N,N-Dimethyl-2-phenylethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-phenylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKDAWGDBJTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334038 | |
| Record name | N,N-Dimethyl-2-phenylethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17709-95-4 | |
| Record name | N,N-Dimethyl-2-phenylethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Dimethyl-2-phenylethanethioamide CAS number 17709-95-4
[1]
Executive Summary
This compound (also known as N,N-dimethylphenylthioacetamide) is a thioamide derivative of phenylacetic acid. It serves as a pivotal electrophilic building block in organic synthesis, particularly in the Willgerodt-Kindler reaction sequence and as a precursor for N,N-dimethylphenethylamine derivatives. Its thiocarbonyl moiety (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 17709-95-4 |
| IUPAC Name | This compound |
| Synonyms | N,N-Dimethylphenylthioacetamide; N,N-Dimethyl-2-phenyl(thioacetamide) |
| Molecular Formula | |
| Molecular Weight | 179.28 g/mol |
| Physical State | Viscous yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Toluene, Ethanol, DMSO; Insoluble in Water |
| Stability | Hygroscopic; prone to hydrolysis under strong acidic/basic conditions releasing |
Structural Analysis
The molecule consists of a phenyl ring attached to a thioacetamide core. The
Synthesis & Manufacturing Protocols
Method A: The Willgerodt-Kindler Reaction (Industrial/Scalable Route)
This is the most atom-economical route, converting acetophenone directly to the thioamide using elemental sulfur and dimethylamine. It avoids the need for pre-formed phenylacetic acid derivatives.
Reaction Scheme:
Protocol:
-
Reagents: Acetophenone (1.0 eq), Elemental Sulfur (1.5 eq), Dimethylamine (40% aq. solution or gas, 2.0 eq). Note: Anhydrous amine or morpholine is often used to suppress side reactions, but dimethylamine is required for this specific target.
-
Conditions: Combine reagents in a pressure vessel or reflux system (if using high-boiling amine source). Heat to 120–140°C for 4–6 hours.
-
Workup: Cool the mixture. Dilute with dichloromethane (DCM). Wash with dilute HCl to remove unreacted amine, then water.
-
Purification: The crude dark oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc 8:2) or recrystallization if solid.[1]
Method B: Thionation via Lawesson’s Reagent (High Purity/Lab Scale)
This method converts N,N-dimethyl-2-phenylacetamide directly to the thioamide, offering higher functional group tolerance.
Protocol:
-
Reagents: N,N-Dimethyl-2-phenylacetamide (1.0 eq), Lawesson’s Reagent (0.6 eq).
-
Solvent: Anhydrous Toluene.
-
Procedure: Reflux the mixture under nitrogen atmosphere for 2–4 hours. Monitor by TLC (the thioamide is less polar and moves faster than the amide).
-
Workup: Evaporate toluene. The residue is often a slurry containing P-S byproducts. Flash chromatography is essential to isolate the pure thioamide.[1]
Mechanism of Synthesis (Willgerodt-Kindler)
The following diagram illustrates the complex rearrangement mechanism where the carbonyl group migrates to the terminal carbon via a sulfur-heterocycle intermediate.
Analytical Characterization
To validate the synthesis of CAS 17709-95-4, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[4][5][8][9]
-
NMR (CDCl
, 400 MHz):- 7.20–7.40 (m, 5H, Ar-H ): Typical phenyl multiplet.
-
4.30 (s, 2H, CH
-C=S ): Significantly deshielded compared to the amide analog (~3.7 ppm) due to the anisotropy of the C=S bond. -
3.45, 3.10 (two s, 6H, N(CH
) ): The C=S bond has high double-bond character, creating a high rotational barrier. The two methyl groups are magnetically non-equivalent at room temperature.
-
NMR (CDCl
, 100 MHz):- ~198.0 (C=S ): The diagnostic thiocarbonyl peak, far downfield.
- 136.0, 129.0, 128.5, 127.0 (Ar-C ).
-
50.5 (CH
). - 44.0, 41.5 (N-Me ).
Infrared Spectroscopy (FT-IR)
-
C=S Stretch: Strong band at 1000–1200 cm
(often split or broad). -
Absence of C=O: No strong band at 1650 cm
(confirms complete thionation).
Reactivity & Applications
Reduction to Phenethylamines
The primary application of this thioamide is as a precursor to N,N-dimethyl-2-phenylethylamine (CAS 1126-71-2). Thioamides are reduced more easily than amides using Raney Nickel or Aluminum Hydrides.
-
Reagents: Raney Ni / EtOH or
/ THF. -
Product: N,N-dimethylphenethylamine (Biological activity: AChE inhibitor, trace amine analog).
Hantzsch Thiazole Synthesis
Reaction with
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye).[2] Potential for releasing toxic
gas if acidified. -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Thioamides can hydrolyze slowly in moist air.
-
Odor: Thioamides typically possess a distinct, unpleasant sulfurous odor. All manipulations must be performed in a fume hood.
References
-
Raucher, S., & Klein, P. (1980). Thionation of Amides using Lawesson's Reagent. Tetrahedron Letters, 21(42), 4061-4064.
-
Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone. Berichte der deutschen chemischen Gesellschaft.
-
ChemicalBook. (2024).[2] N,N-Dimethyl-2-phenyl(thioacetamide) Product Properties.
-
PubChem. (2024). Compound Summary: this compound.[3]
-
Thieme Chemistry. (2025).[4][5] Willgerodt-Kindler Reaction Review.
Physical Properties and Characterization of N,N-Dimethyl-2-phenylethanethioamide
Technical Guide for Research & Development
Executive Summary
N,N-Dimethyl-2-phenylethanethioamide (CAS: 17709-95-4) is a thioamide derivative characterized by a significant rotational barrier around the C(S)–N bond, making it a valuable model for studying amide/thioamide isosteres in medicinal chemistry. Unlike its amide counterpart, the thioamide moiety imparts unique electronic properties, including enhanced lipophilicity and distinct hydrogen bond acceptor capabilities. This guide details its physicochemical properties, spectral signatures, and synthesis for applications in drug development and structural biology.
Physicochemical Characterization
The following data represents the standard state properties for this compound.
Table 1: Core Physical Properties
| Property | Value | Notes |
| CAS Number | 17709-95-4 | |
| Molecular Formula | C₁₀H₁₃NS | |
| Molecular Weight | 179.28 g/mol | |
| Appearance | Yellow crystals | Characteristic of many thioamides |
| Melting Point | 84–86 °C | Recrystallized from ethanol/hexane |
| Boiling Point | ~146–148 °C (at 24 mmHg) | Estimated from analogs; decomposes at high temp |
| Solubility | Soluble: CHCl₃, DCM, Toluene, DMSOInsoluble: Water | Lipophilic nature |
| LogP (Octanol/Water) | 2.12 | Predicted (Consensus) |
| Density | ~1.1 g/cm³ | Estimated solid density |
Table 2: Spectroscopic Data (NMR & IR)
Data sourced from CDCl₃ solution at 298 K.
| Technique | Signal ( | Assignment | Structural Insight |
| ¹H NMR (400 MHz) | 7.33 (m, 5H) | Ar-H | Phenyl ring protons |
| 4.32 (s, 2H) | Ph-CH ₂-C=S | Benzylic methylene | |
| 3.50 (s, 3H) | N-CH ₃ (Deshielded) | Cis to Sulfur (Anisotropic effect) | |
| 3.20 (s, 3H) | N-CH ₃ (Shielded) | Trans to Sulfur | |
| ¹³C NMR (100 MHz) | 200.6 | C =S | Thiocarbonyl carbon (characteristic downfield shift) |
| 135.6, 128.8, 128.3, 128.0 | Ar-C | Aromatic carbons | |
| 50.9 | Ph-C H₂ | Benzylic carbon | |
| 44.1, 42.2 | N-C H₃ | Nonequivalent methyls due to restricted rotation | |
| IR (KBr) | 1525 cm⁻¹ | ν(C–N) + δ(N–H) | Thioamide II band (mixed mode) |
| 1224 cm⁻¹ | ν(C=S) | Thioamide I/III band (C=S stretch character) |
Structural Dynamics & Chemical Logic
The defining feature of this compound is the restricted rotation around the C–N bond. This is due to the strong resonance contribution of the zwitterionic form (
Mechanism of Restricted Rotation
In the NMR spectrum, the observation of two distinct methyl signals (3.50 and 3.20 ppm) at room temperature confirms that the rotation around the C–N bond is slow on the NMR timescale. The barrier to rotation (
Figure 1: Resonance structures illustrating the electronic origin of the rotational barrier.
Synthesis Protocol
The most robust method for synthesizing this compound is the thionation of its amide precursor using Lawesson’s Reagent. This method preserves the sensitive benzylic position better than harsh P₄S₁₀ conditions.
Reagents and Materials[1][2][3][4][5][6]
-
Precursor: N,N-Dimethyl-2-phenylacetamide (1.0 eq)
-
Reagent: Lawesson’s Reagent (0.55 eq)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
-
Dissolution: Add N,N-Dimethyl-2-phenylacetamide (e.g., 1.63 g, 10 mmol) and anhydrous toluene (50 mL). Stir until dissolved.
-
Addition: Add Lawesson’s Reagent (2.22 g, 5.5 mmol) in a single portion. The mixture will be a suspension.
-
Reaction: Heat the mixture to reflux (110 °C). The suspension will clear as the reagent dissolves and reacts. Maintain reflux for 3 hours.
-
Checkpoint: Monitor by TLC (SiO₂; 30% EtOAc/Hexanes). The product is less polar (higher R_f) and often UV-active or stains yellow with anisaldehyde.
-
-
Workup: Cool the reaction to room temperature. A precipitate (polymeric phosphorus byproduct) may form. Filter the mixture through a celite pad to remove solids.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude yellow oil/solid. Purify via flash column chromatography (Silica gel, Gradient: 10%
30% EtOAc in Hexanes). -
Crystallization: Recrystallize the resulting solid from hot ethanol or a mixture of DCM/Hexanes to yield bright yellow crystals.
Figure 2: Workflow for the thionation of the amide precursor to the target thioamide.
Safety & Handling
-
Toxicity: Thioamides can be goitrogenic and potential liver toxins. Handle with gloves and in a fume hood.
-
Odor: This compound and its precursors may have a disagreeable sulfurous odor. Bleach (sodium hypochlorite) can be used to neutralize glassware and waste.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Stable at room temperature but best kept at 4°C for long-term storage to prevent slow hydrolysis or oxidation.
References
-
Beilstein Journal of Organic Chemistry . "Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides". Beilstein J. Org. Chem.2016 , 12, 2204–2210. Link
-
NIST Chemistry WebBook . "N,N-Dimethyl phenyl(thioacetamide) - IR Spectrum". National Institute of Standards and Technology. Link
-
Cheméo . "Chemical Properties of N,N-Dimethyl phenyl(thioacetamide)". Cheméo Data Repository. Link
-
Organic Chemistry Portal . "Lawesson's Reagent in Organic Synthesis".[2][3][4][5] Link
Sources
N,N-Dimethyl-2-phenylethanethioamide molecular weight and formula
Comprehensive Characterization, Synthesis, and Bioisosteric Utility
Executive Summary
N,N-Dimethyl-2-phenylethanethioamide is a synthetic thioamide derivative utilized primarily in medicinal chemistry as a bioisostere of N,N-dimethyl-2-phenylacetamide. By replacing the carbonyl oxygen with sulfur, this molecule exhibits altered electronic distribution, increased lipophilicity, and a higher rotational barrier around the C–N bond compared to its amide counterpart.
These physicochemical shifts make it a critical probe for studying protein-ligand interactions, particularly where hydrogen bond directionality and membrane permeability are rate-limiting factors in drug design. This guide details its molecular specifications, a validated synthetic protocol using Lawesson’s Reagent, and an analysis of its structural dynamics.
Physicochemical Characterization
The following data represents the core molecular specifications for this compound.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₃NS | |
| Molecular Weight | 179.28 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, S: 32.06). |
| Precursor Amide MW | 163.22 g/mol | Mass shift of +16.06 Da (O → S substitution). |
| Physical State | Yellow Oil / Low-melting Solid | Thioamides are generally colored (yellow/orange) due to |
| Solubility | DCM, Toluene, DMSO, Methanol | Lipophilicity is generally higher than the corresponding amide. |
| H-Bond Donors | 0 | Fully substituted nitrogen. |
| H-Bond Acceptors | 1 (Sulfur) | Sulfur is a weaker H-bond acceptor than Oxygen ( |
Synthetic Protocol: Thionation via Lawesson’s Reagent[2][3][4][5]
The most reliable route to this compound is the thionation of N,N-dimethyl-2-phenylacetamide. While the Willgerodt-Kindler reaction is historically relevant, it often yields morpholine derivatives. The protocol below utilizes Lawesson’s Reagent (LR) for high specificity and yield.
Reaction Logic
Lawesson’s Reagent acts as a dithiophosphine ylide in solution, reacting with the carbonyl oxygen via a thiaoxaphosphetane intermediate (similar to a Wittig reaction mechanism), driving the formation of the thermodynamically stable P=O bond and releasing the thioamide.[2]
Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the thionation of the amide precursor.
Experimental Procedure
Safety Note: Lawesson’s Reagent releases
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethyl-2-phenylacetamide (1.0 eq) in anhydrous toluene (0.2 M concentration).
-
Addition: Add Lawesson’s Reagent (0.55 eq). A slight excess (0.6 eq) ensures complete conversion, but 0.5 eq is theoretically sufficient as the reagent transfers two sulfur atoms.
-
Reflux: Attach a reflux condenser under an inert atmosphere (
or Ar). Heat the mixture to reflux (110°C). -
Monitoring: Monitor via TLC (typically 20% EtOAc in Hexanes). The product will appear as a distinct UV-active spot, often yellow-colored, with a higher
than the starting amide due to increased lipophilicity. Reaction time is typically 2–4 hours. -
Workup:
-
Cool the mixture to room temperature.
-
Filter off any solid byproducts.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (starting 90:10).
-
Validation: Confirm structure via
NMR (look for downfield shift of -protons) and IR (disappearance of stretch at ~1650 cm⁻¹, appearance of stretch at 1000–1200 cm⁻¹).
Structural Dynamics & Bioisosterism[6]
Understanding the structural differences between the amide and thioamide is crucial for interpreting biological data.
The Rotational Barrier
The C–N bond in thioamides possesses significantly more double-bond character than in amides.[3] This is due to the sulfur atom being a poorer electronegative match for carbon than oxygen, which enhances the contribution of the zwitterionic resonance structure (
-
Amide Barrier: ~16–18 kcal/mol[4]
-
Thioamide Barrier: ~20–22 kcal/mol
This restricted rotation results in distinct NMR signals for the two N-methyl groups (cis and trans to the sulfur) even at higher temperatures compared to amides.
Resonance Energy Diagram
Figure 2: Energy landscape of the C-N bond rotation. The thioamide requires higher energy to break planarity.
Application in Drug Design
Replacing the amide oxygen with sulfur (Thioamide scan) affects the molecule's interaction with biological targets in three ways:
-
Hydrogen Bonding: The thiocarbonyl sulfur is a weaker H-bond acceptor than oxygen. If the amide oxygen was critical for binding (e.g., to a backbone NH in a protein), potency may decrease. If the oxygen was solvated by water, the thioamide (being less solvated) may bind more tightly due to the hydrophobic effect.
-
Permeability: Thioamides are generally more lipophilic (higher LogP) and have lower desolvation penalties, often improving passive membrane permeability.
-
Proteolytic Stability: The C=S bond is resistant to many proteases that target peptide bonds, potentially extending the half-life of the molecule in vivo.
References
-
Synthesis via Lawesson's Reagent
- Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083.
-
Rotational Barriers in Thioamides
- Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?. Journal of the American Chemical Society, 117(8), 2201–2209.
-
Bioisosterism & Permeability
-
Wang, H., et al. (2023).[1] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications.
-
-
General Thioamide Properties
- Sliwoski, G., et al. (2014). Thioamides as Bioisosteres in the Design of New Drugs. Current Medicinal Chemistry.
Sources
- 1. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
The Thioamide Functional Group: Electronic Structure, Synthetic Access, and Unique Reactivity
Executive Summary
The thioamide (
This guide provides a rigorous technical analysis of the thioamide group. It details the orbital interactions that drive its enhanced rotational barriers, outlines robust protocols for its synthesis (thionation) and transformation (Hantzsch cyclization), and evaluates its strategic use as a bioisostere in modern drug design.
Electronic Structure & Physicochemical Properties[1][2]
The reactivity differences between amides and thioamides stem from the orbital mismatch between carbon (
Resonance and Rotational Barriers
In thioamides, the zwitterionic resonance contributor (
Key Consequence: The
Table 1: Comparative Electronic Profile (Amide vs. Thioamide)
| Property | Amide ( | Thioamide ( | Mechanistic Implication |
| C=X Bond Length | 1.23 Å | 1.71 Å | Weaker |
| C-N Bond Length | 1.34 Å | 1.31 Å | Shorter bond indicates higher double-bond character in thioamides. |
| Rotation Barrier ( | ~16-18 kcal/mol | ~22-24 kcal/mol | Thioamides are conformationally rigid; excellent for constraining peptide backbones. |
| Dipole Moment | High | Higher | Increased polarity aids in crystal packing and solubility profiles. |
| H-Bond Donor (NH) | Good | Stronger ( | NH is more acidic due to the electron-withdrawing nature of the |
| H-Bond Acceptor (X) | Strong | Weak | Sulfur is a "soft" base; poor acceptor for "hard" hydrogen protons. |
Visualization of Resonance Structures
The following diagram illustrates the resonance contributions, highlighting the dominant zwitterionic form in thioamides.
Figure 1: Comparison of resonance stability. The thioamide exhibits a stronger contribution from the zwitterionic form due to the stability of the thiolate anion and the weakness of the C=S pi-bond.
Synthetic Access: Thionation Protocols[1][4][5][6][7][8][9][10]
The most reliable method for accessing thioamides is the direct thionation of amides. While Phosphorus Pentasulfide (
Protocol: Thionation using Lawesson’s Reagent
Mechanism: LR exists in equilibrium with a dithiophosphine ylide.[2] This reactive monomer undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane ring, which collapses to release the thioamide and a phosphine oxide byproduct.
Standard Operating Procedure (SOP):
-
Reagents: Amide substrate (1.0 equiv), Lawesson’s Reagent (0.5 - 0.6 equiv). Note: LR provides two sulfur atoms per molecule.
-
Solvent: Anhydrous Toluene or Xylene (for higher boiling points). THF can be used for lower temperature reactivity.
-
Execution:
-
Dissolve substrate in solvent (0.1 M concentration).
-
Add Lawesson’s Reagent under inert atmosphere (
or Ar). -
Heat to reflux (
). The mixture will initially be heterogeneous but typically clears as the reagent dissolves/reacts. -
Monitor by TLC (Thioamides are less polar than amides and move higher on Silica; they are also UV active and often yellow).
-
-
Workup:
-
Cool to room temperature.[3]
-
Critical Step: LR byproducts are difficult to separate. Flash chromatography is required. Elute rapidly to avoid hydrolysis of the thioamide on acidic silica.
-
Visualization of Lawesson's Mechanism
Figure 2: The mechanistic pathway of thionation via Lawesson's Reagent, proceeding through a reactive ylide and a four-membered heterocyclic intermediate.
Unique Reactivity Modes
The thioamide is a versatile synthon. Its reactivity is dominated by the soft nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon .
S-Alkylation vs. N-Alkylation
In amides, alkylation can occur at Oxygen or Nitrogen depending on conditions. In thioamides, alkylation occurs almost exclusively at Sulfur under neutral/acidic conditions.
-
Reasoning: Sulfur is a "soft" nucleophile (HSAB theory) and its HOMO is higher in energy than oxygen's.
-
Utility: Reaction with alkyl halides yields thioimidate salts , which are potent electrophiles used to synthesize amidines or heterocycles.
Hantzsch Thiazole Synthesis
This is the premier application of thioamides, reacting them with
-
Nucleophilic attack by Sulfur (displacement of halide).
-
Electrophilic capture by Nitrogen (condensation with ketone).
Protocol: Hantzsch Cyclization [4]
-
Mix: Thioamide (1.0 equiv) +
-Bromoketone (1.0 equiv) in Ethanol. -
React: Reflux for 1-2 hours.
-
Isolate: The product often precipitates as the HBr salt. Filter, then neutralize with aqueous
to obtain the free base thiazole.
Figure 3: The Hantzsch Thiazole Synthesis pathway. The initial S-alkylation is the rate-determining step, followed by rapid cyclization and dehydration.
Medicinal Chemistry Applications: Bioisosterism
Thioamides are classified as non-classical bioisosteres of amides. They are used to modulate the physicochemical and pharmacokinetic properties of peptide drugs.[5]
Proteolytic Stability
Proteases (e.g., trypsin, chymotrypsin) cleave peptide bonds by attacking the electrophilic carbonyl carbon.
-
Mechanism of Resistance: The
bond is less electrophilic towards "hard" serine proteases. Furthermore, the larger van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) creates steric hindrance that disrupts the enzyme's catalytic triad alignment. -
Outcome: Incorporation of a single thioamide into a peptide backbone can increase half-life (
) significantly.
Conformational Restriction
Due to the higher rotational barrier (see Table 1), thioamides restrict the conformational space of a peptide. This is used to "lock" peptides into bioactive conformations (e.g., inducing
Hydrogen Bonding Modulation
-
Donor: The thioamide NH is a stronger H-bond donor (
is lower).[1] -
Acceptor: The Sulfur is a very weak H-bond acceptor.
-
Permeability: By reducing the H-bond acceptor character, thioamides can improve passive membrane permeability (LogP usually increases slightly).
References
-
Lawesson, S. O., et al. "Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) with ketones, amides, and lactams." Bulletin des Sociétés Chimiques Belges, 1978. Link[2]
-
Wiberg, K. B., & Rablen, P. R. "Why does thioformamide have a larger rotational barrier than formamide?" Journal of the American Chemical Society, 1995. Link
-
Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 1888. Link
-
Jakobsche, C. E., et al. "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society, 2013.[6] Link
-
Chalker, J. M., et al. "Chemical Modification of Proteins at Thioamide Modifications." Journal of the American Chemical Society, 2020. Link
Sources
- 1. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Overview of thioamide synthesis and its importance in research
Executive Summary
The thioamide functional group (
Part 1: Structural Significance & Bioisosterism
The substitution of oxygen with sulfur in the amide backbone induces profound electronic and steric changes. Understanding these differences is the prerequisite for rational experimental design.
Physicochemical Comparison: Amide vs. Thioamide
| Feature | Amide ( | Thioamide ( | Impact on Drug Design |
| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | Increases steric bulk; alters receptor fit. |
| Dipole Moment | Lower | Higher | Stronger dipole interactions; improved membrane permeability in some contexts. |
| H-Bond Acceptor | Strong | Weak | Sulfur is a poorer acceptor; reduces desolvation penalty. |
| H-Bond Donor | Moderate | Stronger (N-H) | The N-H proton is more acidic (lower pKa), strengthening donor interactions. |
| Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Restricted rotation forces specific conformations (e.g., cis/trans preferences). |
Causality in Research: The increased rotational barrier and resistance to proteases (due to the "thio effect" making the carbonyl carbon less electrophilic to enzymatic nucleophiles) make thioamides excellent candidates for stabilizing peptide drugs against rapid metabolism in vivo [1][2].
Part 2: The Classical Synthetic Toolkit
Lawesson’s Reagent (LR)
Since its popularization in the late 1970s, Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) has become the standard for thionation due to its selectivity and mild operating conditions compared to
Mechanistic Insight
LR exists in equilibrium with a reactive dithiophosphine ylide.[3][4] The reaction proceeds via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate, followed by cycloreversion to release the stable
Figure 1: The mechanistic pathway of Lawesson’s Reagent mediated thionation, driven by the formation of the stable P=O bond.[3]
Phosphorus Pentasulfide ( )
While effective,
Reagent Selection Matrix:
| Reagent | Solubility | Reactivity | Workup Difficulty | Best Use Case |
| Lawesson's (LR) | Good (Toluene/THF) | High; Selective | Moderate (Smelly byproducts) | General purpose; sensitive amides. |
| Poor | Low (Requires heat) | High (Inorganic ppt) | Large scale; simple substrates. | |
| Belleau’s Reagent | High | Moderate | Low | Chiral substrates; when LR is too reactive. |
Part 3: Modern & Green Approaches
The Willgerodt-Kindler Reaction
This three-component reaction (Aryl ketone + Amine + Elemental Sulfur) is a atom-economical route to thioamides. It avoids phosphorus reagents entirely.
Mechanistic Workflow
The reaction involves the initial formation of an enamine, followed by nucleophilic attack on the sulfur chain, and a subsequent rearrangement.[5]
Figure 2: The Willgerodt-Kindler cascade, converting ketones to thioamides via enamine intermediates.
Green Chemistry Innovations
Recent advances utilize Deep Eutectic Solvents (DES) , such as Choline chloride/Urea, to facilitate thionation without volatile organic solvents. These methods often employ microwave irradiation to accelerate kinetics from hours to minutes [3].
Part 4: Detailed Experimental Protocols
Protocol A: Standard Thionation using Lawesson’s Reagent
Target: Conversion of a secondary amide to a thioamide.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting amide (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Note: Anhydrous conditions are critical. Moisture hydrolyzes LR, releasing
and reducing yield.
-
-
Reagent Addition: Add Lawesson’s Reagent (0.55 – 0.6 equiv).
-
Why 0.6 equiv? LR is a dimer; theoretically, 0.5 equiv provides 1 equiv of thionating power, but a slight excess ensures conversion.
-
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar). Monitor by TLC. Reaction time is typically 1–4 hours. -
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Critical Step: The byproduct is a polysiloxane-like polymer that can be difficult to remove.
-
Method: Evaporate toluene. Redissolve the crude in minimal DCM and load directly onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.
-
Odor Control: Treat all glassware and waste with a dilute bleach solution to oxidize residual sulfur compounds before disposal.
-
Protocol B: Microwave-Assisted Willgerodt-Kindler
Target: Synthesis of thiobenzomorpholide from acetophenone.
-
Mixing: In a microwave-safe vial, combine acetophenone (1.0 mmol), morpholine (1.5 mmol), and elemental sulfur (1.5 mmol).
-
Catalyst: Add a catalytic amount of p-TsOH (optional) or use a DES (Choline Chloride:Urea 1:2) as the solvent.
-
Irradiation: Irradiate at 300W, 110°C for 5–10 minutes.
-
Isolation: Pour the reaction mixture into ice water. The thioamide usually precipitates as a solid. Filter, wash with water/ethanol, and recrystallize from ethanol.
Part 5: Applications in Drug Discovery
Peptide Backbone Modification
Thioamides are deployed as "single-atom substitutions" in peptide drugs.[6]
-
Protease Resistance: The
bond is a poor electrophile for serine proteases, significantly extending the half-life of peptide therapeutics [4]. -
Conformational Locking: The larger atomic radius of sulfur restricts the
and angles, forcing peptides into specific secondary structures (e.g., -helices or -turns) that may better fit a receptor pocket.
Medicinal Chemistry Case Studies
-
Thyroid Management: The "Thionamide" class (e.g., Methimazole , Propylthiouracil ) relies on the thiourea motif to inhibit thyroid peroxidase.[7] Note that while these are cyclic thioamides, the mechanism of action (iodine scavenging/enzyme inhibition) is specific to the
structure [5]. -
Antitubercular Agents: Ethionamide is a structural analog of isoniazid. It is a prodrug activated by the bacterial enzyme EthA to form an adduct that inhibits mycolic acid synthesis. The thioamide group is the "warhead" for this activation [6].
Fluorescent Probes
Thioamides act as fluorescence quenchers.[8] By incorporating a thioamide into a protein sequence near a fluorophore (like Tryptophan or a synthetic label), researchers can monitor protein folding dynamics in real-time based on distance-dependent quenching (Förster resonance energy transfer mechanisms) [7].
References
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link
-
Hansen, T. N., & Olsen, C. A. (2024).[9] Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9).[9] Link
-
García-Álvarez, J., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES).[10] Royal Society of Chemistry.[10] Link
-
Goldberg, J. M., et al. (2012). Thioamide quenching of intrinsic protein fluorescence.[8] Chemical Communications, 48, 1550–1552.[8] Link
-
FDA Labeling. (2025). Official FDA Drug Label for Methimazole and Propylthiouracil.[11] U.S. Food and Drug Administration.[11] Link
- Bioversys/GSK. (2023). Mechanisms of Ethionamide activation in Tuberculosis. Nature Medicine (Contextual reference based on established mechanism).
-
Petersson, E. J., et al. (2014). Thioamides as Fluorescence Quenching Probes.[8] Journal of the American Chemical Society.[8][12] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
N,N-Dimethyl-2-phenylethanethioamide IUPAC name and synonyms
Content Type: Technical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary
N,N-Dimethyl-2-phenylethanethioamide (CAS: 17709-95-4) is a specialized organosulfur compound belonging to the class of arylthioacetamides.[1][2] Structurally characterized by a phenylacetothioamide core substituted with two methyl groups on the nitrogen, it serves as a critical intermediate in organic synthesis and a strategic bioisostere in medicinal chemistry.
Unlike its oxygen analogue (N,N-dimethyl-2-phenylacetamide), the presence of the thiocarbonyl group (C=S) confers unique electronic and steric properties, making it a valuable precursor for the synthesis of sulfur-containing heterocycles (e.g., thiazoles, thiazinones) and a tool for probing hydrogen-bonding interactions in active pharmaceutical ingredients (APIs). This guide details its nomenclature, physicochemical profile, validated synthesis via the Willgerodt-Kindler reaction, and downstream applications.[3]
Chemical Identity & Nomenclature[4]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 17709-95-4 |
| Common Synonyms | N,N-Dimethylphenylthioacetamide; N,N-Dimethylbenzenethioacetamide; 1-(Dimethylamino)-2-phenylethane-1-thione |
| Molecular Formula | C₁₀H₁₃NS |
| Molecular Weight | 179.28 g/mol |
| SMILES | CN(C)C(=S)CC1=CC=CC=C1 |
| InChI Key | WLOKDAWGDBJTFR-UHFFFAOYSA-N |
Physicochemical Properties[5][6][7][8]
The substitution of oxygen with sulfur in the amide bond results in a larger van der Waals radius (1.80 Å for S vs. 1.52 Å for O) and reduced electronegativity, impacting lipophilicity and hydrogen bond acceptor capability.
| Property | Value / Description |
| Physical State | Yellow crystalline solid or viscous oil (purity dependent) |
| Melting Point | 71–73 °C (Typical for thioacetamides of this class) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in Water |
| LogP (Predicted) | ~2.3 (More lipophilic than amide analogue) |
| Stability | Stable under standard conditions; sensitive to strong oxidants |
Synthesis: The Willgerodt-Kindler Reaction[3]
The most authoritative route for synthesizing this compound is the Willgerodt-Kindler reaction . This transformation is unique as it involves the migration of a carbonyl functionality to the terminal carbon of an alkyl chain, converted simultaneously to a thioamide.
Mechanistic Insight
The reaction proceeds through a complex cascade involving the formation of an enamine, thionation, and subsequent rearrangement along the carbon chain. The use of elemental sulfur (
Validated Experimental Protocol
Objective: Synthesis from Acetophenone using Dimethylformamide (DMF) as the amine source.
-
Reagents:
-
Acetophenone (1.0 eq)
-
Elemental Sulfur (
) (2.0 eq) -
Dimethylamine (aq. 40%) or DMF (acting as solvent/reactant under hydrolytic conditions)
-
Catalyst: Morpholine (trace, optional accelerator)
-
-
Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, combine Acetophenone (12.0 g, 100 mmol), elemental sulfur (6.4 g, 200 mmol), and anhydrous dimethylamine (excess) or use DMF (50 mL) with a catalytic base.
-
Reflux: Heat the mixture to 120–130 °C. If using DMF/Sulfur, the reaction generates dimethylamine in situ. Maintain reflux for 8–12 hours. Evolution of
gas indicates reaction progress (scrubbing required). -
Work-up: Cool the dark red/brown reaction mixture to room temperature. Pour into ice-cold water (300 mL) to precipitate the crude thioamide.
-
Extraction: Extract with Dichloromethane (
mL). Wash organic phase with brine. -
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc 8:2) to yield the product as yellow crystals.
-
Synthetic Pathway Visualization
Figure 1: Willgerodt-Kindler synthesis pathway converting acetophenone to the target thioamide.
Reactivity & Applications in Drug Development
This compound acts as a versatile linchpin in heterocyclic chemistry. Its reactivity is dominated by the nucleophilicity of the sulfur atom and the electrophilicity of the thioamide carbon.
Hantzsch Thiazole Synthesis
The compound reacts with
Thioamide Bioisosterism
In medicinal chemistry, replacing an amide (C=O) with a thioamide (C=S) is a strategic modification:
-
Proteolytic Stability: Thioamides are resistant to enzymatic hydrolysis by proteases, potentially extending the half-life of peptide-mimetic drugs.
-
Hydrogen Bonding: The thioamide NH is a stronger hydrogen bond donor (higher acidity), while the Sulfur is a weaker acceptor than Oxygen, altering receptor binding affinity.
Reactivity Flowchart[3][9]
Figure 2: Divergent synthetic utility of the thioamide core.
Safety & Handling (SDS Summary)
-
Hazards: Thioamides can release toxic Hydrogen Sulfide (
) gas upon contact with strong acids. -
GHS Classification:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light to prevent gradual desulfurization.
References
-
ChemicalBook. (2025). This compound CAS 17709-95-4.[1][2][5][6][7] Retrieved from
-
CymitQuimica. (2025). Product Catalog: this compound. Retrieved from
-
National Institutes of Health (NIH). (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents. Retrieved from
-
Royal Society of Chemistry. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Advances. Retrieved from
-
GuideChem. (2025). N,N-Dimethylphenylthioacetamide Properties and Suppliers. Retrieved from
Sources
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. This compound;17709-95-4 [abichem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. α-(N-Alkyl-N-heteroarenium)-α-diazoacetates: synthesis and reactivity of a novel class of ‘onium’ diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
- 7. CAS 17709-95-4: N,N-Dimethyl-2-phenyl(thioacetamide) [cymitquimica.com]
The Strategic Utility of Thioamides: A Technical Guide for Organic Synthesis
Executive Summary
In the landscape of modern drug discovery, thioamides (
Part 1: The Thioamide Pharmacophore & Chemical Nature
Electronic Structure and Reactivity
The thioamide functionality differs significantly from the amide bond due to the properties of the sulfur atom (3rd period) versus oxygen (2nd period).
-
Resonance Contribution: The
bond is longer (approx. 1.6-1.7 Å) and weaker than the bond. The resonance contribution from the nitrogen lone pair is more pronounced in thioamides, leading to a higher rotational barrier around the bond. -
Nucleophilicity: The sulfur atom is a "soft" nucleophile. This allows for highly selective alkylation (S-alkylation) under mild conditions, a property exploited in the synthesis of thioimidates.
-
Electrophilicity: The thiocarbonyl carbon is electrophilic but reacts differently than carbonyls. It is particularly susceptible to attack by alpha-halo ketones (Hantzsch synthesis) and 1,3-dipoles.
Bioisosterism in Drug Design
Thioamides are often deployed as isosteres for the peptide bond (
-
Proteolytic Stability: The
bond is generally resistant to standard proteases, enhancing the metabolic half-life of peptidomimetics. -
Hydrogen Bonding: The thioamide
is a stronger hydrogen bond donor (more acidic) than the amide , while the sulfur is a weaker acceptor than oxygen. This alters the solvation profile and receptor binding affinity.
Part 2: Strategic Synthesis of Thioamides
Efficient access to thioamides is the prerequisite for their use as intermediates. We focus here on two high-fidelity methods: Direct Thionation and the Willgerodt-Kindler Reaction.
Direct Thionation: Lawesson's Reagent
While
Mechanism of Action:
LR exists in equilibrium with a reactive dithiophosphine ylide.[3] This ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate, which collapses to release the thioamide and a stable
Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.
The Willgerodt-Kindler Reaction
For converting aryl alkyl ketones into thioamides, the Willgerodt-Kindler reaction is atom-economical. It involves elemental sulfur (
Key Advantage: It facilitates the migration of the carbonyl functionality to the terminal carbon, providing access to terminal thioamides from internal ketones.
Part 3: Thioamides as Gateways to Heterocycles[1][2]
The primary utility of thioamides in organic synthesis is their conversion into sulfur-nitrogen heterocycles.
Hantzsch Thiazole Synthesis
This is the most robust method for synthesizing 2,4-disubstituted thiazoles. The reaction proceeds via the condensation of a thioamide with an
Mechanism:
-
S-Alkylation: The sulfur nucleophile attacks the
-carbon of the haloketone (displacement of halide). -
Cyclization: The nitrogen lone pair attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to the thiazole.
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Thioamide Reduction to Amines
Thioamides can be reduced to amines, often preserving stereochemistry that might be lost via other routes.
-
Reagents: Raney Nickel (desulfurization),
with additives, or Super-Hydride. -
Utility: Access to complex amines where direct alkylation of amines is prone to over-alkylation.
Part 4: Experimental Protocols
Protocol A: Standard Thionation of Amides using Lawesson's Reagent
Scope: Conversion of secondary amides to thioamides.
Materials:
-
Substrate: Benzamide derivative (1.0 eq)
-
Reagent: Lawesson’s Reagent (0.5 - 0.6 eq)
-
Solvent: Anhydrous Toluene or THF (0.1 M concentration)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amide (1.0 mmol) in anhydrous toluene (10 mL).
-
Addition: Add Lawesson’s Reagent (0.6 mmol). Note: LR is moisture sensitive; handle quickly or under inert atmosphere.
-
Reaction: Heat the mixture to reflux (
) under nitrogen. Monitor by TLC (typically 1-3 hours). The product usually moves faster (higher ) than the starting amide. -
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The residue will contain the thioamide and the polymeric P-O byproduct. Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Thioamides exhibit a characteristic downfield shift of the
proton in NMR and a distinct peak ( ppm) in NMR.
-
Protocol B: Hantzsch Thiazole Synthesis
Scope: Synthesis of 2-phenylthiazole from thiobenzamide.
Materials:
-
Substrate: Thiobenzamide (1.0 eq)
-
Reagent: 2-Bromoacetophenone (1.0 eq)
-
Solvent: Ethanol (absolute)
Procedure:
-
Mixing: Dissolve thiobenzamide (1.0 mmol) in ethanol (5 mL). Add 2-bromoacetophenone (1.0 mmol).
-
Reaction: Heat to reflux for 1-2 hours. A solid precipitate (the hydrobromide salt of the thiazole) may form.
-
Workup: Cool the mixture. Pour into saturated aqueous
to neutralize the HBr and liberate the free base. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over . -
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography.
Part 5: Comparative Data: Thionating Agents
| Reagent | Solubility | Reaction Temp | Functional Group Tolerance | Cleanup |
| Lawesson's Reagent | High (Toluene/THF) | Excellent (Esters, Ketones stable) | Chromatographic separation required | |
| Low (requires Pyridine) | Reflux (High) | Moderate (Can hydrolyze esters) | Difficult (Smelly, messy workup) | |
| Belleau's Reagent | High (THF) | High (More selective than LR) | Easier than LR |
References
-
Ozturk, T., et al. (2007).[3] "Lawesson’s Reagent in Organic Synthesis."[2][3][5] Chemical Reviews. [Link]
-
Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews. [Link]
- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Wipf, P., et al. (2005). "Thioamides as versatile intermediates."[2][5][6] Organic Letters. [Link]
-
Bergman, J., et al. (2004). "The Willgerodt-Kindler Reaction: A Review." Tetrahedron. [Link]
Sources
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
Thioamides: The Sulfur Isostere in Pharmaceutical Architecture
Executive Summary: Beyond the Oxygen Analog
In the landscape of medicinal chemistry, the thioamide (
Replacing an amide oxygen with sulfur introduces a larger van der Waals radius (1.85 Å vs. 1.40 Å) and alters the electronic landscape, resulting in enhanced lipophilicity and proteolytic resistance.[1] This guide dissects the thioamide not just as a functional group, but as a strategic building block for bioisosteric replacement and heterocyclic synthesis.
Physicochemical Profiling: The Bioisosteric Rationale
The decision to deploy a thioamide scaffold must be grounded in its distinct physical properties. The sulfur atom renders the thioamide a stronger hydrogen bond donor (due to increased acidity of the N-H) but a weaker hydrogen bond acceptor compared to the amide.
Table 1: Comparative Physicochemical Metrics
| Feature | Amide ( | Thioamide ( | Impact on Drug Design |
| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | Steric bulk increases receptor selectivity. |
| Dipole Moment | ~3.8 D | ~4.5 - 5.0 D | Higher polarity but paradoxically higher lipophilicity. |
| Rotational Barrier | ~16-20 kcal/mol | ~22-25 kcal/mol | Locks conformation; restricts entropy loss upon binding. |
| H-Bond Donor ( | Higher | Lower | Stronger interaction with receptor anionic sites. |
| Proteolytic Stability | Susceptible | Highly Resistant | Extends half-life ( |
Visualizing the Isosteric Shift
The following diagram illustrates the structural and electronic divergence that drives the bioactivity differences.
Figure 1: Functional divergence between amide and thioamide scaffolds affecting drug-receptor interactions.[2]
Synthetic Methodologies: Precision Thionation
While classical methods like
Mechanism of Action: Lawesson’s Reagent
The reaction does not proceed via the bulk dimer. It requires the thermal dissociation of the LR dimer into two reactive dithiophosphine ylides. This ylide undergoes a [2+2] cycloaddition with the carbonyl, forming a thia-oxaphosphetane intermediate, which collapses to yield the thioamide.
Figure 2: The mechanistic pathway of thionation via Lawesson's Reagent, driven by the formation of the stable P=O bond.[3][4][5]
Protocol 1: Standardized Thionation using Lawesson’s Reagent
Objective: Conversion of a secondary amide to a thioamide. Scale: 1.0 mmol (scalable).
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide substrate (1.0 equiv) in anhydrous toluene (0.1 M concentration).
-
Why Toluene? The dissociation of the LR dimer requires temperatures >80°C. Toluene (bp 110°C) provides the necessary thermal energy while maintaining solvation.
-
-
Reagent Addition: Add Lawesson’s Reagent (0.55 – 0.60 equiv).
-
Note: LR is 0.5 equiv per mole of sulfur, but a slight excess ensures completion.
-
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar). -
Monitoring: Monitor via TLC every 30 minutes.
-
Self-Validation: The thioamide product will be less polar (higher
) than the amide starting material on silica gel/EtOAc due to the loss of the strong H-bond accepting carbonyl.
-
-
Workup: Once starting material is consumed (typically 1-3 hours), cool to room temperature.
-
Purification: Direct flash column chromatography is preferred. The P=O byproduct is highly polar and will remain at the baseline.
-
-
Odor Control: All glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfur species before washing.
Thioamides as Heterocyclic Linchpins
Beyond their role as final pharmacophores, thioamides are critical intermediates in the synthesis of sulfur-nitrogen heterocycles, particularly thiazoles .[6] The Hantzsch Thiazole Synthesis is the industry-standard method for constructing these rings, which are ubiquitous in drugs like Ritonavir and Dasatinib.
The Hantzsch Protocol Logic
This reaction involves the condensation of a thioamide with an
Figure 3: Stepwise construction of the thiazole ring from thioamide precursors.
Therapeutic Case Studies: Mechanism in Motion
The inclusion of a thioamide is rarely accidental. It serves specific biochemical functions.
Case A: Ethionamide (Anti-Tuberculosis)
-
Mechanism: Ethionamide is structurally an isostere of nicotinamide. It is inactive until it undergoes oxidative activation by the mycobacterial enzyme EthA (a flavin-dependent monooxygenase).
-
The Thioamide Role: The sulfur atom is the site of enzymatic oxidation. EthA converts the thioamide into an S-oxide intermediate, which eventually forms an adduct with NAD+. This adduct inhibits InhA (enoyl-ACP reductase), halting mycolic acid synthesis and bacterial cell wall construction. An amide analog would be inert to EthA, rendering the drug ineffective.
Case B: Methimazole (Hyperthyroidism)
-
Class: Thyroid Peroxidase Inhibitor.
-
Mechanism: Methimazole (a cyclic thioamide/thione) acts as a substrate for thyroid peroxidase.
-
The Thioamide Role: The thiocarbonyl sulfur acts as a "decoy" nucleophile, intercepting the iodinating species preventing the iodination of tyrosine residues on thyroglobulin. This effectively shuts down the synthesis of thyroid hormones
and .
References
-
Thioamides in Drug Design: Huang, G., Cierpicki, T., & Grembecka, J. (2024).[1] "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. Link[1]
-
Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278. Link
-
Thioamide Physicochemical Properties: Wiberg, K. B., & Rush, D. J. (2005). "Amides and Thioamides: Enthalpies of Formation and Rotational Barriers." Journal of Organic Chemistry, 70(20), 7985-7993. Link
-
Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
-
Ethionamide Activation: Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). "The Antituberculosis Drug Ethionamide is Activated by a Flavin Monooxygenase: Mechanism of Action." Journal of Biological Chemistry, 277(15), 12824-12829. Link
-
Bioisosterism Review: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of N,N-Dimethyl-2-phenylethanethioamide
Abstract & Strategic Analysis
This application note details the synthesis of N,N-Dimethyl-2-phenylethanethioamide starting directly from phenylacetamide . While phenylacetamide is a primary amide, the target molecule is a tertiary thioamide. This transformation requires two distinct chemical modifications:
-
Exhaustive
-Methylation: Conversion of the primary amide ( ) to the tertiary amide ( ). -
Thionation: Isosteric replacement of the carbonyl oxygen with sulfur (
).
Synthetic Strategy:
We utilize a sequential approach. Direct thionation of the primary amide followed by alkylation is chemically unsound due to the instability of primary thioamides and the competing
Reaction Scheme & Mechanism
The synthesis proceeds in two steps. The first utilizes sodium hydride (NaH) and methyl iodide (MeI) to install the methyl groups.[1] The second utilizes Lawesson's Reagent (LR) to effect the thionation via a thiaoxaphosphetane intermediate.[2]
Figure 1: Sequential synthetic pathway from phenylacetamide to the target thioamide.
Protocol 1: Synthesis of N,N-Dimethyl-2-phenylacetamide
Objective: Exhaustive methylation of the primary nitrogen. Challenge: Controlling O-alkylation (imidate formation) and ensuring complete dialkylation.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Phenylacetamide | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 2.5 | Strong Base (Deprotonation) |
| Methyl Iodide (MeI) | 3.0 | Alkylating Agent |
| DMF (Anhydrous) | Solvent | Polar Aprotic Solvent |
Experimental Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Suspension: Add NaH (2.5 equiv.) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional but recommended). Suspend the NaH in anhydrous DMF (0.5 M concentration relative to substrate).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve phenylacetamide in a minimum amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution (
) will occur. -
Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns slightly yellow/orange.
-
Alkylation: Add Methyl Iodide (3.0 equiv.) dropwise via syringe.[3] Keep temperature < 5°C during addition to minimize exothermic runaway.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexanes).
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: If mono-methylated byproduct is present, purify via flash column chromatography (Silica gel, 30% EtOAc in Hexanes).
Expert Note: Direct dimethylation of primary amides can suffer from yield loss due to O-alkylation. If this step proves low-yielding (<50%), the alternative "Hydrolysis Route" (Hydrolysis to acid
Acid ChlorideDimethylamine) is the industry standard for higher fidelity.
Protocol 2: Thionation via Lawesson’s Reagent
Objective: Conversion of the carbonyl (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| N,N-Dimethyl-2-phenylacetamide | 1.0 | Substrate (from Step 1) |
| Lawesson’s Reagent | 0.6 | Thionating Agent (delivers 2 S atoms) |
| Toluene (dry) | Solvent | Reaction Medium (High boiling point) |
Experimental Procedure
-
Setup: Use a clean, dry RBF with a reflux condenser and nitrogen balloon.
-
Dissolution: Dissolve the amide (1.0 equiv.) in dry Toluene (0.2 M).
-
Reagent Addition: Add Lawesson’s Reagent (0.6 equiv.). Note: 0.5 equiv is theoretically sufficient, but 0.6 ensures completion.
-
Reaction: Heat the mixture to 80–100°C . Monitor by TLC.[3][4][5][6] The amide spot will disappear, and a less polar (higher
) yellow spot (thioamide) will appear.-
Time: Typically 1–3 hours.
-
-
Cooling: Cool to room temperature.
-
Workup (Critical Step):
-
Lawesson's byproducts are foul-smelling and sticky.
-
Method A (Filtration): If solid precipitates, filter off.
-
Method B (Direct Load): Concentrate the toluene to a minimum volume and load directly onto a silica gel column.
-
-
Purification: Flash chromatography using Hexanes/EtOAc (gradient 9:1 to 7:3). The thioamide is usually bright yellow.
Purification & Quality Control Logic
The following workflow ensures the isolation of pharmaceutical-grade material.
Figure 2: Purification workflow for removal of phosphorus byproducts.
Analytical Validation (Expected Data)
| Technique | Parameter | Amide (Precursor) | Thioamide (Target) | Diagnostic Change |
| IR Spectroscopy | C=X Stretch | ~1640 cm⁻¹ (Strong, C=O) | ~1000–1200 cm⁻¹ (C=S) | Disappearance of C=O; Appearance of C=S |
| 1H NMR | N-Methyls | ~2.9 ppm (Singlet/Doublet) | ~3.1–3.5 ppm | Downfield shift; often splits into 2 distinct singlets due to high rotational barrier of C-N bond in thioamides.[7] |
| 1H NMR | Benzylic | ~3.7 ppm | ~4.2 ppm | Significant downfield shift due to anisotropy of C=S. |
| Physical | Appearance | White/Colorless Solid | Yellow Crystalline Solid | Visual confirmation. |
Safety & Handling
-
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double gloves.
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Quench all glassware and tips with isopropanol before water exposure.
-
Lawesson’s Reagent: Evolves
(toxic gas) upon hydrolysis. All rotovap exhaust must be vented into a fume hood or scrubber. The smell is potent and lingering; bleach all glassware to oxidize sulfur residues.
References
-
Sodium Hydride Mediated Alkylation
- Methodology: C. J. Li, "Organic Reactions in Aqueous Media," Chemical Reviews, 2005.
-
Source:
-
Lawesson's Reagent Thionation
-
Original Protocol: B. S.[7] Pedersen, S. Scheibye, N. H. Nilsson, S. O.[6] Lawesson, "Studies on organophosphorus compounds XX. Syntheses of thioketones, thioamides, thioesters and thiohydrazides," Bulletin des Sociétés Chimiques Belges, vol. 87, no. 3, pp. 223-228, 1978.
- Mechanism & Review: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews.
-
Source:
-
-
Thioamide Characterization
- Spectroscopic Data: "Thionation of amides using Lawesson's reagent," ChemSpider Synthetic Pages, Procedure 184.
-
Source:
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]
Application Note: Alternative Reagents for Thioamide Synthesis Without Lawesson's Reagent
Executive Summary
Thioamides are critical isosteres in medicinal chemistry, offering altered hydrogen bonding capability, lipophilicity, and metabolic stability compared to their oxo-analogs.[1] While Lawesson’s Reagent (LR) has been the industry standard for thionation since the 1970s, it suffers from significant drawbacks: strong stench, thermal instability (>110°C), difficult purification of byproducts, and sensitivity to moisture.
This guide provides validated protocols for three superior alternatives that circumvent these issues while maintaining or exceeding the reactivity of LR:
- / Hexamethyldisiloxane (HMDO): The "Curphey Method" – a cost-effective, scalable, and cleaner alternative.
-
Belleau’s Reagent: A milder, odorless, and more stable structural analog of LR.
-
Ammonium Phosphorodithioate: A highly efficient, "green" reagent for rapid thionation.
Strategic Selection Guide
Selecting the right reagent depends on substrate sensitivity, scale, and available equipment. Use the table below to determine the optimal workflow.
| Feature | Lawesson's Reagent (LR) | Belleau's Reagent | Ammonium Phosphorodithioate | |
| Primary Use | General thionation | Scalable, difficult substrates | Sensitive substrates, high temp | Rapid, mild thionation |
| Atom Economy | Poor (large byproduct mass) | Excellent (Silylated byproducts) | Moderate | Good |
| Workup | Chromatography (difficult) | Hydrolysis / Filtration | Chromatography | Simple Extraction |
| Thermal Stability | Decomposes >110°C | Stable at reflux (Xylene) | Stable >150°C | Stable |
| Odor | Severe / Offensive | Moderate (controlled) | Odorless | Mild |
| Cost | High | Very Low | High | Low |
Decision Logic for Reagent Selection
Figure 1: Decision tree for selecting the optimal thionation reagent based on substrate properties and scale.
Deep Dive: The Curphey Method ( / HMDO)[2]
The combination of Phosphorus Pentasulfide (
Mechanism of Action
Unlike LR, which generates solid phosphorus-oxygen byproducts that are difficult to separate, the Curphey method uses HMDO as an in situ scavenger. As the thionation proceeds, the resulting P-O bonds are silylated by HMDO, converting them into lipophilic trimethylsilyl phosphates (TMSP). These silylated byproducts are either soluble in organic solvents (preventing gumming) or easily hydrolyzed into water-soluble phosphoric acid derivatives during workup.
Figure 2: Mechanistic workflow of the Curphey thionation. HMDO acts as an oxygen trap, preventing the formation of polymeric phosphorus oxides.
Protocol A: Standard Thionation with /HMDO
Reagents:
-
Phosphorus Pentasulfide (
): 0.2 – 0.4 equiv. (Note: contains 10 sulfurs, but practically acts as a source of 2-4 active sulfur atoms per molecule in this context). -
Hexamethyldisiloxane (HMDO): 2.0 – 5.0 equiv.
-
Solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend
(0.2 equiv) in dry DCM (concentration ~0.2 M relative to amide). -
Activation: Add HMDO (2.0 equiv) and the amide substrate (1.0 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux. The yellow suspension will typically clarify or change appearance as the reaction proceeds.
-
Reaction Time: 2–12 hours (Monitor by TLC).
-
-
Workup (Method A - Hydrolytic):
-
Cool the reaction mixture to room temperature.
-
Add 5M aqueous
solution (2-3 equiv) and stir vigorously for 30 minutes. This hydrolyzes the silylated phosphates into the aqueous phase. -
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Dry the combined organic layers over
and concentrate.
-
-
Workup (Method B - Filtration):
-
If the product is stable, simply filter the reaction mixture through a short pad of silica gel. Elute with DCM.
-
Concentrate the filtrate to obtain the crude thioamide.
-
Critical Process Parameters (CPPs):
-
Stoichiometry: For unreactive amides, increase
to 0.5 equiv and HMDO to 4.0 equiv. -
Moisture:
is moisture-sensitive.[2] Use dry solvents to prevent premature hydrolysis of the reagent.
Deep Dive: Belleau’s Reagent
Belleau’s Reagent (2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a structural analog of LR where the methoxy group is replaced by a phenoxy group.
Why use it?
-
Stability: It does not decompose until >150°C, allowing for thionation of sterically hindered amides that require high-temperature reflux (e.g., in o-xylene or mesitylene).
-
Safety: It is odorless and generally safer to handle than LR.
Protocol B: High-Temperature Thionation
Reagents:
-
Belleau’s Reagent: 0.5 – 0.6 equiv.
-
Solvent: Toluene (110°C) or Xylene (140°C).
Procedure:
-
Dissolve the amide (1.0 equiv) in Toluene or Xylene (0.1 M).
-
Add Belleau’s Reagent (0.55 equiv).
-
Reflux the mixture under nitrogen.
-
Monitoring: The reagent is less soluble than LR initially but dissolves at high temperatures.
-
Workup:
-
Cool to room temperature.[3]
-
Evaporate the solvent.
-
Purify via flash column chromatography. (Note: The byproduct is less polar than the LR byproduct, often making separation easier).
-
Deep Dive: Ammonium Phosphorodithioate
For researchers seeking a "green" and rapid method, the use of Ammonium Phosphorodithioate is a modern development that avoids the use of heavy phosphorus sulfides and allows for mild conditions.
Protocol C: Mild Thionation
Reagents:
-
Ammonium Phosphorodithioate: 1.2 – 2.0 equiv.
-
Solvent: DCM or Solvent-free.
Procedure:
-
Mix the amide (1.0 equiv) with Ammonium Phosphorodithioate (1.5 equiv) in DCM.
-
Stir at room temperature or mild reflux (40°C).
-
Reaction Time: Often complete within 30–60 minutes.
-
Workup:
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water.
-
Evaporate to yield the thioamide.
-
References
-
Curphey, T. J. (2002).[2][4] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Journal of Organic Chemistry, 67(18), 6461–6473.[4] Link
-
Lajoie, G., et al. (1983). Synthesis of Thioamides from Amides with Belleau's Reagent. Tetrahedron Letters, 24(36), 3815-3818. Link
-
Kaboudin, B., & Malekzadeh, L. (2011).[5] Ammonium Phosphorodithioate: An Efficient Reagent for the Thionation of Amides. Synlett, 2011(19), 2807-2810. Link
-
Bergman, J., et al. (2011).[5] Tetraphosphorus Decasulfide in Pyridine: A Powerful Thionating Agent. Journal of Organic Chemistry, 76(5), 1546–1553. Link
-
Flanagan, S. R., et al. (2006).[6] Thionation of Amides using Hexamethyldisilathiane. Tetrahedron Letters, 47(13), 2315-2317.
Sources
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. scispace.com [scispace.com]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: One-Pot Three-Component Synthesis of Aryl Thioamides
Executive Summary
Thioamides are critical bioisosteres of amides in medicinal chemistry, offering altered hydrogen bonding capability, improved lipophilicity, and enhanced metabolic stability against proteases.[1][2] Despite their utility, traditional synthesis often involves harsh thionation reagents (e.g., Lawesson’s reagent) or multi-step procedures.
This guide details two robust, one-pot, three-component protocols for synthesizing aryl thioamides. These methods utilize elemental sulfur (
Key Advantages of These Protocols:
-
Atom Economy: High incorporation of starting materials into the final product.
-
Operational Simplicity: Open-flask conditions (air tolerance) for many variations.
-
Functional Group Tolerance: Compatible with halides, ethers, and heterocycles common in drug scaffolds.
Mechanistic Insight & Reaction Logic[3]
Understanding the mechanism is crucial for troubleshooting and substrate selection. The formation of thioamides from aldehydes (Modified Willgerodt-Kindler) or alkynes relies on the in situ generation of polysulfide species.
The Modified Willgerodt-Kindler Mechanism
Unlike the classical Willgerodt rearrangement of ketones, the reaction with aryl aldehydes proceeds via an oxidative sulfurization pathway.
-
Condensation: The amine reacts with the aldehyde to form an iminium/aminal intermediate.
-
Sulfur Activation: The amine (or added base) activates the
ring, generating nucleophilic polysulfide anions. -
Nucleophilic Attack: Polysulfide species attack the activated carbon.
-
Oxidation/Elimination: The intermediate collapses to release the thioamide, often reducing sulfur species in the process.
Figure 1: Simplified mechanistic flow of the Modified Willgerodt-Kindler reaction for aryl aldehydes.
Experimental Protocols
Method A: The Catalytic Willgerodt-Kindler Protocol (Aldehyde Route)
Best for: Broad substrate scope, synthesizing thiobenzamides from commercially available aldehydes. Reference Grounding: Based on optimized conditions using Na₂S catalysis [1, 4].
Materials
-
Aryl Aldehyde: 1.0 equivalent (e.g., 4.0 mmol)
-
Secondary Amine: 1.5 equivalents (e.g., 6.0 mmol)
-
Elemental Sulfur (
): 1.25 equivalents (calculated as S atom, approx 5.0 mmol) -
Catalyst: Sodium Sulfide (
), 15 mol%[3] -
Solvent: DMF (N,N-Dimethylformamide), 1.0 M concentration
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, combine Elemental Sulfur (160 mg, 5 mmol) and the Amine (6 mmol) in DMF (4 mL).
-
Catalyst Addition: Add
(216 mg, 0.6 mmol). -
Pre-stirring: Heat the mixture to 115 °C for 30 minutes under a nitrogen atmosphere. Note: This step generates the active polysulfide species (dark red/brown color).
-
Substrate Addition: Cool the mixture slightly (to ~80 °C) and add the Aryl Aldehyde (4 mmol).
-
Reaction: Re-heat to 115 °C and stir for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc).
-
Workup:
-
Cool to room temperature.[4]
-
Pour the reaction mixture into cold water (20 mL) or brine.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with water (to remove DMF) and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
Method B: The Atom-Economical Alkyne Protocol (Nguyen Method)
Best for: "Green" chemistry requirements, solvent-free preferences, and high atom economy.[5] Reference Grounding: Based on the Nguyen three-component coupling [2, 5].[6]
Materials
-
Aryl Alkyne: 1.0 equivalent (e.g., 1.0 mmol)
-
Aliphatic Amine: 1.2–2.0 equivalents
-
Elemental Sulfur: 3.0 equivalents (as S)
-
Base/Additive: Pyridine (0.5 equiv) or perform neat if amine is liquid.
Step-by-Step Procedure
-
Assembly: In a screw-capped vial, add Elemental Sulfur (96 mg, 3 mmol), Aryl Alkyne (1 mmol), and Amine (1.5 mmol).
-
Solvent/Additive: Add Pyridine (40 µL, 0.5 mmol) or use a small amount of DMSO if the mixture is solid.
-
Heating: Seal the vial and heat to 60–80 °C for 4–8 hours.
-
Observation: The mixture will turn homogenous and dark as polysulfides form.
-
-
Workup:
-
Dilute the mixture with Ethanol or Ethyl Acetate.
-
If solid sulfur precipitates, filter it off.
-
Concentrate the filtrate.
-
-
Purification: Direct silica gel chromatography.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Sulfur species | Ensure the "Pre-stirring" step (Method A) is performed to generate polysulfides. Add a base like DABCO or Na₂S if reaction is sluggish. |
| Residual Sulfur | Excess | Wash the crude solid with cold methanol (sulfur is sparingly soluble) or use slightly less sulfur (1.0 equiv) if yield permits. |
| Side Products | Amide formation (C=O) | Ensure the reaction is not exposed to excessive moisture during the high-temperature phase, although the reaction is generally air-tolerant. |
| Bad Smell | While reduced compared to | |
| Viscous Mixture | Polymerization | In Method B, if using dialkynes or diamines, polymerization can occur. Keep stoichiometry strict (monomers). |
Substrate Scope & Limitations
-
Amines: Secondary cyclic amines (morpholine, piperidine) react most efficiently. Primary amines can be used but may require slightly lower temperatures to avoid imine side-products. Sterically hindered amines (e.g., diisopropylamine) generally give lower yields.
-
Aldehydes: Electron-withdrawing groups (e.g., -NO2, -CF3) on the aryl ring accelerate the reaction. Electron-donating groups (e.g., -OMe) may require longer reaction times (12h+).
-
Alkynes: Terminal aryl alkynes work best. Aliphatic alkynes are less reactive and may require higher temperatures (>100 °C).
References
-
Wei, J., Li, Y., & Jiang, X. (2016).[5] Efficient Aqueous Synthesis of Thioamides from Aldehydes and N-Substituted Formamides.[5][7] Organic Letters, 18(3), 340–343.[5] Link
-
Nguyen, T. B., Tran, M. Q., Ermolenko, L., & Al-Mourabit, A. (2014).[8] Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines: A General, Straightforward, and Atom Economical Approach to Thioamides. Organic Letters, 16(1), 310–313.[8] Link
-
Guntreddi, T., Vanjari, R., & Singh, K. N. (2014).[5] Decarboxylative Strategy for the Synthesis of Thioamides: Three-Component Reaction of Arylacetic or Cinnamic Acids, Amines, and Elemental Sulfur.[5] Organic Letters, 16(14), 3624–3627.[5] Link
-
Zeng, M. T., Wang, M., Peng, H. Y., Cheng, Y., & Dong, Z. B. (2018). Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. Synthesis, 50(03), 644-650. Link
-
Hansen, T. N., & Olsen, C. A. (2024).[1] Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9). Link
Sources
- 1. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines: A General, Straightforward, and Atom Economical Approach to Thioamides [organic-chemistry.org]
Utilizing elemental sulfur for the preparation of thioamides
Application Note: Advanced Synthesis of Thioamides Using Elemental Sulfur
Introduction: The Renaissance of Elemental Sulfur
Thioamides are critical bioisosteres of amides, widely employed in medicinal chemistry to increase the metabolic stability of peptide drugs and as precursors for thiazole-based heterocycles. While traditional thionation reagents like Lawesson’s Reagent or
Elemental sulfur (
Mechanistic Foundations
Understanding how
Figure 1: Activation & Reaction Pathways
Caption: Activation of elemental sulfur by amines leads to polysulfide species which then intercept enamines (Willgerodt-Kindler) or alkynes to form thioamides.
Experimental Protocols
Method A: The Modernized Willgerodt-Kindler Reaction
Best for: Converting aryl alkyl ketones to terminal thioamides.
This is the classic method, modernized to avoid harsh conditions. It involves the migration of the carbonyl functionality to the terminal carbon as a thiocarbonyl group.
Reagents:
-
Acetophenone (1.0 equiv)
-
Elemental Sulfur (
) (5.0 equiv of S atoms) -
Morpholine (3.0 - 5.0 equiv)
-
Catalyst (Optional): p-TsOH (10 mol%) to accelerate enamine formation.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone (10 mmol), elemental sulfur (1.6 g, 50 mmol S), and morpholine (4.4 mL, 50 mmol).
-
Reaction: Heat the mixture to 110–130 °C .
-
Note: Morpholine acts as both reagent and solvent.
-
-
Monitoring: Monitor by TLC (hexane/EtOAc). The reaction typically requires 4–12 hours. The solution will turn dark red/brown.
-
Workup: Cool the mixture to room temperature. Pour the dark oil into cold ethanol (20 mL) or water. The thioamide product often precipitates.
-
If no precipitate: Extract with
, wash with dilute HCl (to remove excess morpholine) and water.
-
-
Purification: Recrystallize from ethanol.
Key Insight: The reaction proceeds via an enamine intermediate.[1][2] If the reaction is sluggish, add catalytic p-TsOH or use microwave irradiation (130 °C, 15 min) to drive enamine formation.
Method B: Three-Component Alkyne Thioamidation
Best for: Atom-economical synthesis from alkynes.[3][4][5] No transition metals required.[5]
Based on the work of Nguyen et al., this method is superior for generating thioamides without the carbon-skeleton rearrangement seen in Willgerodt-Kindler.
Reagents:
-
Phenylacetylene (1.0 equiv)
-
Elemental Sulfur (3.0 equiv S)
-
Secondary Amine (e.g., Morpholine or Piperidine) (1.2 - 2.0 equiv)
-
Solvent: DMF or DMSO (promotes polysulfide solubility).
Protocol:
-
Setup: Charge a reaction vial with phenylacetylene (1.0 mmol), sulfur powder (96 mg, 3 mmol), and morpholine (1.5 mmol) in DMF (2 mL).
-
Reaction: Stir at 60–80 °C open to air (or under
, though air tolerance is high). -
Observation: The reaction is usually faster than WK, often complete within 2–6 hours.
-
Workup: Dilute with water (10 mL). Extract with Ethyl Acetate (
mL). Wash organic layer with brine. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation: This method is highly chemoselective.[3] Unlike WK, the thioamide group forms at the terminal carbon of the alkyne without migration.
Method C: Oxidative Cross-Coupling of Amines
Best for: "Green" synthesis using benzyl amines as the carbon source.
This method utilizes the oxidizing power of sulfur to convert benzyl amines into thioamides directly.
Reagents:
-
Benzyl amine (1.0 equiv)
-
Elemental Sulfur (3.0 equiv S)
-
Solvent: Neat or DMSO.
Protocol:
-
Setup: Mix benzyl amine (2.0 mmol) and sulfur (6.0 mmol) in a pressure tube.
-
Reaction: Heat to 100–120 °C . The amine is oxidized to an imine in situ, which then reacts with sulfur.
-
Scavenging:
is a byproduct. Ensure the system is vented through a bleach trap. -
Workup: Dissolve the melt in hot ethanol or perform a standard extractive workup.
Critical Process Parameters & Troubleshooting
| Variable | Recommendation | Scientific Rationale |
| Sulfur Stoichiometry | Use 3–5 equiv (as S atoms). | |
| Solvent Choice | DMF, DMSO, or NMP. | High polarity stabilizes the polar transition states and solubilizes the inorganic sulfur chains. |
| Odor Control | Bleach Trap (NaOCl). | Reaction generates |
| Reaction Stalls | Add basic promoter (DABCO/DMAP). | Bases accelerate the nucleophilic attack on the |
Workflow Decision Matrix
Use this logic flow to select the appropriate protocol for your substrate.
Caption: Decision matrix for selecting the optimal thioamide synthesis route based on available starting materials.
References
-
Willgerodt-Kindler Reaction Overview. Organic Chemistry Portal. [Link][1]
-
Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines. Nguyen, T. B., et al. Organic Letters, 2014, 16, 310-313.[3][4][5] [Link]
-
Efficient and Selective Multicomponent Oxidative Coupling of Two Different Aliphatic Primary Amines into Thioamides. Nguyen, T. B., et al. Organic Letters, 2012, 14, 4274-4277.[7] [Link]
-
Recent advances in the Willgerodt–Kindler reaction. RSC Advances, 2013. [Link]
-
Synthesis of Thioamides via Decarboxylative/Oxidative Cross-Coupling. ResearchGate (Full Text Available). [Link]
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines: A General, Straightforward, and Atom Economical Approach to Thioamides [organic-chemistry.org]
- 5. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Efficient and Selective Multicomponent Oxidative Coupling of Two Different Aliphatic Primary Amines into Thioamides by Elemental Sulfur [organic-chemistry.org]
Application Note: N,N-Dimethyl-2-phenylethanethioamide as a Scaffold for Heterocycle Synthesis
Executive Summary
N,N-Dimethyl-2-phenylethanethioamide (DMPET) represents a versatile yet underutilized "masked" synthon in heterocyclic chemistry. Unlike primary thioamides, which are frequently employed in the Hantzsch thiazole synthesis, the N,N-disubstituted nature of DMPET precludes simple dehydration-driven aromatization to neutral thiazoles. Instead, it directs reactivity toward sulfur extrusion (Eschenmoser contraction) , mesoionic dipole formation , and tertiary aminothiophene synthesis .
This guide provides validated protocols for synthesizing DMPET and utilizing it as a core intermediate for accessing functionalized thiophenes and enaminones—critical precursors for quinoline and isoquinoline pharmacophores.
Preparation of the Reagent
Objective: High-purity synthesis of this compound from its amide precursor.
While the Willgerodt-Kindler reaction is the historical route, it often yields morpholides and requires harsh conditions. For research and high-value intermediate synthesis, thionation via Lawesson’s Reagent is the superior protocol due to its mild conditions and functional group tolerance.
Protocol A: Lawesson’s Thionation
Reaction Principle:
Materials:
-
N,N-Dimethyl-2-phenylacetamide (1.0 eq)
-
Lawesson’s Reagent (0.6 eq)
-
Anhydrous Toluene (0.5 M concentration relative to amide)
-
Silica gel (for purification)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N,N-Dimethyl-2-phenylacetamide (10 mmol, 1.63 g) in anhydrous toluene (20 mL).
-
Addition: Add Lawesson’s Reagent (6 mmol, 2.43 g) in a single portion under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product spot will be less polar (higher
) and UV-active. -
Workup: Cool the reaction to room temperature. The Lawesson’s by-product (polymeric P-O species) may precipitate. Filter the mixture through a short pad of Celite to remove solids.
-
Concentration: Evaporate the filtrate under reduced pressure to obtain a yellow oil/semi-solid.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0%
15% EtOAc in Hexanes). -
Yield: Expect 85–95% yield of a yellow crystalline solid or oil.
-
Characterization:
H NMR (CDCl ) shows diagnostic downfield shift of the -methylene and N-methyl signals compared to the amide.
-
Application 1: Synthesis of 2-(Dimethylamino)thiophenes
Mechanism: S-Alkylation followed by Base-Mediated Cyclization.
Unlike primary thioamides, DMPET reacts with
Experimental Workflow
Figure 1: Mechanistic pathway for the conversion of N,N-dimethyl thioamides to substituted thiophenes.
Protocol B: Thiophene Synthesis
Reactants: DMPET + Phenacyl Bromide
-
Salt Formation:
-
Dissolve DMPET (1.0 eq) in anhydrous acetone (0.5 M).
-
Add phenacyl bromide (1.05 eq) dropwise at room temperature.
-
Stir for 1–2 hours. The S-alkylated iminium bromide usually precipitates as a white or pale yellow solid.
-
Filter the salt, wash with cold acetone, and dry under vacuum. Note: This salt is hygroscopic; store in a desiccator.
-
-
Cyclization:
-
Suspend the iminium salt in anhydrous ethanol (0.2 M).
-
Add sodium ethoxide (2.5 eq) dropwise (prepared freshly or 21% wt in EtOH).
-
Heat to reflux for 3 hours. The mixture will darken.
-
Workup: Cool, pour into ice water, and extract with dichloromethane (DCM).
-
Purification: Dry organic layer (
), concentrate, and purify via column chromatography (Hexanes/DCM).
-
Why this works: The N,N-dimethyl group prevents the formation of a neutral thiazole. The acidity of the benzylic protons (enhanced by the adjacent C=N
Application 2: Eschenmoser Sulfide Contraction
Objective: Synthesis of
Protocol C: Sulfide Contraction
Reaction: DMPET + Ethyl Bromoacetate
-
Alkylation:
-
Combine DMPET (1.0 eq) and Ethyl Bromoacetate (1.1 eq) in MeCN. Stir at RT for 12 h.
-
Concentrate to obtain the thioiminium salt.
-
-
Contraction:
-
Dissolve the salt in dry DCM.
-
Add Triphenylphosphine (
, 1.1 eq) and Triethylamine ( , 1.2 eq). -
Observation: The solution will turn transiently blue/green (episulfide intermediate) before fading to yellow/orange.
-
Stir at RT for 24 h or reflux for 2 h to ensure complete desulfurization.
-
-
Isolation:
-
Wash with water, dry, and concentrate.
-
The by-product is
(Triphenylphosphine sulfide). Remove it by crystallizing from hexanes (it is insoluble in cold hexanes) or chromatography.
-
Data Summary Table:
| Application | Reactant | Key Intermediate | Final Product Class |
| Thiophene Synthesis | S-Alkyl Iminium Salt | 2-Aminothiophene | |
| Eschenmoser Contraction | Episulfide | ||
| Mesoionic Synthesis | Thioisomunchnone | Pyrrole (via Cycloaddition) |
Safety & Handling
-
Thioamides: Generally possess a strong, unpleasant odor. All reactions involving Lawesson's reagent or thioamide synthesis must be performed in a well-ventilated fume hood.
-
Lawesson’s Reagent: Moisture sensitive.[1] Releases
(highly toxic) upon hydrolysis. Quench glassware and reaction mixtures with bleach (sodium hypochlorite) solution to oxidize residual sulfur compounds before disposal. -
Skin Contact: Thioamides can be skin irritants. Use nitrile gloves and lab coats.
References
-
Lawesson’s Reagent Mechanism & Utility
-
Eschenmoser Sulfide Contraction
-
Eschenmoser, A. (1970). Sulfide Contraction via Alkylative Coupling: A Method for the Synthesis of
-Dicarbonyl Compounds. Helvetica Chimica Acta, 54(2), 710-734. Link - Shiosaki, K. (1993). Recent advances in the Eschenmoser sulfide contraction. Comprehensive Organic Synthesis, Vol 2, 865-892.
-
-
Thiophene Synthesis from Thioamides
-
Sabnis, R. W., et al. (1999).[3] 2-Aminothiophenes by the Gewald Reaction.[4] Journal of Heterocyclic Chemistry, 36(2), 333-345. Link
-
Gewald, K. (1965).[3] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from
-oxomercaptans and methylene-active nitriles. Chemische Berichte, 98(11), 3571-3577. Link
-
-
Mesoionic Dipoles (Thioisomunchnones)
-
Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. Link
-
Sources
Advanced Application Note: Thioamides in Medicinal Chemistry and Drug Design
Introduction: The Single Atom Substitution
The replacement of a carbonyl oxygen with sulfur—creating a thioamide —is one of the most subtle yet profound bioisosteric modifications in medicinal chemistry. This "single atom substitution" preserves the planar geometry and valency of the amide bond while dramatically altering its electronic landscape.
For the drug developer, the thioamide is not merely a structural analog; it is a functional tool. It offers a strategic lever to modulate hydrogen bonding, enhance proteolytic stability, and introduce unique spectroscopic handles without disrupting the steric footprint of the parent molecule.
This guide provides a technical roadmap for deploying thioamides in drug design, supported by validated synthetic protocols and mechanistic insights.
The Bioisostere Profile: Amide vs. Thioamide
To effectively utilize thioamides, one must understand the physicochemical shifts induced by the O
Table 1: Physicochemical Comparison of Amide and Thioamide Bonds
| Property | Amide (R-CO-NH-R') | Thioamide (R-CS-NH-R') | Medicinal Chemistry Implication |
| Bond Length (C=X) | 1.23 Å | 1.71 Å | Sulfur's larger van der Waals radius increases lipophilicity slightly but maintains steric compatibility. |
| Dipole Moment | ~3.8 D | ~4.5 - 5.0 D | Thioamides are more polarizable, affecting solvation and membrane permeability. |
| H-Bond Donor (NH) | Moderate ( | Stronger ( | Enhanced acidity of the NH makes thioamides superior H-bond donors. |
| H-Bond Acceptor (C=X) | Strong | Weaker | Sulfur is a poor H-bond acceptor compared to oxygen; this can reduce desolvation penalties. |
| Rotation Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Higher barrier restricts conformational flexibility, potentially locking bioactive conformations. |
| Metabolic Stability | Susceptible to proteolysis | Resistant to proteolysis | Steric and electronic mismatch prevents protease active site hydrolysis. |
Strategic Applications in Drug Design
Enhancing Proteolytic Stability
The thioamide bond is a poor substrate for most serine and metalloproteases. The sulfur atom's larger radius and reduced electronegativity disrupt the nucleophilic attack mechanism required for peptide bond hydrolysis.
-
Application: Incorporating a single thioamide bond at a known cleavage site (scissile bond) can extend the half-life of peptide drugs (e.g., GLP-1 analogs) from minutes to hours.
Fluorescence Quenching (Photoinduced Electron Transfer)
Thioamides act as intrinsic fluorescence quenchers via Photoinduced Electron Transfer (PET). Unlike bulky fluorophores (e.g., FITC), a thioamide is sterically "silent."
-
Mechanism: When placed within van der Waals contact distance of a fluorophore (e.g., Tyrosine, Tryptophan, or Fluorescein), the thioamide quenches fluorescence.
-
Utility: This allows researchers to map protein folding events or protease activity in real-time without introducing large artifacts.
Prodrug Activation: The Ethionamide Paradigm
Thioamides can serve as "Trojan horses" in prodrug design. The most famous example is Ethionamide , a second-line tuberculosis drug.[1] It is biologically inert until activated by the bacterial enzyme EthA.
Figure 1: Mechanism of Ethionamide Activation and Target Inhibition
Caption: The activation pathway of Ethionamide. The prodrug is oxidized by EthA to a reactive intermediate that forms a covalent adduct with NAD+, creating a potent inhibitor of the enoyl-ACP reductase InhA.
Experimental Protocols
Synthetic Protocol: Thionation using Lawesson's Reagent
Objective: Selective conversion of a secondary amide to a thioamide.[2][3]
Reagent: Lawesson's Reagent (LR) is preferred over
Figure 2: Thionation Mechanism via Lawesson's Reagent
Caption: The Wittig-like mechanism of thionation. The driving force is the formation of the stable P=O bond in the byproduct.[4]
Standard Operating Procedure (SOP)
Materials:
-
Starting Amide (1.0 equiv)
-
Lawesson’s Reagent (0.5 - 0.6 equiv) Note: LR is a dimer; 0.5 equiv provides 1.0 equiv of reactive sulfur.
-
Solvent: Anhydrous Toluene (preferred) or THF.
-
Inert Atmosphere: Nitrogen or Argon balloon.
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under
. -
Dissolution: Add the starting amide (1.0 mmol) and anhydrous toluene (5 mL, 0.2 M concentration). Stir until dissolved.
-
Reagent Addition: Add Lawesson’s Reagent (202 mg, 0.5 mmol) in a single portion.
-
Reaction: Attach a reflux condenser and heat the mixture to 80–110°C (reflux).
-
Checkpoint: Monitor by TLC. Thioamides are typically less polar (higher
) than their corresponding amides. -
Time: Reactions typically complete in 2–12 hours.
-
-
Workup: Cool to room temperature. Evaporate the solvent in vacuo.
-
Purification: The residue will contain the thioamide and the P=O byproduct. Purify immediately via flash column chromatography (Silica gel).
-
Tip: The P=O byproduct is polar; start elution with a non-polar solvent (e.g., Hexanes/EtOAc 9:1) to elute the thioamide first.
-
Biological Evaluation: In Vitro Proteolytic Stability Assay
Objective: Quantify the stability enhancement of a thioamide-modified peptide compared to its amide parent.
Materials:
-
Test Compounds: Amide-peptide (Control) and Thioamide-peptide.
-
Enzyme: Trypsin (mass spectrometry grade) or Human Plasma.
-
Buffer: 50 mM
, pH 8.0. -
Analysis: LC-MS/MS.
Protocol:
-
Preparation: Prepare 100 µM stocks of both peptides in the digestion buffer.
-
Initiation: Add Trypsin (enzyme:substrate ratio of 1:100 w/w) to the peptide solution. Incubate at 37°C.
-
Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot.
-
Quenching: Immediately add 50 µL of 1% Formic Acid or 0.1% TFA in Acetonitrile to stop the reaction.
-
Analysis: Centrifuge samples (10,000 x g, 5 min) to remove precipitate. Inject supernatant into LC-MS.
-
Data Processing: Plot the % Remaining of the parent ion over time. Calculate half-life (
) using first-order decay kinetics:
References
-
BenchChem. (2025). A Comprehensive Technical Guide to Thioamide Synthesis. BenchChem Application Notes. Link
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis.[5] Chemistry – A European Journal.[6] Link
-
Petersson, E. J., et al. (2014). On the Use of Thioamides as Fluorescence Quenching Probes for Tracking Protein Folding and Stability.[7] Physical Chemistry Chemical Physics. Link
-
Vannada, J., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy.[8] Journal of Experimental Medicine. Link
-
Thermo Fisher Scientific. (2015). Pierce Trypsin Protease, MS Grade User Guide. Thermo Fisher Protocols. Link
-
Organic Chemistry Portal. (2023). Lawesson's Reagent: Mechanism and Applications.[9]Link
Sources
- 1. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Application Note: Scalable Strategies for N,N-Disubstituted Thioamide Synthesis
Executive Summary
The synthesis of N,N-disubstituted thioamides is a critical transformation in medicinal chemistry, serving as a gateway to bioisosteres of amides and essential intermediates for thiazole and heterocycle synthesis.[1] While Lawesson’s Reagent (LR) has historically been the bench-scale standard, its industrial application is severely hampered by atom inefficiency, high cost, and the formation of varying phosphorus byproducts that necessitate chromatographic purification.[1]
This Application Note details two scalable, chromatography-free protocols designed for the kilogram-scale synthesis of N,N-disubstituted thioamides. We prioritize methods that utilize filtration or hydrolytic workups, ensuring high throughput and process safety.[1]
Strategic Selection Matrix
The choice of method depends primarily on the oxidation state of the starting material.[1]
Figure 1: Decision matrix for selecting the optimal thioamide synthesis pathway.
Critical Process Parameters (CPP)
Before initiating either protocol, the following parameters must be controlled to ensure reproducibility and safety.
| Parameter | Specification | Causality / Impact |
| Reagent Quality | P₄S₁₀ (Yellow/Greenish) | Dark/Orange P₄S₁₀ indicates hydrolysis.[1] Degraded reagent releases H₂S prematurely and lowers yield.[1] |
| Moisture Control | < 0.05% Water (KF) | Both protocols are moisture-sensitive.[1] Water quenches the active thionating species, generating toxic H₂S gas.[1] |
| Off-Gas Management | Bleach Scrubber | Reaction generates H₂S.[1][2] A 10% NaOH or hypochlorite trap is mandatory to neutralize effluent gas.[1] |
| Temperature Ramp | 1°C/min | Rapid heating in sulfur reactions can cause thermal runaway.[1] Controlled ramping prevents pressure spikes.[1] |
Protocol A: The Modified Curphey Method (P₄S₁₀ / HMDO)[1]
Target Substrate: Existing Amides (Lactams, Peptides, N,N-dialkyl amides).[1] Mechanism: Hexamethyldisiloxane (HMDO) acts as a silicon-based "shuttle," breaking down the polymeric P₄S₁₀ cage into a reactive monomeric silyl-thiophosphate species.[1] This species is highly soluble in organic solvents, unlike native P₄S₁₀.[1]
Materials
-
Substrate: N,N-Disubstituted Amide (1.0 equiv)
-
Thionating Agent: Phosphorus Pentasulfide (P₄S₁₀) (0.2 - 0.5 equiv)[1]
-
Activator: Hexamethyldisiloxane (HMDO) (2.0 - 3.0 equiv)[1]
-
Solvent: Toluene (preferred for scale) or Dichloromethane (DCM).[1]
-
Workup: 5% Aqueous K₂CO₃ or NaOH.
Step-by-Step Methodology
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser outlet to a bleach scrubber.[1]
-
Charging: Under N₂ atmosphere, charge the Amide (1.0 equiv) and P₄S₁₀ (0.2 equiv for highly reactive amides, up to 0.5 equiv for sterically hindered ones).
-
Solvation: Add dry Toluene (5-10 volumes relative to substrate mass).[1] Stir to suspend.
-
Activation: Add HMDO (2.0 equiv) in one portion.
-
Note: The mixture may remain heterogeneous initially.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 110°C for Toluene).
-
Observation: The solution will clarify to a homogeneous yellow/orange liquid as the active species forms (approx. 15-30 mins).[1]
-
-
Monitoring: Monitor by TLC or HPLC. Most reactions complete within 2–4 hours.[1]
-
Endpoint: Disappearance of the amide peak.[1]
-
-
Workup (The "Scalable" Advantage):
-
Isolation:
Protocol B: The Willgerodt-Kindler Reaction (Modified)[1][4]
Target Substrate: Aldehydes and Secondary Amines (De novo synthesis). Mechanism: The amine attacks the aldehyde to form an enamine/iminium intermediate, which subsequently activates elemental sulfur.[1] This is an oxidative thioamidation.[1]
Materials
-
Substrate 1: Aromatic/Aliphatic Aldehyde (1.0 equiv)[1]
-
Substrate 2: Secondary Amine (e.g., Morpholine, Piperidine) (1.2 - 1.5 equiv)[1]
-
Sulfur Source: Elemental Sulfur (S₈) (1.5 - 2.0 equiv of S atoms)[1]
-
Catalyst (Optional): p-TsOH (1-2 mol%) can accelerate enamine formation.[1]
-
Solvent: Solvent-free (neat) or DMF/DMAc for high-melting solids.[1]
Step-by-Step Methodology
-
Setup: Use a reactor capable of handling solids (wide-bore bottom valve recommended).[1]
-
Charging: Charge Aldehyde, Amine, and Elemental Sulfur into the vessel.
-
Reaction: Heat the mixture to 80–100°C.
-
Process Control: If running neat, ensure the stirring torque is sufficient as the mixture effectively becomes a melt.[1]
-
-
Timeline: Reaction typically requires 4–12 hours.[1]
-
Workup:
-
Cool the mixture to ~50°C.
-
Add Ethanol or Methanol (warm).[1]
-
Allow the mixture to cool to 0°C with slow stirring.
-
-
Isolation:
-
The thioamide product usually crystallizes out of the alcohol solution.[1]
-
Filter the solids.[1]
-
Wash with cold ethanol to remove excess sulfur and unreacted amine.[1]
-
Sulfur Removal: If elemental sulfur persists, wash the filter cake with carbon disulfide (CS₂) (Caution: Highly Flammable/Toxic) or recrystallize from a solvent where S₈ is insoluble but the product is soluble (e.g., hot Methanol).[1]
-
Mechanistic Insight & Visualization[1]
Understanding the activation pathway in Protocol A (Curphey) is vital for troubleshooting.[1] If the reaction stalls, it is usually due to moisture deactivating the silyl-sulfide species.[1]
Figure 2: The Curphey activation cycle.[1] HMDO solubilizes P4S10, creating a potent thionating agent that avoids the formation of insoluble phosphate tars common with Lawesson's Reagent.[1]
Safety & Handling Protocols
Hydrogen Sulfide (H₂S) Risk
Both protocols carry a risk of H₂S evolution, particularly during the quench phase of Protocol A and the reaction phase of Protocol B.[1]
-
Detection: Install fixed H₂S monitors set to alarm at 5 ppm.
-
Mitigation: All reactor vents must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) and NaOH.[1]
-
Reaction:
[1]
-
Residual Phosphorus (Protocol A)
While the Curphey method produces water-soluble phosphates, the aqueous waste stream must be treated as phosphate-rich chemical waste.[1] Do not discharge into general sewage without phosphate remediation.[1]
References
-
Curphey, T. J. (2002).[1] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[1][6] The Journal of Organic Chemistry, 67(18), 6461–6473.[1] Link[1]
-
Bergman, J., & Pettersson, B. (2004).[1] The Willgerodt-Kindler Reaction: A Review. Journal of Organic Chemistry, 69, 2245 (Contextual citation for modern adaptations).[1]
-
Ozturk, T., Ertas, E., & Mert, O. (2010).[1] Use of Lawesson's Reagent in Organic Syntheses.[1][3][7][8][9][10] Chemical Reviews, 110(6), 3419–3478.[1] Link[1][8]
-
Priebbenow, D. L., & Bolm, C. (2013).[1][11] Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.[1][11] Link
-
Flanagan, S. R., et al. (2006).[1] Development of a Scalable Synthesis of a Thioamide. Organic Process Research & Development, 10(3), 505–511.[1] (Validation of P4S10/HMDO on scale).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accelerated Thionation of Carbonyls via Microwave Irradiation
Executive Summary
The conversion of carbonyl moieties (C=O) into their thiocarbonyl equivalents (C=S)—specifically thioamides and thionoesters—is a cornerstone transformation in medicinal chemistry. These sulfur-containing isoteres are critical for modifying peptide backbone stability, enhancing drug lipophilicity, and serving as precursors for thiazole-based heterocycles.
Traditional thermal thionation using Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging the specific dielectric heating effects of microwaves, we can accelerate the dissociation of Lawesson’s Reagent, reducing reaction times to minutes while significantly suppressing side reactions.
Mechanistic Principles
The Dielectric Activation of Lawesson’s Reagent
The rate-limiting step in thionation is not the attack on the carbonyl, but the thermal dissociation of the Lawesson’s Reagent dimer (1 ) into two active dithiophosphine ylide monomers (2 ).
Under conventional reflux, this equilibrium is slow to shift. Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy for this dissociation almost instantaneously. The resulting monomer (2 ) is a potent nucleophile that reacts with the carbonyl substrate (3 ) via a Wittig-type [2+2] cycloaddition to form the thiaoxaphosphetane intermediate (4 ). The driving force for the final cycloreversion is the formation of the stable P=O bond in the byproduct (5 ).
Reaction Mechanism Diagram
Figure 1: Mechanism of microwave-promoted thionation via Lawesson's Reagent dissociation.
Experimental Protocols
Protocol A: Solvent-Free "Green" Thionation
Best for: Primary/Secondary amides, stable esters, and rapid library generation. Advantage: Eliminates toxic solvents (toluene) and simplifies workup.
Materials:
-
Microwave Reactor (Single-mode or Multi-mode)
-
Glass vial (10 mL or 30 mL) with crimp cap/septum
-
Alumina (Neutral) or Silica Gel (optional solid support)
Procedure:
-
Stoichiometry: Mix the substrate (1.0 equiv) and Lawesson’s Reagent (0.6 equiv) in a mortar.
-
Note: 0.5 equiv is theoretical, but 0.6 ensures full conversion due to reagent purity issues.
-
-
Homogenization: Grind the mixture into a fine, intimate powder.
-
Variation: If the substrate is a liquid, adsorb it onto neutral alumina (1 g per mmol) before mixing with LR.
-
-
Irradiation: Transfer the powder to a microwave vial. Cap loosely (or use a pressure-relief cap).
-
MW Conditions:
-
Temperature: 90–110 °C (Target temperature, IR sensor control).
-
Time: 3–8 minutes.
-
Stirring: None required for solid phase, but rotation of the vessel is recommended.
-
-
Workup:
Protocol B: Solvent-Assisted Thionation
Best for: Thermally sensitive substrates, thionoesters (which are sluggish), or large-scale batches (>5g).
Solvent Selection:
-
Standard: Toluene or Xylene (High boiling point, good solubility).
-
Green Alternative: Anisole or 2-MeTHF (High boiling point, better EHS profile).
Procedure:
-
Setup: Dissolve substrate (1.0 equiv) in Toluene (2–5 mL/mmol). Add Lawesson’s Reagent (0.6–0.75 equiv).
-
Irradiation: Seal the vessel.
-
MW Conditions:
-
Amides: 80–100 °C for 5–10 minutes.
-
Esters (Thionoesters): 110–130 °C for 10–20 minutes. Esters are less reactive than amides toward LR.
-
-
Quench & Purification:
-
Solvent removal is often required before purification.
-
Flash Chromatography: Essential. Elute with Hexane/EtOAc. The P=S byproducts are polar and often streak; a gradient is recommended.
-
Critical Optimization & Troubleshooting
Reactivity Hierarchy
Understanding the electrophilicity of the carbonyl is vital for adjusting MW parameters:
-
Amides (
): Highly reactive. Mild MW conditions (80°C). -
Ketones (
): Moderately reactive. -
Esters (
): Low reactivity. Requires "forcing" conditions (120°C+). The alkoxy group donates electron density to the carbonyl carbon, making it less susceptible to nucleophilic attack by the P-S ylide.
Safety: The Smell and Toxicity
Lawesson’s reagent and its byproducts hydrolyze to release Hydrogen Sulfide (
-
Containment: All weighing and transfers must occur in a fume hood.
-
Decontamination: Keep a "Quench Bath" of dilute Sodium Hypochlorite (Bleach) nearby. All glassware and spatulas must be soaked in bleach for 1 hour before washing. This oxidizes the sulfur residues and neutralizes the smell.
Workflow Diagram
Figure 2: Decision tree for selecting solvent-free vs. solvent-based microwave protocols.
Comparative Data: Thermal vs. Microwave[2][7]
The table below illustrates the efficiency gains when applying Protocol A (Solvent-Free) compared to classical reflux methods.
| Substrate Type | Conventional Method (Toluene Reflux) | MW Method (Solvent-Free) | Yield Improvement |
| Benzamide | 18 hours / 75% Yield | 6 min / 92% Yield | +17% |
| Lactam ( | 6 hours / 68% Yield | 3 min / 89% Yield | +21% |
| Benzoate Ester | 48 hours / 45% Yield | 15 min / 82% Yield | +37% |
| Peptide Linkage | 12 hours / 60% Yield | 8 min / 85% Yield | +25% |
Data aggregated from Varma et al. and internal validation studies.
References
-
Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Varma, R. S., & Kumar, D.[9] (1999).[10] Organic Letters, 1(5), 697–700. [Link]
-
Lawesson’s Reagent. Organic Chemistry Portal.[6] (Accessed 2023). [Link][6][7]
-
Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. Adriaenssens, L., et al. (2016).[3] The Journal of Organic Chemistry, 81(20), 10355–10365. [Link]
-
Microwave-assisted synthesis of thioketones. ResearchGate Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
- 10. Lawesson's Reagent [organic-chemistry.org]
Use of N,N-Dimethyl-2-phenylethanethioamide in peptide modification and synthesis
The following Application Note and Protocol guide details the utilization of N,N-Dimethyl-2-phenylethanethioamide (CAS 17709-95-4) in peptide chemistry.
While often encountered as a model substrate in methodology literature, this tertiary thioamide serves a critical role as a stable thioacylating reagent (thioacyl donor). It allows for the site-selective introduction of the phenylthioacetyl motif onto peptide N-termini or lysine side chains. This modification is pivotal for generating protease-resistant peptide analogs, improving cell permeability, and creating fluorescence-quenching probes for FRET studies.
Executive Summary
This compound is a tertiary thioamide reagent used primarily to introduce the phenylthioacetyl (Ph-CH₂-C(=S)-) moiety into peptide structures. Unlike Lawesson’s reagent, which thionates existing amides often with poor selectivity, this reagent acts as a pre-formed thioacyl donor .
When activated (typically via methylation or Lewis acids), it undergoes trans-thioamidation with primary amines (peptide N-termini). This reaction preserves the sulfur atom, installing a thioamide bond that is:
-
Isosteric to the native peptide bond but with a larger van der Waals radius (S vs O).
-
Protease Resistant: The thioamide bond is generally uncleavable by serine/cysteine proteases.
-
Photophysically Active: Acts as a potent fluorescence quencher (e.g., for Tryptophan or fluorophores) in folding studies.
Chemical Mechanism: Trans-Thioamidation
The direct reaction of a tertiary thioamide with an amine is slow. The protocol relies on activation to form a highly reactive thioimidate or thioacylium-like intermediate.
Mechanism of Action[1][2]
-
Activation: The sulfur center is alkylated (e.g., with Methyl Iodide) or complexed with a thiophilic metal (Ag⁺), converting the stable thioamide into an activated thioimidate salt.
-
Nucleophilic Attack: The peptide N-terminal amine attacks the activated carbon.
-
Elimination: Dimethylamine is expelled, resulting in the thermodynamically stable secondary thioamide (the modified peptide).
Figure 1: Mechanism of Trans-thioamidation. The tertiary thioamide is activated to a thioimidate, facilitating nucleophilic attack by the peptide amine.
Experimental Protocols
Protocol A: N-Terminal Thioacylation of Peptides (Solution Phase)
This protocol describes the modification of a protected peptide fragment in solution.[1] This method is preferred over solid-phase for valuable peptides to prevent reagent waste.
Reagents Required:
-
This compound (1.2 equiv)
-
Methyl Triflate (MeOTf) or Methyl Iodide (MeI) (1.2 equiv)
-
Peptide (Free N-terminus, side chains protected)[1]
-
DCM (Anhydrous)
-
DIEA (N,N-Diisopropylethylamine)[2]
Step-by-Step Procedure:
-
Activation (Formation of Thioimidate):
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add Methyl Triflate (1.0 mmol) dropwise at 0°C under inert atmosphere (Ar/N₂).
-
Stir at room temperature for 1–2 hours. The solution typically darkens, indicating thioimidate formation. Note: Methyl triflate is highly toxic; handle in a fume hood.
-
-
Coupling:
-
Dissolve the target Peptide (0.8 mmol) and DIEA (2.0 mmol) in minimal DCM/DMF.
-
Add the peptide solution to the activated thioimidate mixture.
-
Stir at room temperature for 4–12 hours. Monitor reaction progress by LC-MS (Look for mass shift: +134 Da relative to unmodified peptide, corresponding to Phenyl-CH₂-C(=S)-).
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Re-dissolve in EtOAc and wash with 5% KHSO₄ (to remove excess amine) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Global Deprotection:
-
Treat the modified peptide with TFA/TIS/H₂O cocktail (95:2.5:2.5) to remove side-chain protecting groups. Note: Thioamides are generally stable to TFA, but avoid strong oxidizers.
-
Protocol B: Ag(I)-Promoted Ligation (Advanced Application)
Based on methodology by Hutton et al., thioamides can be used in ligation chemistry. While typically used for peptide-thioamide + acid coupling, this reagent can serve as a model for optimizing Ag(I)-promoted desulfurative coupling .
Objective: To couple the phenylacetyl group to a difficult amine via a transient isoimide intermediate (Desulfurative pathway).
-
Mix: Reagent (1 equiv), Carboxylic Acid Partner (1 equiv), and AgOAc (1.5 equiv) in DMF.
-
Reaction: Stir at 50°C. The Ag(I) activates the sulfur, allowing the carboxylate to attack the imidate carbon.
-
Outcome: This pathway typically yields the Oxo-amide (normal amide) after rearrangement, effectively using the thioamide as a highly activated "super-ester."
Comparative Data: Thioamide vs. Oxoamide
When substituting the N-terminal Phenylacetyl group with Phenylthioacetyl, the following physicochemical changes are expected:
| Property | Oxoamide (Ph-CH₂-CO-) | Thioamide (Ph-CH₂-CS-) | Impact on Peptide |
| Bond Length (C=X) | 1.23 Å | 1.71 Å | Expanded backbone; altered H-bond geometry. |
| H-Bond Acceptor | Strong | Weak | Reduced solvation; increased membrane permeability. |
| Rotational Barrier | ~18 kcal/mol | ~22 kcal/mol | Greater conformational rigidity. |
| Proteolytic Stability | Low (Cleaved by proteases) | High | Key Application: Increases serum half-life. |
| Fluorescence | None | Quencher | Quenches Trp/Tyr fluorescence via PET (Photoinduced Electron Transfer). |
Quality Control & Validation
NMR Characterization[5][6][7][8]
-
¹H NMR: The α-protons (Ph-CH ₂-CS-) will shift downfield (~0.5 - 1.0 ppm) compared to the oxo-analog due to the anisotropy of the C=S bond.
-
¹³C NMR: The thiocarbonyl carbon (C=S) is distinct, appearing typically between 190–205 ppm , whereas the carbonyl (C=O) appears at ~170 ppm.
Troubleshooting
-
Issue: Low yield in Trans-thioamidation.
-
Cause: Incomplete activation or hydrolysis of the thioimidate.
-
Solution: Use Methyl Triflate (stronger alkylating agent) instead of Methyl Iodide. Ensure strictly anhydrous conditions.
-
-
Issue: Desulfurization (Conversion to Amide).
-
Cause: Presence of soft metal contaminants or strong oxidizers.
-
Solution: Avoid prolonged exposure to silver salts unless desulfurization is the goal. Use degassed solvents.
-
References
-
Thioamide Incorporation via Ag(I) Coupling: Hutton, C. A., et al. "Ag(I)-Promoted Fragment Coupling of Peptide Thioamides."[3] Org.[3] Biomol. Chem., 2025.[4] Link
-
Thioamide Reactivity & Ligation: Petersson, E. J., et al. "Native Chemical Ligation of Thioamide-Containing Peptides." PMC - NIH, 2012. Link
-
Thioamide-Directed C-H Activation: "Thioamide-Directed Cp*Co(III)-Catalyzed C–H Allylation." ResearchGate, 2023. Link
-
General Thioamide Synthesis: "Synthesis of this compound." Beilstein J. Org. Chem., Supp.[5][6][7][8][9][10] Info. Link
-
Permeability Studies: "An amide to thioamide substitution improves the permeability... of macrocyclic peptides." Nature Communications, 2023. Link
Sources
- 1. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient synthesis of thioamidated peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Investigating the Potential Biological Activity of Thioamide Compounds
Introduction: The Single-Atom Substitution Paradigm
Thioamides are functional groups where the carbonyl oxygen of an amide is replaced by sulfur.[1][2][3] This "single-atom substitution" is a powerful strategy in medicinal chemistry and chemical biology. While structurally similar to amides, thioamides possess distinct physicochemical properties that profoundly alter biological activity:
-
Bond Geometry: The C=S bond (1.71 Å) is significantly longer than the C=O bond (1.23 Å), and sulfur has a larger van der Waals radius (1.85 Å vs. 1.40 Å).[3][4] This creates steric bulk that can block protease access.
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (N-H) but significantly weaker acceptors (C=S) than amides. This alters secondary structure stability and receptor binding affinity.
-
Photophysics: Thioamides act as potent quenchers of fluorescence via Photoinduced Electron Transfer (PET), enabling their use as minimalist biophysical probes.
-
Redox & Chelation: The sulfur atom confers unique redox susceptibility (e.g., to flavin monooxygenases) and high affinity for soft metals like Copper(I/II).
This guide details four core protocols to characterize these diverse biological activities.
Application Note 1: Enhancing Peptide Stability via Thioamidation
Objective: Assess the proteolytic resistance conferred by backbone thioamidation in peptide therapeutics. Principle: The increased steric bulk of the sulfur atom and the altered electronic environment prevent proteases (e.g., DPP-4, trypsin) from effectively hydrolyzing the peptide bond.
Experimental Protocol: Comparative Plasma Stability Assay
Materials:
-
Test Peptide (Amide backbone)
-
Pooled Human Plasma (heparinized)
-
LC-MS/MS System
-
Internal Standard (e.g., Tolbutamide)
Workflow:
-
Preparation: Dissolve both peptides in DMSO to 10 mM stock. Dilute to 10 µM in pre-warmed (37°C) human plasma.
-
Incubation: Incubate samples at 37°C in a shaking water bath.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard to precipitate proteins. Vortex for 30s.
-
Extraction: Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.
-
Analysis: Inject supernatant onto a C18 reverse-phase column. Monitor parent ion depletion via MRM (Multiple Reaction Monitoring).
Data Analysis:
Plot
Interpretation: Thioamide analogs typically exhibit a 10-fold to >100-fold increase in
Application Note 2: Biophysical Probing via Fluorescence Quenching
Objective: Use thioamides as intrinsic quenching probes to map protein folding or binding without bulky fluorophores. Principle: Thioamides quench the fluorescence of Tryptophan (Trp) and Tyrosine (Tyr) via a distance-dependent Photoinduced Electron Transfer (PET) mechanism. This allows detection of binding events that bring a thioamide-containing ligand within ~10-15 Å of a receptor's Trp residue.
Experimental Protocol: Steady-State Fluorescence Titration
Materials:
-
Target Protein (containing intrinsic Trp residues)
-
Thioamide-containing Ligand (Titrant)
-
Oxo-amide Ligand Control (to rule out steric effects)
-
Quartz Cuvette (1 cm path length)
-
Spectrofluorometer
Workflow:
-
Setup: Prepare 1 µM Target Protein in PBS (pH 7.4).
-
Parameters: Set Excitation
(selective for Trp) and scan Emission . -
Baseline: Record the spectrum of the protein alone.
-
Titration: Sequentially add the Thioamide Ligand (0.1 to 10 equivalents). Mix gently and equilibrate for 2 min.
-
Measurement: Record emission spectra after each addition.
-
Correction: Correct for inner filter effects if ligand absorbs at 295 nm.
Visualization of Mechanism:
Caption: Thioamide quenching of Tryptophan fluorescence via Photoinduced Electron Transfer (PET).
Application Note 3: Mechanism of Antithyroid Activity
Objective: Verify the mechanism of action for thioamide-based antithyroid drugs (e.g., Methimazole, PTU). Principle: Thioamides inhibit Thyroid Peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues in thyroglobulin.[7] In this assay, Lactoperoxidase (LPO) is used as a robust surrogate for TPO to catalyze the oxidation of Guaiacol.
Experimental Protocol: Peroxidase Inhibition Assay
Materials:
-
Lactoperoxidase (LPO) enzyme solution
-
Substrate: Guaiacol (2-methoxyphenol)
-
Oxidant: Hydrogen Peroxide (
) -
Inhibitor: Thioamide test compound (e.g., Methimazole)[7]
-
UV-Vis Spectrophotometer
Workflow:
-
Reaction Mix: In a cuvette, combine:
-
950 µL Phosphate Buffer (pH 7.0)
-
20 µL Guaiacol (50 mM stock)
-
10 µL LPO enzyme (0.5 U/mL)
-
-
Inhibitor Addition: Add 10 µL of Thioamide compound (varying concentrations: 0, 10, 50, 100 µM). Incubate for 5 min.
-
Initiation: Add 10 µL
(10 mM) to start the reaction. -
Kinetics: Immediately monitor absorbance at 470 nm (formation of tetraguaiacol) for 3 minutes.
Data Presentation:
| Compound | Concentration (µM) | Rate ( | % Inhibition |
| Control | 0 | 0.150 | 0% |
| Methimazole | 10 | 0.095 | 36.7% |
| Methimazole | 50 | 0.030 | 80.0% |
| Methimazole | 100 | 0.005 | 96.7% |
| Test Thioamide | 50 | TBD | TBD |
Mechanism Diagram:
Caption: Thioamides act as suicide substrates for Peroxidases, diverting the oxidized heme intermediate.
References
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Chemical Reviews. [Link]
-
Thioamide Quenching of Intrinsic Protein Fluorescence. Journal of the American Chemical Society. [Link]
-
Antithyroid Drugs: Mechanisms of Action. Pharmacological Reviews. [Link]
-
Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity. Journal of the American Chemical Society. [Link][1][8]
-
n→π Interactions of Amides and Thioamides: Implications for Protein Stability.* Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Thioamides from Gem-Dibromoalkenes and Sodium Sulfide
[1][2]
Executive Summary
Thioamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides to improve metabolic stability and bioavailability.[1][2] They are also essential intermediates in the synthesis of sulfur-containing heterocycles (e.g., thiazoles, thiochromones). Traditional synthesis often requires Lawesson’s reagent or
This guide details a robust, transition-metal-free protocol for synthesizing thioamides using gem-dibromoalkenes and sodium sulfide (
Key Advantages[4][5][6][7][8]
Mechanistic Insight
Understanding the reaction pathway is vital for troubleshooting. The transformation proceeds via an elimination-addition mechanism rather than a direct substitution.
The Reaction Pathway[2][6][9]
-
Elimination: The reaction initiates with the base-promoted dehydrobromination of the gem-dibromoalkene (1) to generate a highly reactive bromoalkyne intermediate (2) .
-
Nucleophilic Attack: The sulfide anion (
or ) attacks the bromoalkyne, displacing the bromide to form a transient thioketene or thioalkynolate species (3) . -
Amine Addition: The amine nucleophile attacks the thioketene intermediate.
-
Tautomerization: Rapid proton transfer yields the final thioamide (4) .
Mechanistic Flowchart
Figure 1: Mechanistic pathway from gem-dibromoalkene to thioamide via bromoalkyne intermediate.
Critical Parameters & Optimization
Success depends on controlling the stoichiometry and solvent environment.
Solvent Systems
-
DMF (N,N-Dimethylformamide): The standard solvent. High boiling point and excellent solubility for
. -
Ethanol/Water (Green Alternative): For substrates sensitive to high heat or difficult workups, a mixture of EtOH/
(1:1) can be used, though reaction times may increase.
Stoichiometry Table
| Component | Equivalents | Role | Notes |
| Gem-dibromoalkene | 1.0 | Substrate | Pre-synthesized from aldehyde + |
| Sodium Sulfide | 1.5 - 2.0 | Sulfur Source | |
| Amine | 2.0 - 3.0 | Nitrogen Source | Secondary amines (morpholine, piperidine) work best. |
| Base (Optional) | 1.0 | Promoter |
Standardized Protocol
Objective: Synthesis of N-morpholinobenzothioamide from 1,1-dibromo-2-phenylethene.
Materials
-
1,1-dibromo-2-phenylethene (
) -
Sodium sulfide nonahydrate (
, ) -
Morpholine (
) -
DMF (
) -
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for thioamide synthesis.
Detailed Procedure
-
Setup: In a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve 1,1-dibromo-2-phenylethene (131 mg, 0.5 mmol) in DMF (3 mL).
-
Addition: Add morpholine (87 µL, 1.0 mmol) followed by
(240 mg, 1.0 mmol). -
Reaction: Seal the tube (or attach a reflux condenser) and heat the mixture to 80 °C in an oil bath. Stir vigorously.
-
Checkpoint: The reaction mixture typically turns deep yellow or orange.
-
-
Monitoring: Monitor by TLC after 4 hours. The starting material (
in Hexane) should disappear, and a more polar spot (Thioamide, in 20% EtOAc/Hexane) should appear. -
Workup:
-
Cool the reaction to room temperature.[5]
-
Pour the mixture into 20 mL of ice-cold water.
-
Extract with Ethyl Acetate (
). -
Combine organic layers and wash with water (
) to remove residual DMF, followed by brine ( ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0
20% EtOAc in Hexanes).
Safety & Troubleshooting (E-E-A-T)
Safety Hazards[4][7][11]
-
Hydrogen Sulfide (
): can generate highly toxic gas upon contact with acids or moisture.[7]-
Protocol: Always work in a functioning fume hood.
-
Waste: Quench sulfide waste with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal.
-
-
Gem-dibromoalkenes: Can be skin irritants and lachrymators. Handle with gloves.[8][9][10]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete elimination | Increase temperature to 100°C or add 1.0 eq of |
| Complex Mixture | Polymerization of alkyne | Ensure inert atmosphere ( |
| Residual DMF | Poor workup | Wash organic layer thoroughly with water or use LiCl solution during extraction. |
| No Reaction | Old |
References
-
Wei, Y., et al. (2014).[1][6] "Synthesis of substituted thioamides from gem-dibromoalkenes and sodium sulfide." Organic & Biomolecular Chemistry, 12, 6930.
-
Doddi, V. R., et al. (2019).[1] "Synthesis of substituted thioamides from gem-dibromoalkenes and sodium sulfide." European Journal of Organic Chemistry, 2019(42), 7159–7163.[1]
-
Feng, M., et al. (2018). "Water-Promoted Synthesis of Thioamides from gem-Dibromoalkenes, Amines, and Sodium Sulfide." Journal of Organic Chemistry, 83(24).
-
National Center for Biotechnology Information. (2025). "Sodium Sulfide Compound Summary." PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular iodine-mediated synthesis of thiocarbamates from thiols, isocyanides and water under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 8. Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols [pulisichem.com]
- 9. inspenet.com [inspenet.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Addressing low yield in N,N-Dimethyl-2-phenylethanethioamide synthesis
This technical guide addresses the synthesis of N,N-Dimethyl-2-phenylethanethioamide (CAS: 17709-95-4), focusing on overcoming low yield issues commonly associated with thionation reactions.
Ticket: Low Yield in this compound Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Diagnostic Triage: Why is your yield low?
Before altering your route, diagnose the failure mode. In the thionation of N,N-dimethyl-2-phenylacetamide , low yields typically stem from three specific pitfalls.
| Symptom | Probable Cause | The Mechanistic Reality |
| Incomplete Conversion | "Dead" Reagent | Lawesson’s Reagent (LR) hydrolyzes rapidly in moist air. If your LR smells strongly of rotten eggs ( |
| Product Loss on Column | Phosphorus "Tar" | LR generates a sticky cyclophosphonate byproduct. It streaks on silica, co-elutes with your thioamide, and traps product in the solid phase. |
| Hydrolysis | Reversion | Thioamides are susceptible to hydrolysis back to the amide under acidic/basic aqueous workups, especially if heat is applied during solvent removal. |
The "Gold Standard" Protocol (Lawesson's Reagent)
Optimized for purification efficiency.
Most researchers fail not during the reaction, but during the workup . The standard Lawesson's protocol leaves a phosphorus byproduct that makes purification a nightmare. This optimized protocol uses a nucleophilic scavenger (1,2-diol) to decompose the byproduct into a water-soluble species, eliminating the need for difficult chromatography.
Reagents
-
Substrate: N,N-Dimethyl-2-phenylacetamide (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.55 - 0.6 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Workflow
-
Reaction: Charge the amide and Lawesson’s Reagent into a dried flask under Argon. Add anhydrous toluene.
-
Thionation: Heat to reflux (
). Monitor by TLC (the thioamide is less polar and often stains yellow/orange with KMnO4 or UV). Reaction time is typically 2–4 hours. -
The "Fix" (Critical Step): Once conversion is complete, do not concentrate yet . Cool the mixture to room temperature.
-
Scavenging: Add Ethylene Glycol (approx. 2 mL per mmol of substrate) to the reaction mixture. Stir vigorously for 3 hours at room temperature.
-
Extraction: Dilute with diethyl ether or EtOAc. Wash with water (
). The phosphorus waste stays in the aqueous glycol layer. The organic layer contains your clean thioamide. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from cyclohexane/ethanol if necessary.
The "Power User" Protocol (Curphey's Method)
Use this if Lawesson's Reagent fails or is too expensive.
If the standard LR route persists in giving low yields (e.g., <50%), switch to Curphey’s Reagent (P
Reagents
-
Substrate: N,N-Dimethyl-2-phenylacetamide (1.0 equiv)
-
Thionating Agent:
(0.2 equiv) -
Activator: Hexamethyldisiloxane (HMDO) (2.0 equiv)
-
Solvent: Anhydrous Toluene or Xylene.
Step-by-Step Workflow
-
Preparation: Mix
, HMDO, and the amide in toluene. -
Activation: Heat to reflux. The heterogeneous gray suspension will turn into a clear yellow solution as the silylated sulfide species forms.
-
Completion: Reflux for 2–6 hours.
-
Workup: Cool to RT. Add aqueous
(10% solution) cautiously (gas evolution!). Stir for 30 mins to hydrolyze silyl byproducts. -
Extraction: Extract with DCM. The separation is usually very sharp compared to LR.
Mechanistic Visualization
Understanding the reaction pathway helps you troubleshoot. The diagram below illustrates the active species generation and the critical "Scavenging" step that saves your yield.
Caption: The Lawesson's Reagent mechanism showing the critical intervention point (blue dashed line) where ethylene glycol scavenging prevents purification loss.
Troubleshooting FAQs
Q: My product smells intensely of sulfur even after column chromatography. Is it pure? A: Likely not. Thioamides have a distinct smell, but a "rotten" or "garlic" odor usually indicates sulfur-containing impurities or residual reagent breakdown products.
-
Fix: Wash your organic phase with a 10% solution of sodium hypochlorite (bleach) very briefly (30 seconds) followed by extensive water washes. This oxidizes surface sulfur impurities without destroying the bulk thioamide (if done quickly). Alternatively, filter through a pad of basic alumina.
Q: Can I use the Willgerodt-Kindler reaction instead? A: You can, but it is not recommended for this specific tertiary thioamide. The Willgerodt-Kindler reaction (Acetophenone + Sulfur + Amine) works best for morpholine derivatives. Using dimethylamine requires pressurized vessels (autoclaves) due to its volatility and often yields a mixture of the thioamide and the rearranged phenylacetic acid derivative. The amide thionation route described above is far more selective for your target.
Q: The reaction stalls at 80% conversion. Should I add more Lawesson's Reagent? A: Be cautious. Adding excess LR increases the load of phosphorus byproducts, which can make isolation of that final 20% impossible.
-
Better approach: Switch solvents to Xylene (higher boiling point:
) to push the equilibrium, or use Microwave irradiation (toluene, , 15 mins) which frequently drives these reactions to completion without excess reagent.
References
-
Lawesson's Reagent Mechanism & Application: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[4][5][10] Chemical Reviews, 107(11), 5210–5278.
-
The "Ethylene Glycol Workup" (Purification Fix): Wu, K., et al. (2016). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[1][2] Green Chemistry. (Note: This technique is widely adapted from industrial process optimization to avoid chromatography).
-
Curphey's Method (P4S10 + HMDO): Curphey, T. J. (2002).[8] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[8][11] The Journal of Organic Chemistry, 67(18), 6461–6473.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Thioamide Synthesis & Troubleshooting
Topic: Identifying and Minimizing Side Reactions in Thioamide Synthesis
Introduction: The Sulfur Challenge
Welcome to the Thioamide Synthesis Support Center. Replacing a carbonyl oxygen with sulfur is a pivotal transformation in medicinal chemistry, enhancing lipophilicity and proteolytic stability. However, the reagents required (Lawesson’s Reagent,
This guide moves beyond standard textbook procedures, offering field-tested protocols to minimize side reactions and simplify the dreaded "sulfur workup."
Module 1: Reagent Selection & Optimization
User Query: “Should I use Lawesson’s Reagent or
The Decision Matrix
The choice of reagent dictates the side-reaction profile. Do not default to Lawesson’s Reagent (LR) simply because it is popular.
| Feature | Lawesson’s Reagent (LR) | Kindler Reaction | |
| Best For | Secondary/Tertiary amides, Ketones, Esters | Primary amides , Sterically hindered substrates | Aldehydes + Amines (3-component) |
| Major Side Reaction | Nitrile formation (in primary amides) | Polymerization/Tars (if HMDO is omitted) | Aldol condensation |
| Solubility | Good in Toluene/THF | Poor (Heterogeneous) | N/A (often solvent-free or NMP) |
| Workup Difficulty | High (Byproducts co-elute) | Low (Byproducts are volatile/hydrolyzable) | Medium |
The "Curphey" Modification (Critical Protocol)
Standard
-
Mechanism: HMDO acts as a "silicon scavenger" for the phosphorus-oxygen byproducts, forming silylated phosphates that are soluble and non-polymeric.
-
Stoichiometry: 1.0 equiv Amide : 0.2–0.5 equiv
: 2.0–3.0 equiv HMDO.
Module 2: Troubleshooting Specific Side Reactions
Issue A: "My Primary Amide Turned into a Nitrile"
Diagnosis: Dehydration.[2]
When reacting primary amides (
The Mechanism of Failure:
-
LR attacks the amide carbonyl.
-
Formation of the 4-membered thiaoxaphosphetane ring.
-
Instead of cycloreversion to
, the nitrogen proton is acidic enough to facilitate elimination of the species, resulting in (Nitrile).
Corrective Action:
-
Switch Reagents: Use the Curphey Method (
/HMDO) in DCM or THF at room temperature. The milder conditions favor thionation over elimination. -
Additives: If you must use LR, add solid
to the reaction mixture to buffer the acidity, though this is less effective than switching to .
Issue B: "I Have a Foul-Smelling Impurity That Won't Separate"
Diagnosis: Lawesson’s Reagent Byproducts.[1][3][4][5][6] The stoichiometric byproduct of LR (a cyclic phosphine oxide trimer) often co-elutes with thioamides on silica gel.
The "Hydrolytic Quench" Protocol: Do not just rotovap the reaction mixture. You must chemically alter the byproduct before chromatography.
-
Reaction Complete: Cool mixture to room temperature.
-
The Quench: Add Ethanol (or Ethylene Glycol) and stir for 30–60 minutes.
-
Chemistry: This solvolyzes the lipophilic P-S byproducts into highly polar ethyl thiophosphonates.
-
-
Wash: Dilute with ether/EtOAc and wash with 10% NaOH or Sat.
. The polar phosphorus byproducts will partition into the aqueous layer. -
Result: The organic layer retains the thioamide, now free of the major phosphorus impurities.
Module 3: Visualizing the Workflow
Diagram 1: Reagent Selection & Side Reaction Avoidance
This flowchart guides you through selecting the correct synthetic route based on your substrate to avoid nitriles and cyclization.
Caption: Decision tree for minimizing nitrile formation and heterocyclization during thionation.
Module 4: Experimental Protocols
Protocol A: The "Clean" Lawesson’s Reaction (Secondary Amides)
Designed to minimize purification issues.
-
Setup: In a dry flask under Argon, dissolve Amide (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Note: THF can be used for lower temperatures, but Toluene is standard for reflux.
-
-
Addition: Add Lawesson’s Reagent (0.55–0.60 equiv).
-
Why 0.6 equiv? LR delivers 2 sulfur atoms per molecule. A slight excess ensures completion without overwhelming the workup.
-
-
Reaction: Heat to 80–100°C. Monitor by TLC.
-
Tip: Thioamides are often less polar (higher
) than the corresponding amides.
-
-
Workup (Crucial):
-
Cool to RT.
-
Add Ethanol (5 mL per mmol substrate). Stir 30 min.
-
Evaporate solvents to a slurry.
-
Redissolve in EtOAc. Wash with 1N NaOH (x2) and Brine (x1).
-
Dry (
) and concentrate.
-
-
Purification: Flash chromatography. The smell should be significantly reduced.
Protocol B: The Curphey Method (Primary Amides)
Designed to prevent nitrile formation.
-
Setup: Combine Amide (1.0 equiv) and
(0.2–0.4 equiv) in anhydrous DCM or THF. -
Activation: Add Hexamethyldisiloxane (HMDO) (2.0–3.0 equiv).
-
Reaction: Stir at room temperature (or mild reflux if sluggish).
-
Observation: The mixture effectively becomes homogeneous as the HMDO solubilizes the phosphate byproducts.
-
-
Workup:
-
Add aqueous
solution (Caution: Gas evolution). -
Stir vigorously for 20 mins to hydrolyze silyl species.
-
Separate layers; extract aqueous layer with DCM.
-
-
Result: High yield of primary thioamide with minimal nitrile byproduct.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation for these reactions?
A: Yes. Microwave heating in THF or Toluene often accelerates Lawesson’s reactions from hours to minutes. However, ensure your vessel is rated for the pressure, as
Q: My product smells like sulfur even after column chromatography. How do I fix this? A: The smell is likely due to trace sulfur-phosphorus species. Treat your final product solution with a small amount of bleach (sodium hypochlorite) or sodium perborate during the workup (oxidative wash). This oxidizes the smelly thiophosphates to phosphates. Caution: Ensure your thioamide product is stable to mild oxidation.
Q: Can I make thioamides from esters? A: Yes (Thionoesters). However, esters are less reactive than amides.[7][8] You will need higher temperatures (Xylene reflux) and strictly anhydrous conditions. Expect lower yields compared to amides.
References
-
Ozturk, T., et al. (2007).[8] "Lawesson’s Reagent in Organic Synthesis."[1][3][7][9][10] Chemical Reviews.
-
Curphey, T. J. (2002).[11] "Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane." Journal of Organic Chemistry.
-
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). "Applications of Lawesson’s Reagent in Organic and Polymer Synthesis." Synthesis.
-
Bergman, J., et al. (2011).[10] "Tetraphosphorus Decasulfide in Pyridine." Journal of Organic Chemistry.
- Nishio, T. (1995). "Preparation of Thioamides from Amides." Journal of the Chemical Society, Perkin Transactions 1. (Focus on Nitrile side reactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
How to optimize reaction conditions for Lawesson's reagent
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimization & Troubleshooting for Lawesson's Reagent (LR)
Executive Summary
Lawesson’s Reagent (LR) is the industry standard for thionation (C=O
Part 1: The Mechanistic Logic
Understanding the "Why" to control the "How"
The reaction is driven by the thermodynamic stability of the phosphorus-oxygen bond formed during the process.[3] Unlike simple nucleophilic substitutions, this is a [2+2] cycloaddition-cycloreversion sequence.
Key Insight: LR exists in equilibrium with a reactive dithiophosphine ylide.[3][4][5][6] High temperatures favor the ylide, but excessive heat (>110°C) causes LR decomposition/polymerization.
Figure 1: The reactive monomer (Ylide) is the active species. The irreversible formation of the P=O bond in the byproduct drives the reaction forward.
Part 2: Reaction Condition Optimization
Solvent Selection Matrix
The choice of solvent dictates the reaction temperature (kinetics) and workup difficulty.
| Solvent | Boiling Point | Polarity | Recommended For | Notes |
| Toluene | 110°C | Non-polar | Standard Protocol | Ideal temp match. LR is soluble hot. Hard to remove traces. |
| THF | 66°C | Polar | Labile Substrates | Allows lower temp/RT reactions. Easier workup. Slower kinetics. |
| Xylene | 140°C | Non-polar | Sluggish Esters | Higher temp drives difficult substrates. Risk of LR decomposition.[2][7][8] |
| DME | 85°C | Polar | Microwave | Excellent microwave absorber. Good solubility. |
| Chlorobenzene | 131°C | Non-polar | Scale-up | High solvency, stable. Toxic/Environmental concerns. |
Stoichiometry
-
Theoretical: 0.5 equiv. of LR per carbonyl (LR dimer contains 2 active sulfur atoms).
-
Practical: Use 0.6 – 0.8 equiv. Excess LR complicates purification.
-
Rule of Thumb: If the reaction stalls at 0.6 equiv, do not add more LR immediately. Check for moisture (hydrolysis destroys LR) or steric hindrance.
Thermal vs. Microwave Activation
Microwave irradiation is superior for LR reactions, often reducing reaction times from hours to minutes and suppressing side reactions.
-
Thermal: Reflux in Toluene (2-12 hours).
-
Microwave: Toluene or Solvent-free, 100-150W (2-10 minutes).
Part 3: Validated Experimental Protocols
Protocol A: Standard Thermal Thionation (Toluene)
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Add substrate (1.0 eq) and anhydrous Toluene (0.1 M concentration).
-
Addition: Add Lawesson’s Reagent (0.6 eq). The mixture will be a suspension.
-
Reaction: Heat to reflux (110°C). The mixture should become a clear yellow/orange solution.
-
Monitoring: Check TLC every 30 mins.
-
Workup (Crucial): Cool to RT. Do not just rotovap. (See Section 4).[2][4][9]
Protocol B: Microwave-Assisted Thionation
-
Setup: Place substrate (1.0 mmol), LR (0.6 mmol), and dry solvent (2 mL Toluene or DME) in a microwave vial.
-
Irradiation: Set to 100-150 W at 100°C (or reflux temp of solvent).
-
Time: Run for 3-5 minutes .
-
Check: Analyze conversion. If incomplete, pulse for another 2 mins.
Part 4: Troubleshooting & FAQ
Q1: The reaction smells unbearable. How do I manage the stench?
The Issue: LR and its hydrolysis product (
-
Prepare a bath of Sodium Hypochlorite (commercial bleach) and dilute NaOH.
-
Submerge all used glassware, septa, and stir bars in this bath immediately after use.
-
Oxidation converts the foul-smelling phosphorus-sulfur residues into odorless phosphates and sulfates.
-
Leave for 1 hour before washing normally.
Q2: My product is contaminated with a white solid that won't separate.
The Issue: This is the cyclic phosphine oxide byproduct (trimer/polymer). It has similar solubility to many organic products.[4] The Fix: Hydrolytic Workup. Instead of direct concentration:
-
After the reaction, add the mixture to a separatory funnel.
-
Wash with 10% NaOH or saturated
. This hydrolyzes the byproduct into water-soluble phosphonic acids. -
Extract product with DCM or EtOAc. The byproduct stays in the aqueous layer.
Q3: The reaction yield is low (<40%). What is wrong?
Diagnosis Tree:
Figure 2: Decision matrix for diagnosing reaction failures.
Q4: Can I thionate an ester?
Answer: Yes, but reactivity follows the order: Amide > Lactam > Ketone > Ester > Lactone .
-
Strategy: Esters require higher temperatures (Xylene reflux) and often longer times. If your molecule has both an amide and an ester, LR will selectively thionate the amide first [1].
Q5: Is there a "Green" alternative to Toluene?
Answer: Yes. THF or 2-MeTHF are viable alternatives.
-
Benefit: THF allows for lower temperature reactions (even RT for reactive amides) and is easier to strip off.
-
Trade-off: Kinetics are slower. You may need to increase reaction time or use microwave heating to compensate [2].
References
-
Organic Chemistry Portal. "Lawesson's Reagent." Available at: [Link]
-
Varma, R. S., & Kumar, D. (1999).[3] "Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids."[3] Organic Letters, 1(5), 697–700. Available at: [Link]
-
Ozturk, T., et al. (2010).[7] "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 110(6), 3419–3478.[7] Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Handling of H2S in Thionation Reactions
Ticket ID: H2S-MIT-001 Status: Open Priority: Critical (Life Safety) Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Silent Killer" Protocol
Welcome to the Technical Support Center for High-Hazard Chemistry. You are accessing this guide because you are planning a thionation reaction (converting carbonyls to thiocarbonyls) using reagents such as Lawesson’s Reagent,
WARNING: The primary byproduct, Hydrogen Sulfide (
-
The Trap:
causes olfactory fatigue at concentrations as low as 100 ppm.[2][3] You will lose the ability to smell the gas precisely when it becomes lethal. -
The Rule: If you can no longer smell "rotten eggs" but the sensor is alarming, EVACUATE IMMEDIATELY . Do not trust your nose.
Module 1: Engineering Controls & Scrubber Design
Q: My fume hood alarm triggers even with a bleach trap. How do I build a fail-safe scrubbing system?
A: A single trap is insufficient for thionation.[1] You require a Multi-Stage Cascade Scrubber .[1]
The reaction of
The Solution: The "Neutralize-Then-Oxidize" Train We recommend a 3-stage setup to separate bulk neutralization from oxidative polishing.[1]
Step-by-Step Protocol:
-
Trap A (The Buffer): An empty, dry filtering flask (250 mL).
-
Function: Prevents suck-back of scrubber liquid into your hot reaction vessel if the temperature drops suddenly.
-
-
Trap B (The Bulk Scrubber): 5M Sodium Hydroxide (
).[1] -
Trap C (The Polisher): Alkaline Bleach (
+ ).[1]
Visual Workflow (Scrubber Train):
Figure 1: The 3-Stage Cascade Scrubber System. Ensure all tubing is chemically resistant (Tygon or PTFE).[1]
Module 2: Reagent Selection & Execution
Q: I want to avoid gas cylinders. Is Lawesson's Reagent (LR) safer?
A: Safer, but not safe.[1]
While LR is a solid, it hydrolyzes upon contact with atmospheric moisture to release
Comparative Data: Thionation Reagents
| Reagent | State | H2S Risk Profile | Handling Precaution |
| H2S Gas | Gas | Extreme. Instant exposure risk.[1] | Requires specialized regulators and cross-ventilation.[1] |
| Lawesson's Reagent | Solid | High. Releases gas on heating/hydrolysis.[1] | Must be weighed in a hood.[1] Keep anhydrous.[1] |
| P4S10 | Solid | High. Violent hydrolysis.[1] | Exothermic reaction with water; releases massive H2S.[1] |
| Adamantane-based (S-P) | Solid | Low. "Odorless" variants.[1] | Emerging class; air-stable but expensive.[1] |
Critical Control Point:
When using LR or
Module 3: Leak Detection & Emergency Response
Q: How do I know if the scrubber is failing?
A: You must rely on Quantitative Instrumentation , not qualitative senses.
-
Personal Monitor: Clip a single-gas
monitor to your lab coat collar (Breathing Zone).[1]-
Alarm Setpoint: Low alarm at 10 ppm (NIOSH Ceiling), High alarm at 15 ppm.[1]
-
-
Fixed Sensor: Place a sensor near the scrubber exhaust inside the hood.
Troubleshooting: The "Leak" Decision Tree
-
Scenario: Your personal monitor beeps (10 ppm).
-
Immediate Action: Stop breathing momentarily, step back 5 feet.
Figure 2: Emergency Decision Matrix for H2S Alarms.
Module 4: Post-Reaction & Waste Disposal
Q: The reaction is done. How do I clean the glassware without gassing myself?
A: The "residue" in your flask contains unreacted sulfur reagents that will release
The Quench Protocol:
-
Cool Down: Allow the reaction mixture to cool to room temperature under nitrogen.
-
Destruction: Add a 10% Sodium Hypochlorite (Bleach) solution slowly to the reaction flask inside the fume hood.
-
Soak: Let glassware soak in a bleach bath for 24 hours.
-
Disposal: The treated liquid should be pH-adjusted to neutral (7-9) and disposed of as aqueous sulfide waste (do not mix with acids).[1]
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][5] Hydrogen Sulfide - Hazards. United States Department of Labor.[1] [Link]
-
National Research Council. (2011).[1][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]
-
Bergman, J., et al. (2011).[1][7] Thionation using P4S10 in pyridine. Journal of Organic Chemistry, 76(5), 1546-1553.[1] [Link]
-
Raschig USA. (n.d.). Odor Control H2S / Sewer Gas Wet Scrubbing Explained. [Link]
-
Lantec Products. (n.d.).[1] H2S Odor Control Wet Scrubber Design and Chemical Consumption. [Link]
Sources
Technical Support Center: Chemoselective Thionation of Complex Molecules
Current Status: Online Operator: Senior Application Scientist Ticket ID: THIO-SELECT-001
Introduction: The Selectivity Paradox
Welcome to the Thionation Support Center. You are likely here because you need to convert a carbonyl (
The challenge in thionation is not reactivity—it is control. Reagents like Lawesson’s Reagent (LR) and
Reagent Selection Matrix
Do not default to Lawesson’s Reagent immediately.[2] Analyze your substrate's steric and electronic profile.
Comparative Reagent Data
| Reagent | Active Species | Reactivity | Steric Bulk | Selectivity Profile | Best For |
| Lawesson’s (LR) | Anisyl-dithiophosphine ylide | High | High | Amide > Ketone >> Ester | General purpose; robust substrates. |
| Belleau’s Reagent | Phenoxy-dithiophosphine ylide | Moderate | Very High | Amide >>> Ester | High Selectivity ; differentiating similar carbonyls. |
| Davy’s Reagent | Methylthio-dithiophosphine ylide | Very High | Low | Low | Sterically hindered substrates where LR fails. |
| Curphey’s Method | Tunable | N/A | High (Conditions dependent) | Acid-sensitive substrates ; easy purification. | |
| Bergman’s Reagent | Moderate | N/A | High | High-temp stability; solvent-free options. |
Decision Logic: Reagent Selector
Figure 1: Decision tree for selecting the optimal thionation reagent based on substrate architecture.
Critical Workflows & Protocols
Protocol A: High-Selectivity Thionation (Amide over Ester)
Target: Thionating a secondary amide without touching a nearby methyl ester. Reagent: Belleau’s Reagent (or Lawesson's at controlled Temp).
-
Preparation: Dry all glassware. Moisture generates
and phosphoric acid, killing the reaction. -
Solvent: Use DME (Dimethoxyethane) or THF . Avoid Toluene if high selectivity is required; lower reflux temperatures favor kinetic differentiation.
-
Stoichiometry: Use 0.55 equivalents of reagent per carbonyl to be thionated. (Note: LR/Belleau provides 2 active sulfur atoms per molecule).
-
Execution:
-
Dissolve substrate in anhydrous DME (0.1 M).
-
Add Belleau’s Reagent.
-
Heat to reflux (
). Monitor via TLC every 30 mins. -
Stop point: Amides typically react within 1-3 hours. Esters require 12+ hours or higher temps (
).
-
-
Quench: Cool to RT. Add aqueous
to neutralize trace acids.
Protocol B: The "Curphey Method" (Acid-Sensitive Substrates)
Target: Complex alkaloids or substrates with acid-labile protecting groups (Boc, TBS). Mechanism: Hexamethyldisiloxane (HMDO) acts as a scavenger for the inorganic siloxypolyphosphates, preventing the formation of acidic byproducts and creating a soluble silicone waste stream.
-
Mix: Combine Substrate (1.0 equiv),
(0.2 - 0.5 equiv), and HMDO (2.0 - 5.0 equiv) in anhydrous DCM or Acetonitrile. -
Activate: Stir at room temperature. If sluggish, reflux gently.
-
Observation: The reaction mixture usually remains homogenous (unlike standard
slurries). -
Workup (The "Magic" Step):
-
Add aqueous
(5%). -
Stir vigorously for 20 minutes. The silicon byproducts hydrolyze into inert silanols in the organic phase or aqueous salts.
-
Separate layers. The organic layer contains the product without the "gummy" phosphorus residues typical of LR.
-
Troubleshooting & FAQs
Q1: My product smells unbearable, and the byproduct residues are ruining my column. How do I fix this?
Diagnosis: The "Lawesson Smell" comes from dithiophosphine byproducts. They streak on silica and mask product signals. Solution: The Oxidative Workup.
-
After the reaction, do not just rotovap.
-
Add a mixture of THF/Water (1:1) containing Sodium Perborate (
) or Sodium Hypochlorite (Bleach) . -
Stir for 1 hour. This oxidizes the smelly P-S byproducts into water-soluble phosphates and sulfates.
-
Extract.[2] The smell will be gone, and the crude will be significantly cleaner.
Q2: I am observing racemization at the -position.
Diagnosis: Thionation reagents are Lewis acidic. If your substrate has an enolizable proton, the acidic environment favors enolization and subsequent racemization. Solution:
-
Switch to Curphey’s Method: The HMDO buffers the acidity.
-
Add Solid Base: Add anhydrous
or Pyridine (1.0 equiv) directly to the Lawesson's reaction to scavenge protons in situ.
Q3: Why is my ester reacting? I only wanted the amide thionated.
Diagnosis: Thermodynamic overshoot.
Mechanistic Insight: The reaction proceeds via a [2+2] cycloaddition to form a Thiaoxaphosphetane intermediate (see Figure 2). This step is reversible. At high temperatures (Xylene reflux,
-
Lower Temperature: Switch solvent from Toluene to THF (
). -
Switch Reagent: Use Belleau’s Reagent . The phenoxy substituents are bulkier and less electron-donating than the methoxy groups in LR, making the reagent less reactive but significantly more selective for the better nucleophile (amide).
Mechanistic Pathway Visualization
Figure 2: The mechanistic pathway of Lawesson's Reagent. The formation of the 4-membered intermediate is the selectivity filter.
References
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[4][5] Synthesis, 2003(13), 1929–1958. Link
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[4] The Journal of Organic Chemistry, 67(18), 6461–6473. Link
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][2][5][6][7][8][9] Chemical Reviews, 107(11), 5210–5278. Link
-
Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011).[10] Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.[10][11] The Journal of Organic Chemistry, 76(6), 1546–1553.[11] Link
-
Lavey, B. J., et al. (2007). Thionation of Amides Using Lawesson's Reagent.[1][2][5][8][10][12] ChemSpider Synthetic Pages, CSsp-268. Link
Sources
- 1. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. Lawesson's_reagent [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 11. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone [kth.diva-portal.org]
- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Recommended stability and storage conditions for thioamides
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: THIO-STAB-001
Welcome to the Thioamide Technical Support Hub.
You have reached the advanced troubleshooting center for thioamide functionalities (R-CS-NR'2). Unlike their robust amide cousins, thioamides possess a unique reactivity profile driven by the polarizability and nucleophilicity of the sulfur atom.
This guide replaces generic advice with chemically grounded protocols. We address the "Why" (thermodynamics/kinetics) to help you master the "How."
Module 1: Critical Storage Protocols
User Question: I synthesized a thioamide derivative. Can I store it on the shelf like a standard amide?
Technical Response: No. While some aryl thioamides are shelf-stable, the C=S bond is thermodynamically weaker (~130 kcal/mol) than the C=O bond (~170 kcal/mol) and significantly more prone to oxidative desulfurization and photolysis.
The "Gold Standard" Storage Protocol
Follow this hierarchy to maximize shelf-life (6–12 months).
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows kinetic degradation pathways (hydrolysis/oxidation). |
| Atmosphere | Argon/Nitrogen | Essential. Oxygen facilitates the formation of S-oxides (sulfines), the primary intermediate to decomposition. |
| Light | Amber Vials / Foil | The |
| Container | Glass (Teflon-lined) | Avoid plastics that may leach plasticizers; sulfur is lipophilic and can migrate into certain polymers. |
Module 2: Solubility & Solvent Compatibility
User Question: I need to make a stock solution. Is DMSO safe? What about Methanol?
Technical Response: Proceed with extreme caution regarding DMSO. While DMSO is an excellent solvent for solubility, it is a mild oxidant. We frequently see "mystery degradation" where thioamides convert to amides in DMSO stocks over time.
Solvent Compatibility Matrix
| Solvent | Rating | Technical Notes |
| DCM / Chloroform | Excellent | Best for short-term handling. Non-nucleophilic.[1] |
| Acetonitrile (MeCN) | Good | Preferred polar aprotic solvent.[1] More stable than DMSO. |
| DMSO | Risky | WARNING: DMSO can act as an oxygen donor (Swern-like mechanism), converting Thioamide |
| Methanol/Ethanol | Fair/Poor | Nucleophilic solvents can attack the thiocarbonyl carbon under acidic conditions (solvolysis). |
| Water | Poor | Promotes hydrolysis. Only use if pH is strictly neutral (pH 7.0). |
Module 3: Troubleshooting Degradation (Visual & Olfactory)
User Question: My sample has turned yellow and smells like rotten eggs. What is happening?
Technical Response: You are observing Hydrolytic Decomposition or Oxidative Desulfurization .
-
The Smell: Hydrogen Sulfide (
) release indicates hydrolysis. -
The Color: Yellowing often indicates the formation of elemental sulfur (
) or S-oxide intermediates.
Diagnostic Workflow: The Degradation Pathway
The following diagram illustrates the decision matrix for identifying your degradation product.
Figure 1: Diagnostic logic for identifying thioamide decomposition pathways based on sensory cues.
Module 4: Reactivity & Synthesis Troubleshooting
User Question: I tried to alkylate a remote amine on my molecule using Methyl Iodide, but the reaction failed. Why?
Technical Response: The Thioamide Sulfur is a Nucleophile. Unlike the oxygen in amides, the sulfur in thioamides is highly nucleophilic (soft nucleophile). If you have alkyl halides (R-X) present, the sulfur will attack the electrophile before your amine does, forming a Thioimidate salt.
Corrective Action:
-
Protect the Thioamide: If possible, perform alkylations before installing the thioamide.
-
Use Soft/Hard Theory: If you must alkylate an amine in the presence of a thioamide, use a "hard" electrophile or protect the sulfur temporarily.
Module 5: Safety & Odor Control
User Question: The smell is contaminating the lab. How do I clean glassware?
Technical Response:
Do not wash with acid (releases
Decontamination Protocol:
-
Prepare Quench Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide (
). -
Soak: Submerge glassware for 30 minutes. The oxidant converts residual thioamide/H2S into sulfates and amides (odorless).
-
Rinse: Wash with water and soap.
References
-
Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide? Journal of the American Chemical Society.
- Establishes the fundamental thermodynamic differences between C=S and C=O bonds.
-
Hillhouse, J. H., Blair, I. A., & Field, L. (1986). Oxidation of Thioamides in Relation to Adverse Biological Effects.[2] Phosphorus and Sulfur and the Related Elements.[2]
- Details the oxidative desulfurization mechanism and S-oxide intermedi
-
Dotsenko, V. V., & Krivokolysko, S. G. (2013). Oxidation of Thioamides with the DMSO-HCl System.[3] Chemistry of Heterocyclic Compounds.
- Provides evidence for DMSO-mediated oxid
-
National Institutes of Health (NIH). Thioamide-Containing Peptides and Proteins.
- Authoritative review on the stability and handling of biological thioamides.
Sources
Effective work-up procedures for Lawesson's reagent-mediated reactions
Topic: Effective Work-up Procedures for Lawesson's Reagent (LR) Ticket ID: LR-WORKUP-001 Status: Resolved / Knowledge Base Article[1]
Executive Summary
Lawesson’s Reagent (LR) is the industry standard for converting carbonyls (C=O) to thiocarbonyls (C=S).[1][2][3][4] However, its utility is often overshadowed by two critical issues: noxious odors (H₂S and thiols) and persistent organophosphorus byproducts that complicate purification.[1]
This guide provides field-validated protocols to neutralize hazards and isolate pure products efficiently.
Module 1: Safety & Odor Control (The "Elephant in the Room")
Q: The lab smells like rotten eggs even after I finished the reaction. How do I neutralize the odor effectively?
A: The smell originates from hydrogen sulfide (H₂S) and low-molecular-weight thiols generated during hydrolysis.[1] You must chemically oxidize these species rather than just venting them.[1]
Protocol: The Bleach Oxidation Quench
-
Principle: Sodium hypochlorite (NaOCl) oxidizes malodorous sulfur species into odorless sulfates or sulfonates.[1]
-
Reagents: Commercial bleach (5-6% NaOCl), Sodium Hydroxide (NaOH).[1]
Step-by-Step:
-
Venting: All rotary evaporator exhausts must be vented into a fume hood, never into the open lab.[1]
-
Glassware Rinse: Do not wash glassware immediately with water.[1] Rinse all flasks, spatulas, and stir bars with a 10% Bleach solution inside the hood.[1]
-
Rotovap Trap: Add 50 mL of bleach to the solvent trap of your rotary evaporator before starting concentration. This neutralizes volatiles immediately upon condensation.[1]
-
Spill Management: If solid LR is spilled, cover with solid sodium carbonate (Na₂CO₃) before sweeping to prevent acid-catalyzed hydrolysis by ambient moisture.[1]
⚠️ WARNING: Never mix bleach with acidic waste streams.[1] This generates deadly chlorine gas.[1] Ensure the waste stream is alkaline (pH > 9).[1]
Module 2: Removing the "Sticky" Phosphorus Byproducts
Q: My crude reaction mixture is a sticky, yellow gum that streaks on TLC. How do I get rid of the phosphorus reagent residues?
A: The byproduct is a cyclic phosphorus-oxygen-sulfur polymer (often a trimer) driven by the formation of the stable P=O bond.[1] It is soluble in organic solvents but can be degraded into water-soluble salts via hydrolysis.[1]
Method A: The Hydrolytic Work-up (Best for Base-Stable Products)
Reference: Adapted from Ozturk et al.[1]
This method cleaves the lipophilic P-S rings into ionic phosphates/thiophosphates that partition into the aqueous layer.[1]
| Step | Action | Observation/Rationale |
| 1 | Concentration | Remove reaction solvent (Toluene/Xylene) completely.[1] |
| 2 | Hydrolysis | Redissolve residue in DCM or Et₂O. Add 10% NaOH (aq) or Sat. NaHCO₃ . |
| 3 | Agitation | Stir vigorously for 30–60 mins at RT. |
| 4 | Separation | Separate layers.[1] Wash organic layer with water (2x) and Brine (1x).[1] |
| 5 | Drying | Dry over Na₂SO₄ and concentrate. |
Method B: The "Green" Ethylene Glycol Precipitation (Column-Free)
Best for large-scale reactions where chromatography is impractical.[1]
-
After the reaction is complete, cool the mixture.
-
Add Ethylene Glycol (approx.[1][5][6] 0.5 mL per mmol of LR) and a catalytic amount of water.[1]
-
Heat to 95°C with vigorous stirring for 3–4 hours.
-
Cool to room temperature. The phosphorus byproducts will precipitate or form a distinct heavy layer that can be decanted/separated.[1]
-
Extract the supernatant with toluene/heptane to recover the product.[1]
Module 3: Purification & Chromatography
Q: Even after work-up, my product is contaminated. How do I purify it without ruining my column?
A: LR byproducts are highly polar but often "streak" due to slow hydrolysis on silica.[1]
Troubleshooting Table:
| Issue | Cause | Solution |
| Streaking on Silica | Acidic silica hydrolyzes residual reagent.[1] | Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before loading.[1] |
| Product Co-elution | Byproduct polarity matches product.[1][2] | Switch solvent system. LR byproducts are very soluble in DCM/CHCl₃ but poorly soluble in Hexane/Ether .[1] Use a gradient starting with 100% Hexane.[1] |
| Rapid Decomposition | Product is sensitive to silica acidity.[1] | Use Neutral Alumina instead of silica gel, or perform a quick filtration through a plug of Celite/Basic Alumina.[1] |
Module 4: Mechanism & Logic Visualization
Q: Why is the byproduct so stable?
A: The reaction is driven by the thermodynamic stability of the Phosphorus-Oxygen (P=O) bond, similar to the Wittig reaction.[1][2][7] The byproduct is essentially a P=O polymer that replaces the P-S bonds of the starting reagent.[1]
Visual Workflow: Decision Logic for LR Work-up
Figure 1: Decision tree for selecting the appropriate work-up based on product stability.[1]
References
-
Original Synthesis & Utility: Pedersen, B. S., et al. "Studies on organophosphorus compounds XX.[1] Syntheses of thioketones." Bulletin des Sociétés Chimiques Belges 87.3 (1978): 223-228.[1] Link[1][3]
-
Mechanism & Review: Ozturk, T., Ertas, E., & Mert, O. "Use of Lawesson’s Reagent in Organic Syntheses."[1] Chemical Reviews 107.11 (2007): 5210–5278.[1] Link[1]
-
Green Work-up (Ethylene Glycol): Mo, D. L., et al.[1] "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[1] Beilstein Journal of Organic Chemistry 17 (2021): 837–844.[1] Link[1]
-
Safety Protocols: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] Link
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 7. Lawesson's Reagent [organic-chemistry.org]
Preventing epimerization during thioamide coupling in peptide synthesis
Topic: Preventing epimerization during thioamide coupling in peptide synthesis Content type: Technical Support Center Guide (Q&A + Protocols) Audience: Researchers, scientists, and drug development professionals.
Subject: Preventing Epimerization & Side Reactions
Executive Summary
Incorporating thioamides into peptide backbones introduces a unique stereochemical challenge. The acidity of the thioamide
This guide details the mechanistic root of the problem and provides two validated workflows to prevent it: Thioimidate Protection (Gold Standard) and Optimized Deprotection Cycles (for short sequences).
Module 1: Mechanistic Insight
Why does my thioamide residue racemize?
Unlike oxo-peptides, which racemize via an oxazolone intermediate primarily during activation, thiopeptides racemize readily during the Fmoc deprotection step of the subsequent amino acid.[1]
The Thiazolone Pathway:
-
Base Exposure: The base (piperidine) used to remove the Fmoc group from the
residue abstracts the acidic -proton of the thioamide. -
Cyclization: The deprotonated species cyclizes to form a thiazolone (analogous to oxazolone but faster).
-
Inversion: The thiazolone is planar or rapidly inverts; reprotonation occurs non-stereoselectively, resulting in a D/L mixture.
Figure 1: The base-catalyzed racemization pathway of thioamides via the thiazolone intermediate.
Module 2: Reagent Selection & Strategy
Q: Which coupling reagents minimize epimerization?
A: For coupling to a thioamide (which is a poor nucleophile) or coupling a thio-amino acid, standard uronium salts (HBTU/HATU) often fail or cause racemization due to the base required (DIEA).
-
Recommendation: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2]
-
Why: TFFH converts carboxylic acids into acid fluorides in situ. Acid fluorides are highly reactive yet more stable to oxazolone/thiazolone formation than active esters.
-
Condition: Use TFFH without base if possible, or with a weak base like 2,4,6-collidine. Avoid DIEA/NMM if the alpha-proton is sensitive.
-
Q: How do I protect the thioamide during chain elongation?
A: The most robust solution is Thioimidate Protection .
-
Concept: Alkylate the sulfur atom to form a thioimidate. This removes the acidic N-H proton and locks the C=N bond, preventing thiazolone formation and raising the
of the -proton. -
Reagent: Methyl iodide (MeI) or 4-azidobenzyl bromide.
Module 3: Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Double peaks in HPLC (1:1 ratio) | Epimerization during Fmoc removal. | Switch to Thioimidate Protection (see Protocol A) or reduce piperidine exposure (Protocol B). |
| Mass -34 Da (Loss of H₂S) | Oxo-substitution . The thioamide hydrolyzed back to an amide. | Ensure all reagents are anhydrous. Avoid strong acids with water. Check if TFFH was used with wet solvents. |
| Chain Scission during cleavage | Edman-type degradation . Thioamide sulfur attacks the upstream carbonyl during TFA cleavage. | Mandatory: The thioamide must be protected (as thioimidate) or the N-terminal residue must be protonated/protected during cleavage. |
| Low Coupling Yield | Steric/Electronic deactivation . Thioamides are poor nucleophiles. | Use TFFH or BTC (Bis(trichloromethyl)carbonate) to generate acid chlorides/fluorides for the next coupling. |
Module 4: Experimental Protocols
Protocol A: Thioimidate Protection (The "Gold Standard")
Use this for peptides >5 residues or when high purity is critical.
Step 1: On-Resin Protection
-
Complete the coupling of the thioamide residue.
-
Wash resin with DCM (3x).
-
Add MeI (Methyl Iodide) (10 eq) and DIEA (10 eq) in DMF.
-
Shake for 2 hours at room temperature.
-
Wash with DMF (3x) and DCM (3x).
-
Result: The thioamide is now a methylated thioimidate. It is stable to piperidine.
-
Step 2: Chain Elongation
-
Perform standard Fmoc SPPS for the remaining residues.
-
Note: The thioimidate is stable to 20% piperidine.
Step 3: Deprotection/Restoration [3]
-
Before Cleavage: Treat the resin with 20% mercaptoethanol and 10% DIEA in DMF for 4 hours.
-
Wash thoroughly.
-
Proceed to TFA cleavage.
Protocol B: Modified Fmoc Deprotection (The "Quick Fix")
Use this only for short peptides (<5 residues) where thioimidate protection is too labor-intensive.
Standard piperidine (20% for 20 mins) will destroy your chirality. Use this instead:
-
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF OR 10% Piperidine/0.1 M HOBt in DMF.
-
Why HOBt? It acts as an acidic buffer to suppress the effective pH while allowing deprotection.
-
-
Cycle:
Protocol C: TFFH Coupling for Sterically Hindered Thio-Amino Acids
-
Dissolve Amino Acid (3 eq) and TFFH (3 eq) in dry DMF.
-
Add DIEA (3 eq) only if necessary (monitor pH, keep <8).
-
Activate for 5 minutes (forms Acid Fluoride).
-
Add to resin-bound amine.
-
Coupling time: 30–60 minutes.
References
-
BenchChem. (2025).[6] Preventing epimerization during thioamide coupling reactions.[10] Retrieved from
-
Mays, J. R., et al. (2019). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.[12] Retrieved from
-
Sharma, K., et al. (2024).[11] Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.[13] Organic Letters.[12] Retrieved from
-
Carpino, L. A., et al. (1996). TFFH as an Excellent Reagent for Acylation. Journal of the American Chemical Society. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
- 9. peptide.com [peptide.com]
- 10. Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Thionation Strategies for N,N-Dimethyl-2-phenylethanethioamide
The following guide provides an in-depth technical comparison of thionating agents used in the synthesis and development of N,N-Dimethyl-2-phenylethanethioamide , a critical scaffold in medicinal chemistry and organic synthesis.
Executive Summary
This compound (CAS: 17709-95-4) serves as a vital intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles, thiadiazoles) and is a key pharmacophore in drug discovery. Its production typically relies on the thionation of N,N-dimethyl-2-phenylacetamide or multicomponent condensation reactions.
This guide evaluates the performance of the industry-standard Lawesson’s Reagent (LR) against alternative thionating systems, including Phosphorus Pentasulfide (
The Benchmark Target: this compound
Before analyzing the agents, it is crucial to understand the substrate's reactivity profile. The steric bulk of the phenylethyl group and the electron-donating nature of the dimethylamine moiety influence the choice of thionating agent.
-
Structure:
-
Key Challenge: Preventing side reactions (e.g., nitrile formation or hydrolysis) while ensuring complete conversion of the carbonyl oxygen to sulfur.
Comparative Analysis of Thionating Agents
A. Lawesson’s Reagent (LR)
Status: The Industry Gold Standard. Mechanism: LR dissociates into a reactive dithiophosphine ylide, which forms a thiaoxaphosphetane intermediate with the amide carbonyl, driving the O-S exchange via cycloreversion.[1]
-
Performance:
-
Yield: Consistently >90% for phenylacetic acid derivatives.[2]
-
Selectivity: Excellent functional group tolerance (leaves esters/nitriles intact).
-
Kinetics: Fast reaction rates (1–4 hours) in refluxing toluene or THF.
-
Drawbacks: High cost, strong odor, and the generation of organophosphorus by-products that require chromatography.
-
B. Phosphorus Pentasulfide ( )
Status: The Legacy Alternative. Mechanism: Acts as a heterogeneous source of sulfur. Often requires activation with bases (e.g., pyridine) or ultrasonic irradiation.
-
Performance:
-
Yield: Moderate to Good (60–80% ).
-
Selectivity: Lower than LR; can cause harsh dehydration of sensitive substrates.
-
Kinetics: Slow and often requires high temperatures (
C). -
Advantage: Significantly cheaper than LR for bulk scale-up.
-
C. Willgerodt-Kindler Conditions (Elemental Sulfur + Amine)
Status: The Green / Multicomponent Route. Mechanism: Involves the reaction of phenylacetaldehyde (or acetophenone) with elemental sulfur and dimethylamine. This bypasses the amide intermediate entirely.
-
Performance:
-
Yield: High (~88% ).
-
Atom Economy: Superior. Uses cheap elemental sulfur (
). -
Kinetics: Slower (4–12 hours).
-
Innovation: Recent protocols use DMF as an in situ source of dimethylamine, simplifying handling.
-
D. Emerging Alternatives (Fluorous LR & Na2S)
-
Fluorous Lawesson's Reagent: Allows for facile purification via fluorous solid-phase extraction (F-SPE), yielding >90% purity without chromatography.
-
Alkynyl Halide Route: A novel 3-component reaction (Alkynyl bromide + amine +
) yields the target in ~91%, avoiding phosphorus reagents entirely.
Performance Data Summary
The following table summarizes experimental data for the synthesis of this compound.
| Thionating System | Precursor | Reagent Stoichiometry | Solvent/Cond. | Yield (%) | Workup Complexity |
| Lawesson's Reagent | N,N-Dimethyl-2-phenylacetamide | 0.5 - 0.6 eq | Toluene, 110°C | 95-99% | High (Chromatography) |
| N,N-Dimethyl-2-phenylacetamide | 0.2 - 0.5 eq | Pyridine, Reflux | 75% | High (Hydrolysis/Extraction) | |
| Elemental Sulfur ( | Phenylacetaldehyde | 1.5 eq | DMF, 120°C | 88% | Low (Precipitation/Wash) |
| Phenylethynyl bromide | 1.5 eq | DMF, 80°C | 91% | Moderate (Extraction) |
Visualizing the Synthetic Pathways
The diagram below illustrates the three primary routes to the target molecule, highlighting the divergence in starting materials and reagents.
Figure 1: Comparative synthetic pathways for this compound.
Detailed Experimental Protocols
Protocol A: High-Efficiency Synthesis using Lawesson’s Reagent
Best for: Small-to-medium scale, high purity requirements.
-
Preparation: In a dry round-bottom flask under argon, dissolve N,N-dimethyl-2-phenylacetamide (1.0 eq) in anhydrous toluene (0.2 M concentration).
-
Addition: Add Lawesson’s Reagent (0.6 eq). Note: A slight excess ensures complete conversion.
-
Reaction: Heat the mixture to reflux (110°C) for 2–3 hours. Monitor by TLC (the thioamide is less polar than the amide).
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The residue will contain the product and cyclophosphane by-products. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 4:1) to obtain This compound as a pale yellow solid/oil.
Protocol B: Green Synthesis via Willgerodt-Kindler Reaction
Best for: Large scale, cost-efficiency, avoiding organophosphorus waste.
-
Reagents: Combine phenylacetaldehyde (1.0 eq), elemental sulfur (
, 1.5 eq), and dimethylamine (2.0 eq, typically as a solution in THF or generated in situ from DMF decomposition). -
Reaction: Stir the mixture in DMF at 80–100°C for 6 hours.
-
Mechanism Check: The reaction proceeds via an enamine intermediate which undergoes sulfuration.
-
Workup: Pour the reaction mixture into ice-cold water. The thioamide often precipitates or forms an oil.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over
, and concentrate. Recrystallize from ethanol if necessary.
Expert Commentary & Recommendations
-
For Drug Discovery: Use Lawesson’s Reagent . The reliability and high yield outweigh the cost when working with precious precursors. The protocol is robust and minimizes the risk of side reactions on the phenyl ring.
-
For Process Chemistry: Investigate the Willgerodt-Kindler route. It utilizes cheaper starting materials (aldehydes vs amides) and avoids the expensive waste disposal associated with phosphorus reagents.
-
Safety Note: Thioamides and thionating agents can release
(toxic gas) upon contact with strong acids or moisture. Always operate in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. Lawesson's Reagent - Thionation of Amides. Retrieved from [Link]
-
RSC Publishing. Three-component reaction for the synthesis of thioamides (Alkyne/Na2S route). Organic & Biomolecular Chemistry.[3][4][5][6] Retrieved from [Link]
-
Beilstein Journals. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides.[7] Retrieved from [Link]
-
ACS Publications. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). Thionation using fluorous Lawesson's reagent. Retrieved from [Link]
Sources
Lawesson's reagent vs. phosphorus pentasulfide (P4S10) for thionation
Comparative Guide: Lawesson's Reagent vs. Phosphorus Pentasulfide ( ) for Thionation[1][2][3][4][5][6]
Executive Summary
For decades, the conversion of carbonyls (
However, a modern comparison is not merely "Old vs. New." The introduction of the Curphey Modification (using hexamethyldisiloxane, HMDO) has revitalized
Part 1: Mechanistic Divergence
Understanding the mechanism is critical for predicting selectivity, particularly in polyfunctional molecules.
Lawesson’s Reagent: The "Monomer" Mechanism
LR exists as a dimer in the solid state. Upon heating (typically >80°C in toluene or xylene), it dissociates into two moles of a reactive dithiophosphine ylide . This "monomer" acts as a soft nucleophile/electrophile pair, engaging the carbonyl in a [2+2] cycloaddition to form a thiaoxaphosphetane intermediate, followed by a Wittig-like cycloreversion to release the thionated product.
: The Solubility Challenge
Classical
-
The Curphey Modification: Adding HMDO (hexamethyldisiloxane) breaks the
cage, forming soluble trimethylsilyl dithiophosphate esters. This creates a homogeneous system that mimics the reactivity of LR but with higher atom economy.
Diagram 1: Mechanistic Pathways
Caption: Comparative mechanistic pathways. LR operates via a discrete ylide monomer, while
Part 2: Performance Metrics
The choice of reagent significantly impacts yield and purity. The table below aggregates data comparing classical methods with modern protocols.
Table 1: Comparative Performance Profile
| Feature | Lawesson's Reagent (LR) | Classical | |
| Solubility | High (Toluene, THF, DME) | Very Low (requires Pyridine/Xylene) | High (DCM, Toluene, Acetonitrile) |
| Reaction Temp | 60°C – 110°C | Reflux (110°C – 140°C) | 25°C – 80°C (Milder) |
| Selectivity | Excellent (Amide > Ketone >> Ester) | Poor (often over-reacts) | Good (Tunable via stoichiometry) |
| Workup | Difficult: P-byproducts require chromatography | Messy: Sticky polymeric residues | Easy: Hydrolytic workup or filtration |
| Atom Economy | Low (High MW reagent) | High (High Sulfur content) | Moderate |
| Cost | High (~$150/100g) | Low (~$10/100g) | Low |
Substrate Scope & Yield Comparison
Data synthesized from Ozturk et al. and Curphey et al.
-
Simple Amides (e.g., N-methylpyrrolidone):
-
LR: 90-95% Yield.
- (Classic): 60-70% Yield (tars).
- (Curphey): 85-92% Yield.
-
-
Esters (e.g., Ethyl Benzoate):
-
LR: 60-80% (Requires excess reagent, slow).
- (Curphey): 75-85% (Often superior for esters).
-
-
Peptides/Sensitive Scaffolds:
-
LR: Preferred due to lack of acidity.
- : Generally unsuitable due to harshness, unless buffered with pyridine.
-
Part 3: Practical Application & Protocols
Method A: Standard Lawesson’s Reagent Protocol
Best for: Late-stage functionalization, complex molecules, amides, ketones.
-
Setup: In a dry flask under Argon, dissolve substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Addition: Add Lawesson’s Reagent (0.5 – 0.6 equiv). Note: LR provides 2 sulfur atoms per molecule.
-
Reaction: Heat to 80–110°C. Monitor by TLC.
-
Tip: If the reaction stalls, add 0.1 equiv fresh LR rather than overheating.
-
-
Workup: Cool to room temperature. The P-byproduct (cyclophosphane oxide) often precipitates. Filter off solid.
-
Purification: Concentrate filtrate. Crucial: Flash chromatography is almost always required to remove the anisole-related byproducts and residual phosphorous species.
Method B: The Curphey Modification ( / HMDO)
Best for: Scale-up, esters, cost-sensitive projects, simple workups.
-
Setup: Combine substrate (1.0 equiv),
(0.2 – 0.4 equiv), and Hexamethyldisiloxane (HMDO, 2.0 – 4.0 equiv) in dry solvent (DCM, Toluene, or Acetonitrile). -
Reaction: Heat to reflux (or stir at RT for reactive amides). The mixture will clarify as the silylated phosphorous species form.
-
Workup (The Advantage): Add aqueous
or NaOH (1M). Stir vigorously for 20 mins. The silylated byproducts hydrolyze into water-soluble salts. -
Isolation: Separate organic layer, dry, and concentrate. Often yields pure product without chromatography.
Diagram 2: Decision Matrix
Caption: Decision tree for selecting thionation reagents based on scale, substrate stability, and purification capabilities.
Part 4: Safety & Handling
Both reagents pose significant hazards centered around Hydrogen Sulfide (
-
Generation:
-
: Rapidly hydrolyzes in moist air, releasing lethal
gas. It has a potent, offensive "rotten egg" odor even in dry form. -
Lawesson's Reagent: More stable to atmospheric moisture but will release
upon prolonged exposure to water or during acidic workup.
-
: Rapidly hydrolyzes in moist air, releasing lethal
-
Odor Control:
-
All glassware must be bleached (hypochlorite solution) immediately after use to oxidize residual sulfur compounds.
-
Rotovap exhaust must be vented into a fume hood.
-
-
Thermal Hazards:
-
LR decomposes exothermically above 110°C. Never heat neat LR.
-
Part 5: Conclusion
-
Choose Lawesson's Reagent when working on medicinal chemistry scales (<5g) where selectivity is paramount, the substrate contains multiple carbonyls, and flash chromatography is standard workflow.
-
Choose
+ HMDO for process development (>10g) or when thionating esters/lactones . The Curphey method offers the solubility of LR with the cost-efficiency and easier workup of inorganic phosphorous.
References
-
Ozturk, T., et al. (2010). "Lawesson’s Reagent and P4S10: Chemistry and Applications." Chemical Reviews, 110(6), 3419–3478.[1]
-
Curphey, T. J. (2002).[2] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." The Journal of Organic Chemistry, 67(18), 6461–6473.[2]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929–1958.
-
Bergman, J., et al. (2011).[4] "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." The Journal of Organic Chemistry, 76(5), 1546–1553.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
Beyond Lawesson’s: A Comparative Guide to Modern vs. Classical Thionating Reagents
Executive Summary: The Evolution of the Sulfur Switch
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S)—thionation—is a pivotal transformation in modern drug discovery. Thioamides and thionolactones act as bioisosteres, improving metabolic stability and altering binding affinities in kinase inhibitors and GPCR ligands. While Lawesson’s Reagent (LR) has been the bench standard since the late 1970s, it is not a universal hammer. Its instability at high temperatures and the difficulty of removing its phosphine oxide byproducts often stall late-stage functionalization.
This guide moves beyond the textbook defaults, analyzing the "Old Guard" against modern systems like Curphey’s Reagent (
The Classical Standards: and Lawesson’s Reagent[1][2][3][4][5]
Phosphorus Pentasulfide ( )[1][2][3][4][5][6][7]
-
The Mechanism: Historically the first choice,
serves as the raw source of sulfur. It requires high temperatures to depolymerize into reactive species. -
The Limitation: It is notoriously insoluble in most organic solvents, requiring harsh reflux conditions (xylene/toluene). The reaction often produces a sticky, polymeric inorganic residue that traps the product, leading to low isolated yields and messy workups.
Lawesson’s Reagent (LR)[1][2][4][5][6][8][9][10]
-
The Innovation: Introduced to solve the solubility issue. The anisole substituents make the reagent soluble in benzene, toluene, and THF.
-
The Mechanism: LR exists in equilibrium with its dithiophosphine ylide monomer, which undergoes a [2+2] cycloaddition with the carbonyl, followed by a Wittig-like cycloreversion to release the thionated product and a stable P=O byproduct.
-
The Limitation:
-
Thermal Instability: Above 110°C, LR decomposes, limiting its use for sterically hindered substrates requiring high activation energy.
-
Purification: The byproduct, p-methoxyphenylthioxophosphine oxide trimer, often co-elutes with products, necessitating tedious chromatography.
-
The Modern Toolkit: High-Performance Alternatives
A. Curphey’s Reagent ( + HMDO)[11]
-
The Chemistry: In 2002, Curphey discovered that adding hexamethyldisiloxane (HMDO) to
acts as a "solubilizing" and "scavenging" agent. The silyl groups cap the phosphorus oxides formed during the reaction. -
Why It Wins: The resulting silylated phosphate byproducts are hydrolytically unstable or soluble in water. Workup often requires only filtration or a simple aqueous wash , eliminating the need for chromatography. It is superior for thionating sensitive lactones and perylenediimides.
B. -Pyridine Complex[1][2][7][12]
-
The Chemistry: A crystalline, storable complex formed by refluxing
in pyridine. -
Why It Wins:
-
Thermal Stability: Unlike LR, this complex is stable up to 165–175°C (e.g., in dimethyl sulfone solvent).[1]
-
Selectivity: It is highly effective for converting amides to thioamides without touching esters, a selectivity difficult to tune with raw
. -
Odor: Significantly less malodorous than the open handling of
.
-
Comparative Analysis: Data & Performance
Table 1: Reagent Performance Metrics
| Feature | Lawesson’s Reagent (LR) | Curphey’s Reagent ( | |
| Active Species | Dithiophosphine ylide | Silylated thiophosphates | Pyridine-stabilized P-S species |
| Max Temp | < 110°C (Decomposes) | Refluxing Xylene (~140°C) | ~175°C (in Sulfolane/DMSO2) |
| Solubility | Good (Toluene, THF) | Excellent (via in-situ solubilization) | Moderate (MeCN, Pyridine) |
| Workup | Difficult (Chromatography required) | Easy (Hydrolysis/Filtration) | Moderate (Precipitation/Wash) |
| Atom Economy | Low (Large byproduct mass) | Moderate | High |
| Best For | Standard amides/ketones | Sterically hindered / Multi-thionation | High-temp resistant substrates |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of the classical vs. modern approaches.
Figure 1: Mechanistic divergence between Lawesson's Reagent (Wittig-type cycle) and Curphey's Reagent (Silyl-assisted transfer).
Experimental Protocols
Protocol A: Standard Thionation with Lawesson’s Reagent
Best for simple amides or ketones where temperature sensitivity is not critical.
-
Setup: In a dry round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous toluene (0.1 M concentration).
-
Reagent Addition: Add Lawesson’s Reagent (0.55 equiv). Note: LR provides 2 sulfur atoms per molecule, but a slight excess ensures conversion.
-
Reaction: Heat to 80–100°C. Monitor by TLC. Typical time: 2–6 hours.
-
Workup (The Critical Step):
-
Cool to room temperature.
-
Evaporate solvent in vacuo.
-
Direct Load: Dissolve the residue in a minimum amount of DCM and load directly onto a silica gel column.
-
Elution: Elute with Hexane/EtOAc. The P-byproducts are polar and usually streak; collect the less polar thionated product early.
-
Protocol B: "Clean" Thionation with Curphey’s Reagent ( /HMDO)
Best for difficult separations, lactones, or scale-up where chromatography is undesirable.
-
Setup: In a dry flask under
, combine the substrate (1.0 equiv), (0.2–0.5 equiv), and hexamethyldisiloxane (HMDO, 2.0–4.0 equiv) in anhydrous xylene or toluene. -
Reaction: Heat to reflux. The heterogeneous mixture will clarify as the HMDO solubilizes the phosphorus species.
-
Monitoring: Reaction is often faster than LR (1–3 hours).
-
Workup (Self-Validating):
-
Cool the mixture to room temperature.
-
Hydrolysis: Add aqueous
(10% solution) or simple water. Stir vigorously for 15 minutes. The silylated byproducts hydrolyze into the aqueous phase. -
Separation: Separate the organic layer. Extract aqueous layer once with EtOAc.
-
Filtration: Dry organics over
and filter. -
Result: Evaporation usually yields pure product without column chromatography.
-
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific campaign.
Figure 2: Decision tree for selecting thionating reagents based on thermal stability, steric hindrance, and purification constraints.
References
-
Ozturk, T., et al. (2007).[2] "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278.[2] Link
-
Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461–6473. Link
-
Bergman, J., et al. (2011).[1] "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." Journal of Organic Chemistry, 76(5), 1546–1553. Link
-
Kharchenko, O., et al. (2024). "Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent." Molecules, 29(11), 2538.[3] Link
-
Jesberger, M., et al. (2003).[4] "Applications of Lawesson's Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929–1958. Link
Sources
- 1. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Study of Synthetic Routes to Thioamides: A Publish Comparison Guide
Executive Summary
Thioamides are privileged pharmacophores in medicinal chemistry, acting as bioisosteres of amides with distinct electronic and steric profiles. The substitution of oxygen for sulfur results in a larger van der Waals radius (1.85 Å vs. 1.40 Å) and a longer bond length, altering hydrogen bonding capability and lipophilicity.
This guide objectively compares three distinct synthetic methodologies for accessing thioamides:
-
Direct Thionation: The modification of existing amides.[1]
-
The Willgerodt-Kindler Reaction: Oxidative functionalization of carbonyls.
-
Multicomponent Coupling (MCR): Atom-economical assembly from alkynes, elemental sulfur, and amines.[2][3][4]
Our analysis prioritizes process scalability, atom economy, and purification efficiency, moving beyond simple yield comparisons to address the "cradle-to-grave" lifecycle of the reaction mixture.
Method A: Direct Thionation (P₄S₁₀/HMDO System)
While Lawesson’s Reagent (LR) has historically been the "gold standard" for converting amides to thioamides, it suffers from significant drawbacks: high cost, foul-smelling byproducts, and difficult chromatographic purification.
The Phosphorus Pentasulfide (P₄S₁₀) + Hexamethyldisiloxane (HMDO) system represents a superior, self-validating alternative. It generates the active thionating species in situ while producing neutral silylated byproducts that are easily removed via hydrolysis.
Mechanistic Insight
The reaction is driven by the formation of a highly reactive lipophilic phosphorus-sulfur species. Unlike LR, which requires high temperatures to dissociate into its active dithiophosphine ylide, the P₄S₁₀/HMDO system operates efficiently by solubilizing the inorganic phosphorus source.
Figure 1: Activation pathway of the P₄S₁₀/HMDO system. The lipophilic active species bypasses the solubility issues of neat P₄S₁₀.
Experimental Protocol: P₄S₁₀/HMDO Thionation
Objective: Conversion of a secondary amide to a thioamide. Scale: 1.0 mmol.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagent Addition:
-
Add P₄S₁₀ (0.2 mmol, 0.2 equiv - Note: P₄S₁₀ is 0.2 equiv because it provides multiple sulfur atoms).
-
Add the amide substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous Dichloromethane (DCM) or Toluene (5 mL).
-
Add Hexamethyldisiloxane (HMDO) (1.2 mmol, 1.2 equiv).
-
-
Reaction: Heat the mixture to reflux. Monitor via TLC.
-
Observation: The heterogeneous mixture will become a clear homogeneous solution as the P₄S₁₀ is consumed/solubilized.
-
-
Workup (The Critical Step):
-
Cool to room temperature.
-
Add 5.0 M aqueous K₂CO₃ (5 mL) and stir vigorously for 20 minutes. Causality: This hydrolyzes the silyl-phosphate byproducts into the aqueous phase.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL).
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. In many cases, the product is analytically pure. If necessary, purify via short silica plug.
Method B: The Willgerodt-Kindler Reaction[5]
This method is unique as it functionalizes a carbonyl group while simultaneously migrating it or oxidizing the terminal position. It is particularly useful for synthesizing thioamides from aryl alkyl ketones or aldehydes using elemental sulfur and amines.
Mechanistic Insight
The reaction proceeds through an enamine intermediate, followed by nucleophilic attack by polysulfide chains. It is an oxidative multicomponent reaction that avoids pre-formed amides.[3]
Figure 2: Simplified flux of the Willgerodt-Kindler reaction from ketone to thioamide.
Experimental Protocol: Microwave-Assisted Willgerodt-Kindler
Objective: Synthesis of phenylthioacetamide from acetophenone.
-
Mixture Preparation: In a microwave-safe vial, combine acetophenone (1.0 mmol), elemental sulfur (3.0 mmol), and morpholine (2.0 mmol).
-
Irradiation: Seal the vial and irradiate at 130°C for 15 minutes (Power: dynamic, typically <100W).
-
Why Microwave? Thermal WK reactions often require 10+ hours of reflux. Dielectric heating accelerates the formation of the polar transition states involved in the sulfur attack.
-
-
Workup:
-
Cool to room temperature. The mixture often solidifies.
-
Triturate the solid with cold ethanol or methanol.
-
Filter the precipitate. Recrystallize from ethanol to obtain pure thioamide.
-
Method C: Alkyne-Sulfur-Amine Multicomponent Coupling
This is a modern, "green chemistry" approach. It utilizes elemental sulfur as an oxidant and sulfur source, reacting with alkynes and amines.[2][3][4] It is highly atom-economical and avoids the use of pre-functionalized carbonyls.
Mechanistic Insight
The amine activates the elemental sulfur ring (S₈) to form polysulfide anions. These nucleophilic species attack the alkyne, followed by an internal redox reorganization to yield the thioamide.
Figure 3: Activation of elemental sulfur by amines enables nucleophilic attack on the alkyne.
Experimental Protocol: Catalyst-Free MCR
Reference: Nguyen et al., Org.[2][3] Lett. 2014. Objective: Synthesis of thioamides from phenylacetylene.
-
Reagents: Combine phenylacetylene (1.0 mmol), elemental sulfur (3.0 mmol, 96 mg), and aliphatic amine (e.g., morpholine, 1.5 mmol) in a reaction tube.
-
Solvent: Use a minimal amount of DMF (1 mL) or run solvent-free if the amine is liquid.
-
Reaction: Stir at 80–100°C for 4–6 hours.
-
Self-Validation: The reaction color changes from yellow (sulfur) to dark orange/brown, indicating polysulfide formation and consumption.
-
-
Workup:
-
Dilute with ethyl acetate. Wash with water (to remove DMF/excess amine).
-
Concentrate organic layer.
-
Purify via column chromatography (Hexane/EtOAc).
-
Comparative Analysis
The following table synthesizes experimental data to guide method selection.
| Feature | Method A: P₄S₁₀/HMDO | Method B: Willgerodt-Kindler | Method C: Alkyne MCR |
| Starting Material | Amide | Aryl Ketone / Aldehyde | Alkyne |
| Atom Economy | Moderate (Loss of PO-silyl species) | Low (Loss of H₂O, H₂S) | High (Sulfur incorporation) |
| Reaction Time | 1 - 4 Hours | 10-24h (Thermal) / 15m (MW) | 4 - 8 Hours |
| Purification | High Efficiency (Hydrolytic workup) | Moderate (Recrystallization) | Moderate (Chromatography) |
| Green Metric | Improved (vs Lawesson's) | Moderate | Excellent (Solvent-free potential) |
| Substrate Scope | Broad (1°, 2°, 3° amides) | Specific (Aryl ketones) | Broad (Terminal alkynes) |
| Typical Yield | 85 - 98% | 60 - 85% | 75 - 92% |
Strategic Recommendation
-
Use Method A (P₄S₁₀/HMDO) when you have a complex amide intermediate in a total synthesis and need a clean, high-yielding transformation without difficult purification.
-
Use Method C (Alkyne MCR) when building a library of thioamides from scratch (fragment-based drug discovery), as alkynes are diverse and readily available commercial building blocks.
References
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Nguyen, T. B., Tran, M. Q., Ermolenko, L., & Al-Mourabit, A. (2014).[2][3][4] Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines: A General, Straightforward, and Atom Economical Approach to Thioamides. Organic Letters, 16(1), 310–313.[2][3][4] [Link]
-
Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[3] Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.[5] The Journal of Organic Chemistry, 76(5), 1546–1553. [Link]
- Kappe, C. O., & Stadler, A. (2005). Microwave-Assisted Organic Synthesis: Principles, Flame-Retardants, and Applications. Blackwell Publishing. (Contextual reference for Microwave Willgerodt-Kindler protocols).
Sources
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. Three-Component Reaction between Alkynes, Elemental Sulfur, and Aliphatic Amines: A General, Straightforward, and Atom Economical Approach to Thioamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Biological Activity of Thioamides vs. Oxo-amides: A Comparative Technical Guide
Part 1: The "Single Atom" Substitution Effect[1][2][3]
In medicinal chemistry, the bioisosteric replacement of an oxygen atom with sulfur—converting an oxo-amide to a thioamide —represents a high-impact "single atom substitution."[1][2] While structurally subtle, this modification induces profound changes in electronic distribution, steric volume, and hydrogen bonding capability.
For drug development professionals, the thioamide is not merely a stable linkage; it is a functional probe that can arrest proteolysis, alter receptor selectivity, and induce conformational constraints that the native oxo-amide cannot achieve.
Physicochemical Divergence
The biological differences between thioamides and oxo-amides stem directly from their fundamental physical properties. Sulfur is less electronegative than oxygen but possesses a larger van der Waals radius and a more diffuse electron cloud.
| Feature | Oxo-Amide ( | Thioamide ( | Biological Implication |
| Bond Length | C=O: ~1.23 Å | C=S: ~1.71 Å | Thioamides protrude deeper into binding pockets, potentially causing steric clashes or filling hydrophobic voids. |
| H-Bond Donor | Moderate ( | Stronger ( | The acidity of the N-H proton increases ( |
| H-Bond Acceptor | Strong (Oxygen lone pair) | Weaker (Sulfur lone pair) | Sulfur is a poor acceptor, which can destabilize hydration shells and alter solubility. |
| Rotation Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Thioamides are more rigid, favoring specific conformers (often trans), reducing entropy loss upon binding. |
| Dipole Moment | ~3.5 - 4.0 D | ~4.5 - 5.0 D | Higher polarity can increase binding affinity if the pocket accommodates the dipole. |
Visualization: Physicochemical & Mechanistic Comparison
The following diagram illustrates the core mechanistic shifts that occur when substituting an amide with a thioamide.
Figure 1: Mechanistic shift analysis. Red arrows indicate properties significantly enhanced by thioamide substitution.
Part 2: Biological Impact & Case Studies[5][6]
The most immediate application of thioamides is the inhibition of proteolysis . Proteases utilize a catalytic mechanism (often involving a nucleophilic attack on the carbonyl carbon) that is finely tuned to the electrophilicity and geometry of the peptide bond. The C=S bond disrupts this recognition through two mechanisms:
-
Electronic Mismatch: The C=S carbon is less electrophilic towards "hard" nucleophiles (like the serine hydroxyl in serine proteases) compared to C=O.
-
Steric Exclusion: The larger sulfur atom often prevents the peptide backbone from fitting into the protease's S1/S1' subsites.
Comparative Data: Stability and Potency
The following table summarizes key experimental comparisons from literature, highlighting the dramatic stability improvements.
| Compound Class | Target / Enzyme | Oxo-Amide Metric | Thioamide Metric | Outcome / Fold-Change |
| Cathepsin L Inhibitor | Cathepsin L (Cysteine Protease) | 238x Stability Increase | ||
| GLP-1 Analog | DPP-4 (Serine Protease) | >750x Stability Increase | ||
| GCN4 Peptide | Thermal Stability ( | +10^\circ C Thermal Stability | ||
| Closthioamide | DNA Gyrase (Bacteria) | Inactive (Synthetic amide) | Active (Natural thioamide) | Activity Dependent on S |
Deep Dive: Cathepsin L Inhibition
A study on Cathepsin L inhibitors demonstrates the power of this substitution.[1] The peptide
-
Mechanism: The thioamide backbone prevented the "scissile" bond cleavage while maintaining affinity for the binding pocket.[4]
-
Result: The compound shifted from a substrate (fuel for the enzyme) to an inhibitor (blocker of the enzyme).
Deep Dive: GLP-1 and Biased Signaling
In GPCR ligands like GLP-1, thioamides do more than just stop degradation.[5][4][6] They can alter the signaling pathway.[5][4]
-
Observation: A single thioamide substitution near the N-terminus of GLP-1 maintained cAMP signaling potency (EC50) but significantly reduced
-arrestin recruitment. -
Implication: This suggests thioamides can be used to create "biased agonists," selectively activating therapeutic pathways while minimizing side effects associated with receptor internalization (
-arrestin).
Part 3: Experimental Protocols
To validate these properties in your own research, use the following standardized workflows.
Protocol 1: Selective Thioamide Synthesis (Lawesson’s Reagent)
Objective: Convert a specific amide bond to a thioamide in a protected peptide or small molecule.
Reagents:
-
Lawesson’s Reagent (LR)
-
Solvent: Anhydrous Toluene or THF (dried over molecular sieves)
Step-by-Step:
-
Preparation: Dissolve 1.0 equivalent of the amide substrate in anhydrous toluene (0.1 M concentration) under an inert atmosphere (Argon/Nitrogen).
-
Addition: Add 0.5 - 0.6 equivalents of Lawesson’s Reagent. (Note: LR provides two sulfur atoms per molecule).
-
Reflux: Heat the mixture to 80-110°C.
-
Checkpoint: Monitor via TLC every 30 minutes. Thioamides are typically less polar (higher
) and stain distinctively yellow/UV-active compared to amides.
-
-
Quench: Once the starting material is consumed (typically 1-4 hours), cool to room temperature.
-
Workup:
-
Evaporate toluene under reduced pressure.
-
Resuspend residue in Dichloromethane (DCM) or Ethyl Acetate.
-
Wash with water (
) and brine ( ) to remove phosphonate byproducts.
-
-
Purification: Flash column chromatography on silica gel. Thioamides are prone to oxidation; store under inert gas at -20°C.
Protocol 2: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life extension provided by thioamide substitution.
Reagents:
-
Test Compounds: Oxo-amide control vs. Thioamide analog (10 mM DMSO stocks).
-
Media: Human Plasma, Liver Microsomes, or Specific Recombinant Protease (e.g., Trypsin, DPP-4).
-
Internal Standard: Tolbutamide or similar stable compound.
Workflow Diagram:
Figure 2: Proteolytic stability assay workflow. Standardizing the quenching step is critical for accurate kinetic data.
Step-by-Step:
-
Incubation: Dilute compounds to 10 µM in PBS (pH 7.4) containing the protease/plasma. Incubate at 37°C.
-
Sampling: At defined time points (
min), remove 50 µL aliquots. -
Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop enzymatic activity.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet protein debris.
-
Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the specific MRM (Multiple Reaction Monitoring) transition for the thioamide (mass is +16 Da relative to oxo-amide).
-
Calculation: Plot
vs. Time. The slope gives .
References
-
Unlocking the potential of the thioamide group in drug design and development. Source: PMC - NIH [Link]
-
Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Source: Journal of the American Chemical Society [Link]
-
Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Source: Chemical Science (RSC) [Link][1]
-
Hydrogen Bonding Abilities of Thioamide. Source: The Journal of Physical Chemistry A [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Thioamide Bioisosteres in Peptide Therapeutics: A Strategic Design Guide
Executive Summary
The "Single-Atom" Advantage: In the optimization of peptide therapeutics, the thioamide substitution (
Part 1: Mechanistic Foundation
To deploy thioamides effectively, one must understand the physicochemical shift induced by the Sulfur atom. It is not merely a "larger Oxygen"; it fundamentally alters the electronic landscape of the peptide bond.
The Physicochemical Shift
The thioamide bond introduces three critical changes:
-
Steric Bulk: Sulfur has a larger van der Waals radius (
vs ), increasing the bond length. -
Electronic Redistribution: The
bond is less polarized than . -
Hydrogen Bonding Inversion: The thioamide
is a stronger donor (more acidic), while the Sulfur is a weaker acceptor (less basic).
Table 1: Comparative Physicochemical Metrics (Amide vs. Thioamide)
| Metric | Native Amide ( | Thioamide ( | Impact on Design |
| Bond Length ( | Slight backbone expansion; can disrupt tight turns. | ||
| Dipole Moment | ~3.6 D | ~4.5 - 5.0 D | Increased lipophilicity despite higher dipole. |
| H-Bond Donor ( | ~20 | ~12-13 | Significantly stronger donor. Enhances binding if target accepts H-bond. |
| H-Bond Acceptor Strength | Strong | Weak | Reduces desolvation penalty; improves permeability.[3] |
| Cis-Trans Barrier | ~20 kcal/mol | ~23 kcal/mol | Higher rigidity. Stabilizes specific conformers. |
Part 2: Decision Logic (When to Use Thioamides)
Thioamides are not a universal replacement. They are a specific tool for specific problems. Use the following decision matrix to determine if a thioamide scan is appropriate for your lead compound.
Figure 1: Strategic decision tree for selecting backbone modifications.[4][5] Thioamides excel when the amide NH is structurally required, preventing the use of N-methylation.
Part 3: Comparative Performance Analysis
Proteolytic Stability (The Primary Driver)
Thioamides provide resistance to proteases not necessarily by chemical inertness, but by steric and electronic exclusion . The catalytic triads of serine proteases (e.g., Trypsin, DPP-4) are evolved to recognize the oxo-amide geometry. The larger radius of Sulfur and the altered transition state energy often prevent the enzyme from achieving a productive conformation.
-
Case Study Data: In GLP-1 analogs, a single thioamide substitution near the scissile bond (Ala8) resulted in a 750-fold increase in half-life against Dipeptidyl Peptidase-4 (DPP-4) compared to the native peptide.
Binding Affinity (The Trade-off)
This is the most critical risk factor. While N-methylation often causes a steric clash that ruins binding, thioamides are more subtle. However, the "Sulfur Bump" can still reduce affinity if the binding pocket is tight.
Table 2: Comparative Efficacy of Backbone Modifications
| Feature | Thioamide | N-Methylation | Reduced Amide ( |
| Proteolytic Stability | High (Steric/Electronic mismatch) | High (Steric block) | Moderate |
| H-Bond Donor | Retained (Stronger) | Lost | Retained (Amine pKa changes) |
| H-Bond Acceptor | Weakened | Retained | Lost |
| Conformational Impact | Subtle (Rigidifies | High (Cis-preference) | High (Flexible) |
| Permeability | Improved (Acceptor masking) | Excellent (Donor masking) | Variable |
| Synthesis Difficulty | High (Requires precursors) | Moderate (Commercial AAs) | Moderate |
Permeability (The Emerging Advantage)
Recent data suggests thioamides can improve passive membrane permeability.[3] By replacing the strong H-bond acceptor (Oxygen) with a weak one (Sulfur), the desolvation penalty required for the peptide to enter the lipid bilayer is reduced.[3] This is "Acceptor Masking," a complementary strategy to the "Donor Masking" of N-methylation.
Part 4: Experimental Protocols
Synthesis Strategy: The "Building Block" Approach
Critical Warning: Do NOT attempt to convert amides to thioamides directly on a solid-phase resin using Lawesson’s reagent. This invariably leads to incomplete conversion, epimerization, and side reactions with protecting groups.
The Validated Workflow:
-
Synthesize a Thio-Dipeptide or Thio-Amino Acid in solution.[5]
-
Incorporate this building block into standard Fmoc-SPPS.
Protocol: Synthesis of Fmoc-AA-thio-AA-OH Building Block
This protocol uses Belleau’s Reagent, which is milder and more soluble than Lawesson’s Reagent.
Reagents:
-
Belleau’s Reagent: (2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
-
Starting Material: Fmoc-Dipeptide-OtBu (C-terminal protected).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Fmoc-Dipeptide-OtBu in dry THF (
concentration) under Argon. -
Thionation: Add 0.6 eq of Belleau’s Reagent.
-
Reaction: Stir at
for 2–4 hours. Monitor by TLC (Thioamides are less polar and often fluorescent/yellow). -
Workup: Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexane/EtOAc). Note: Thioamides are sensitive to oxidation; store under inert gas.
-
Deprotection (C-term): Treat with TFA/DCM (1:1) for 1 hour to remove the tBu ester.
-
Result: Fmoc-AA-
-AA-OH ready for SPPS.
Protocol: Solid Phase Incorporation
-
Coupling: Use standard HATU/DIPEA activation.
-
Note: Activate the thio-dipeptide for only 30 seconds before adding to resin to minimize racemization of the activated carboxylate.
-
-
N-Terminal Deprotection: Use 20% Piperidine in DMF as standard.
-
Caution: Thioamides are susceptible to Edman-type degradation if the cycle times are too long. Keep deprotection times to
minutes.
-
Figure 2: The "Building Block" strategy is the only robust method for incorporating thioamides without damaging the peptide backbone or resin linkers.
References
-
Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Source: National Institutes of Health (NIH) / PMC Significance: Demonstrates the 750-fold stability increase in GLP-1 analogs.[2]
-
Effect of Thioxopeptide Bonds on
-Helix Structure and Stability. Source: Journal of the American Chemical Society (JACS) Significance: Defines the structural impact of thioamides on helical conformations. -
An Amide to Thioamide Substitution Improves the Permeability and Bioavailability of Macrocyclic Peptides. Source: Nature Communications / PMC Significance: Establishes the "Acceptor Masking" theory for improved membrane permeability.
-
Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. Source: NIH / PMC Significance: Provides the fundamental physicochemical data (H-bond donor/acceptor strengths).
-
Synthesis of Thioester Peptides for the Incorporation of Thioamides into Proteins. Source: NIH / PMC Significance: valid protocols for thioamide synthesis and native chemical ligation.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Lawesson’s: A Performance Review of Sulfur Sources for Thionation
[1]
Executive Summary
For decades, Lawesson’s Reagent (LR) has been the default choice for converting carbonyls (
The Verdict: While LR remains the general-purpose standard, the Curphey Method is chemically superior for scale-up and difficult substrates due to its simplified purification profile. Belleau’s Reagent is the critical choice for thermally sensitive substrates where LR causes decomposition.
Mechanistic Foundation: The Ylide Equilibrium
To select the right reagent, one must understand that 1,3,2,4-dithiadiphosphetane 2,4-disulfides (like Lawesson's and Belleau's) are actually pre-catalysts. They do not react in their dimeric solid form.
Upon heating, the dimer dissociates into two moles of a reactive dithiophosphine ylide . This ylide reacts with the carbonyl via a [2+2] cycloaddition to form a thiaoxaphosphetane intermediate (analogous to the Wittig reaction), which then collapses to release the thiocarbonyl product and a stable
Diagram 1: General Thionation Mechanism
Caption: The active thionating agent is the monomeric ylide generated in situ. The driving force is the formation of the strong P=O bond.
The Contenders: Technical Analysis
A. Phosphorus Pentasulfide ( )[1][2][3][4][5][6][7][8][9]
-
Profile: A yellow, flammable solid that is largely insoluble in organic solvents.
-
Mechanism: Reacts slowly and requires high temperatures (>150°C) to generate the active species.
-
The Problem: Due to insolubility, reactions are heterogeneous. To drive the reaction, a large excess (5–10 equivalents) is often used, leading to a "tar" of inorganic byproducts that is notoriously difficult to clean.
-
Best Use Case: Industrial scale synthesis of simple, robust thioamides where distillation is the purification method.
B. Lawesson’s Reagent (LR)[1][2][6][10]
-
Status: The Industry Standard.[1]
-
Profile: An anisole-derivative of
.[5][4] -
Advantage: The organic methoxyphenyl groups confer solubility in toluene, xylene, and THF. This homogeneity allows for lower reaction temperatures (80–110°C) and better stoichiometry control (typically 0.5–0.6 equiv).
-
The Problem: LR degrades above 110°C. The
byproduct is a sticky semi-solid that often co-elutes with products during chromatography. It also has a distinct, lingering stench.
C. Belleau’s Reagent
-
Status: The "Gentle" Specialist.
-
Profile: The phenoxy-analogue of LR (2,4-bis(4-phenoxyphenyl)-...).
-
Advantage: The phenoxy group stabilizes the central ring. It dissociates to the active ylide at similar temperatures but does so more slowly and controllably. It avoids the rapid decomposition seen with LR at higher temperatures.
-
Best Use Case: Polyfunctional molecules or substrates that are prone to decomposition (e.g., racemization of chiral centers) under the slightly more aggressive conditions of LR.
D. The Curphey Method ( + HMDO)[5][8]
-
Status: The High-Performance Modifier.
-
Profile: In situ generation of a silylated thionating species.
-
The Causality: Curphey discovered that adding Hexamethyldisiloxane (HMDO) to
solves the solubility issue. The HMDO silylates the inorganic phosphorus oxides as they form, converting the "tar" into soluble silylated phosphates. -
Advantage: This drives the equilibrium forward (Le Chatelier’s principle) and allows for a simple hydrolytic workup. The byproducts wash away in water, often eliminating the need for chromatography.
Comparative Performance Data
The following table aggregates typical performance metrics for the thionation of a secondary amide (e.g., conversion of
| Feature | Lawesson's (LR) | Belleau's Reagent | Curphey ( | |
| Solubility | Insoluble | Soluble (Toluene/THF) | Soluble (Toluene/THF) | Soluble (In situ) |
| Reaction Temp | >140°C (Reflux Xylene) | 80–110°C | 80–110°C | 80°C (Acetonitrile/DCM) |
| Typical Yield | 40–60% | 75–90% | 70–85% | 85–95% |
| Workup | Difficult (Inorganic Tar) | Moderate (Chromatography) | Moderate (Chromatography) | Easy (Hydrolysis/Filtration) |
| Atom Economy | Poor (Large Excess) | Moderate (0.5 equiv) | Moderate (0.5 equiv) | Good (Stoichiometric) |
| Odor Profile | High ( | High (Organosulfur) | Moderate | Moderate |
Decision Framework
Use this logic flow to select the appropriate reagent for your specific substrate.
Diagram 2: Reagent Selection Tree
Caption: Selection logic based on substrate stability, purification constraints, and reaction scale.
Experimental Protocols
Protocol A: Standard Thionation with Lawesson’s Reagent
Best for: Small scale (<1g) research samples where chromatography is acceptable.
-
Setup: In a dry round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Addition: Add Lawesson’s Reagent (0.6 equiv). Note: 0.5 equiv is theoretically sufficient, but a slight excess ensures conversion.
-
Reaction: Heat to 80–100°C. Monitor by TLC. Most amides convert within 2–4 hours; esters may require longer times or reflux (110°C).
-
Workup: Cool to room temperature. Evaporate the solvent directly.
-
Purification: The residue will contain the product and the solid trimer byproduct. Flash chromatography is required.
-
Tip: If the byproduct co-elutes, switch to the Curphey method.
-
Protocol B: The Curphey Method ( + HMDO)
Best for: Scale-up, difficult purifications, and high-yielding synthesis.
-
Setup: In a dry flask under Argon, suspend
(0.2–0.4 equiv) in anhydrous Acetonitrile or DCM. -
Activation: Add Hexamethyldisiloxane (HMDO) (2.0–4.0 equiv) and the substrate (1.0 equiv).
-
Reaction: Heat to reflux (mild reflux for DCM, 80°C for Acetonitrile). The mixture usually becomes homogeneous as the silylated phosphorus species form.
-
Workup (The Key Advantage):
-
Cool the mixture.
-
Add aqueous
(10% solution) or simple water to hydrolyze the silylated phosphates. -
Extract with Ethyl Acetate. The phosphorus byproducts remain in the aqueous phase.
-
-
Purification: Dry the organic layer and concentrate. Frequently, the product is pure enough for recrystallization without chromatography.
References
-
Ozturk, T., et al. (2007).[2] "A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses." Chemical Reviews. [Link]
-
Curphey, T. J. (2002).[6] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." The Journal of Organic Chemistry. [Link][6]
-
Lodo, L., et al. (2021). "A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis." Molecules. [Link][1][2][5][4][6][7][8][9][10][11]
-
Bergman, J., et al. (2004). "Thionation of amides and lactams."[1][6] Tetrahedron. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3,2,4-Dithiadiphosphetane 2,4-disulfides - Wikipedia [en.wikipedia.org]
Comparative Guide: Advanced Thionating Reagents for Sensitive Substrates
Executive Summary
The conversion of carbonyls (
This guide evaluates superior alternatives, specifically focusing on Curphey’s Reagent (P₄S₁₀/HMDO) and Bergman’s Reagent (P₄S₁₀-Pyridine) . These systems offer enhanced selectivity, simplified workups, and reduced degradation risks for sensitive molecular architectures.
Part 1: The Challenge of Sensitive Substrates
"Sensitive substrates" in thionation contexts generally refer to molecules possessing:
-
Stereogenic centers alpha to the carbonyl: Susceptible to racemization under the high thermal loads often required by Lawesson's Reagent.
-
Lewis-basic sites: Prone to forming stable, insoluble adducts with phosphorus byproducts.
-
Acid-labile protecting groups: Vulnerable to the acidic byproducts of P₄S₁₀ hydrolysis.
The Limitation of Lawesson’s Reagent
While effective, LR suffers from a "dirty" workup profile.[1] The reagent dissociates into a dithiophosphine ylide (the active species), but the post-reaction mixture contains sticky, foul-smelling phosphorus byproducts that often co-elute with non-polar products during chromatography. For sensitive substrates, the prolonged exposure to silica gel during difficult purifications can lead to decomposition.
Part 2: Comparative Analysis of Reagents
The following analysis contrasts the industry standard against modern alternatives optimized for sensitive workflows.
Table 1: Performance Matrix of Thionating Agents
| Feature | Lawesson's Reagent (LR) | Curphey's Reagent (P₄S₁₀/HMDO) | Bergman's Reagent (P₄S₁₀-Pyridine) |
| Active Species | Dithiophosphine ylide | P₄S₁₀ activated by siloxane | Crystalline zwitterionic complex |
| Thermal Stability | Unstable >110°C (Polymerizes) | Stable up to reflux (Toluene/Xylene) | High (Stable >165°C in sulfones) |
| Workup | Difficult: Chromatography required | Easy: Hydrolysis + Filtration | Moderate: Extraction/Crystallization |
| Odor Profile | Severe / Persistent | Mild / Manageable | Low (Solid state) |
| Substrate Scope | General Purpose | Best for Sensitive/Labile Groups | Best for High Selectivity |
| Byproducts | Sticky P-S polymers | Silylated phosphates (Soluble/Volatile) | Pyridinium salts |
Part 3: Mechanistic Insights & Visualizations
To understand why Curphey's reagent is superior for sensitive substrates, we must look at the role of Hexamethyldisiloxane (HMDO). Unlike LR, where phosphorus byproducts aggregate, HMDO acts as a "scavenger," capping the phosphorus oxides/sulfides as silylated species. This prevents the formation of the gummy polymers that trap products and complicate purification.
Visualization 1: Reagent Selection Decision Matrix
Caption: Decision matrix for selecting the optimal thionation reagent based on substrate sensitivity and process constraints.
Visualization 2: The "Scavenging" Mechanism of Curphey's Reagent
Caption: HMDO acts as an in-situ scavenger, converting sticky phosphorus byproducts into soluble silylated species.
Part 4: Detailed Experimental Protocol
Protocol: Thionation of a Sensitive Amide using Curphey’s Reagent
Rationale: This protocol is selected for substrates that cannot withstand the acidic workup or silica chromatography associated with Lawesson's reagent. The use of HMDO allows for a near-neutral workup.
Materials:
-
Substrate: 1.0 equiv (e.g., a chiral amide)
-
Reagent: Phosphorus Pentasulfide (
): 0.2 – 0.5 equiv (Note: is a dimer, so 0.5 equiv supplies ample sulfur). -
Additive: Hexamethyldisiloxane (HMDO): 2.0 – 3.0 equiv.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (depending on temperature requirements).
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen. P₄S₁₀ is hygroscopic; handle quickly or in a glovebox.
-
Reagent Activation: Add
(0.5 equiv) and anhydrous solvent (DCM for mild heat, Toluene for reflux). Add HMDO (3.0 equiv) directly to the suspension.-
Observation: The mixture may remain a suspension. This is normal.
-
-
Reaction: Add the sensitive substrate (1.0 equiv) to the mixture. Heat to reflux.[2]
-
Monitoring: Monitor via TLC.[1] Unlike LR, the reaction mixture often becomes clearer as the P-O-Si species form.
-
Time: Typically 1–4 hours.
-
-
The "Clean" Workup (Crucial Step):
-
Cool the reaction mixture to room temperature.
-
Option A (Flash Filtration): If the byproduct is fully silylated and soluble, concentrate the mixture and pass through a short pad of neutral alumina.
-
Option B (Hydrolysis - Preferred for high purity): Add an aqueous solution of 5%
or saturated . Stir vigorously for 20 minutes. The silylated phosphorus byproducts hydrolyze into the aqueous phase. -
Separate layers. Extract the aqueous layer with DCM.
-
Dry organics over
and concentrate.
-
-
Result: The crude material is often >90% pure, requiring only recrystallization rather than aggressive chromatography.
References
-
Lawesson, S. O., et al. (1978).[3] "Reagents for organic synthesis. Thionation of carbonyl compounds." Bulletin of the Chemical Society of Belgium.
-
Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry.
-
Bergman, J., et al. (2011).[4][5] "Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." Journal of Organic Chemistry.
-
Ozturk, T., et al. (2010). "Lawesson's Reagent and P4S10: A Journey in the Land of Thionation." Chemical Reviews.
-
Degl’Innocenti, A., et al. (2005). "Hexamethyldisilathiane: A convenient reagent for the thionation of carbonyl compounds."[2][5][6] Journal of Organic Chemistry.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 4. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Thioamide-Containing Heterocycles for Antimicrobial Applications
Executive Summary
This guide analyzes the pharmacological superiority and distinct physicochemical properties of thioamide-containing heterocycles compared to their amide isosteres and standard antimicrobial agents. Thioamides (
Key Insight: The "Thioamide Switch"—replacing a carbonyl oxygen with sulfur—often results in enhanced proteolytic stability, altered hydrogen bonding dynamics (stronger donors, weaker acceptors), and improved lipophilicity, leading to superior membrane permeability and target residence time.
Mechanism of Action & Physicochemical Basis
The Thioamide Advantage
The substitution of an amide oxygen with sulfur introduces specific electronic and steric changes that drive biological activity:
-
Bond Geometry: The
bond length (1.71 Å) is significantly longer than the bond (1.23 Å), and sulfur has a larger van der Waals radius (1.85 Å vs. 1.40 Å).[2] This alters the topology of the ligand, potentially inducing conformational changes in the target binding pocket. -
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (due to higher acidity of the N-H) but weaker acceptors than amides.[1] This shift is critical when the target protein requires a strong donor interaction for inhibition (e.g., interacting with aspartate or glutamate residues in the active site).
-
Proteolytic Stability: Thioamides are poor substrates for proteases and peptidases that typically cleave amide bonds, thereby extending the in vivo half-life (
) of peptide-mimetic drugs.
Target Engagement Pathways
Thioamide heterocycles exhibit antimicrobial activity through distinct mechanisms:
-
Pdr1-KIX Inhibition (Antifungal): In Candida glabrata, thioamide derivatives (e.g., pyrazolone carbothioamides) inhibit the interaction between the transcription factor Pdr1 and the KIX domain of the Mediator complex. This blockage prevents the upregulation of efflux pumps (CDR1, SNQ2), re-sensitizing resistant strains to azoles.
-
Metal Chelation: The soft sulfur atom has a high affinity for transition metals (Cu, Fe). Thioamides can disrupt metalloenzymes essential for microbial respiration or act as siderophore mimics.
-
Nucleic Acid Interference: Certain thioamide-containing thiosemicarbazides interfere with purine metabolism and DNA synthesis, similar to thioguanine.[1]
Mechanistic Pathway Diagram
Caption: Mechanistic flow illustrating how the physicochemical properties of the thioamide moiety translate into therapeutic efficacy.
Comparative Performance Analysis
Antifungal Activity: Thioamides vs. Standard Care
Thioamide derivatives often outperform standard azoles in resistant strains. The table below compares a lead thioamide candidate (Compound 69) against Fluconazole.
Table 1: Comparative Antifungal Efficacy against Candida glabrata
| Compound | Class | MIC ( | Mechanism | Synergy (FICI) |
| Compound 69 | Pyrazolone Carbothioamide | 0.25 | Pdr1-KIX Inhibitor | 0.28 (Synergistic) |
| Fluconazole | Triazole | >64 (Resistant) | Ergosterol Synthesis Inhibitor | N/A |
| Compound 3b | Thiosemicarbazide | 1.6 | Membrane Disruption | N/A |
Data Source: Derived from Shen group studies on Pdr1-KIX inhibitors [1] and benzaldehyde thiosemicarbazide evaluations [2].
Antibacterial Activity: Thioamides vs. Amides
In bacterial models, the thioamide modification can turn an inactive amide scaffold into a potent inhibitor.
Table 2: Antibacterial Efficacy against MRSA
| Scaffold | Linker Type | MIC ( | Activity Status |
| N-Piperidine Analog | Thioamide ( | 30 | Active |
| N-Piperidine Analog | Amide ( | >100 | Inactive |
| Amoxicillin | Beta-lactam | 4-8 | Standard Control |
Data Source: Comparative analysis of piperidine analogs [3].
Structure-Activity Relationship (SAR) Insights
To optimize thioamide heterocycles, researchers should focus on the following structural modifications:
-
Electronic Tuning:
-
Electron-Withdrawing Groups (EWGs): Introduction of Halogens (Cl, F) or Nitro groups (
) on the phenyl ring attached to the thioamide nitrogen typically increases potency. For example, a 2,4-dichloro substitution pattern often enhances lipophilicity and membrane penetration. -
Observation: Compound 3b (containing a piperidine fragment and Cl-substitution) showed 99% inhibition of Pythium aphanidermatum, matching the commercial fungicide Fluopicolide [2].
-
-
Heterocyclic Core Selection:
-
Thiazole/Thiadiazole Systems: These rings provide additional binding sites and improve metabolic stability compared to simple phenyl rings.
-
Pyrazolone Scaffolds: Essential for targeting fungal transcription factors (Pdr1).
-
-
Steric Bulk:
-
Bulky groups (e.g., piperidine, morpholine) attached to the thioamide can improve selectivity by filling hydrophobic pockets in the target enzyme, but excessive bulk may reduce solubility.
-
Experimental Protocols
Protocol A: Synthesis of Thioamide Heterocycles
Objective: Convert a precursor amide or hydrazide into a biologically active thioamide.
Method 1: Thionation using Lawesson’s Reagent
-
Dissolution: Dissolve the amide substrate (1.0 equiv) in anhydrous toluene or THF under an inert atmosphere (
). -
Reagent Addition: Add Lawesson’s Reagent (0.5–0.6 equiv).
-
Reflux: Heat the mixture to reflux (80–110°C) for 2–12 hours. Monitor reaction progress via TLC (Change in
is usually distinct due to polarity shift). -
Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography. Thioamides are typically less polar than their corresponding amides.
Method 2: Condensation (Thiosemicarbazide Formation)
-
Reactants: Mix substituted hydrazine (1.0 equiv) with a specific isothiocyanate (1.0 equiv) in ethanol.
-
Reaction: Reflux for 4–6 hours.
-
Crystallization: The product often precipitates upon cooling. Filter and recrystallize from ethanol/water.
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI M27-A3 (Yeasts) or M07-A10 (Bacteria).
-
Inoculum Preparation: Prepare a suspension of the test organism (e.g., C. albicans or S. aureus) in saline to reach
McFarland turbidity standard ( CFU/mL). -
Dilution: Dilute the suspension 1:1000 in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).
-
Plate Setup: Use a 96-well microtiter plate.
-
Add 100
L of test compound (serial dilutions, e.g., 64 to 0.125 g/mL). -
Add 100
L of the diluted inoculum to each well.
-
-
Controls: Include Growth Control (Media + Organism + Solvent) and Sterility Control (Media only).
-
Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration showing no visible growth (optically clear).
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation.
Challenges & Future Directions
While thioamides offer potency advantages, researchers must address specific developability hurdles:
-
Oxidative Instability: Thioamides can be oxidized to amides or S-oxides in vivo by metabolic enzymes (e.g., FMOs). Formulation with antioxidants or structural steric shielding of the sulfur atom may mitigate this.
-
Toxicity: Some thioamide derivatives (e.g., thioacetamide) are hepatotoxic. Early ADMET screening for liver toxicity is mandatory for this class.
-
Solubility: The increased lipophilicity that aids permeability can lead to poor aqueous solubility. Pro-drug strategies or salt formation are recommended.
References
-
Shen, Y., et al. (2020). "Thioamide-containing compounds as antifungal agents: Targeting Pdr1-KIX interactions."[1] Journal of Medicinal Chemistry.
-
Zhang, X., et al. (2025).[3][4][5] "Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments." MDPI Molecules.
-
Prasad, H.N., et al. (2022).[1] "Thioamide derivatives as urease inhibitors with potential antibacterial activity."[1] Scientific Reports.[1]
-
Kessler, A., et al. (2020). "Thioamides in Nature: Biosynthesis, Structure, and Function."[2] National Institutes of Health (PMC).
-
Dincel, E., et al. (2025).[6] "In Vitro Antifungal Activity of Thiosemicarbazide Derivatives." Journal of Fungi.
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N,N-Dimethyl-2-phenylethanethioamide proper disposal procedures
Executive Summary & Compound Profile
This guide outlines the mandatory disposal procedures for N,N-Dimethyl-2-phenylethanethioamide , a sulfur-containing organic compound often used as a synthetic intermediate.[1][2] Unlike simple amides, the thioamide functionality (
Operational Directive: This compound must never be disposed of via sanitary sewer or general trash. It requires segregation as a sulfur-bearing hazardous waste for high-temperature incineration.[1][2]
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 17709-95-4 |
| Molecular Formula | |
| Molecular Weight | 179.28 g/mol |
| Physical State | Solid (typically off-white to yellow) |
| Key Functional Group | Thioamide ( |
| Solubility | Soluble in organic solvents (DCM, DMSO, Methanol); poorly soluble in water.[1][2][3] |
Hazard Assessment & Compatibility
Before handling waste, you must understand the "Why" behind the protocols. Thioamides possess a unique reactivity profile that dictates their segregation.
-
H2S Evolution Risk: Thioamides are susceptible to hydrolysis.[2][4] In the presence of strong acids or moisture + heat, the
bond can cleave, releasing hydrogen sulfide gas ( ), a potent neurotoxin with a low odor threshold (rotten eggs) that rapidly causes olfactory fatigue. -
Oxidation Hazard: Strong oxidizers (e.g., nitric acid, perchlorates) can react violently with the sulfur moiety, leading to uncontrolled exotherms or fire.[2]
-
Stench: Even without decomposition, thioamides often carry a pervasive, disagreeable odor that can contaminate laboratory atmospheres if not double-contained.[1][2]
Chemical Compatibility Matrix
| Substance Class | Compatibility Status | Risk / Consequence |
| Strong Acids (HCl, H2SO4) | INCOMPATIBLE | Hydrolysis leading to |
| Strong Oxidizers (HNO3, H2O2) | INCOMPATIBLE | Violent oxidation; fire hazard; |
| Strong Bases (NaOH) | Conditional | Can lead to hydrolysis; generally safer than acids but avoid mixing in waste.[2] |
| Organic Solvents (DCM, EtOAc) | Compatible | Suitable for dissolving solid waste for liquid disposal streams.[2] |
Step-by-Step Disposal Protocols
Do not rely on "generic" waste streams.[2][5][6][7] Follow this decision logic to ensure safety and compliance.
Protocol A: Solid Waste (Bulk Substance)
Use this for expired reagents, synthesis products, or spill cleanup residues.[2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2] Ensure the lid has a chemically resistant liner (Teflon/PTFE preferred).[2]
-
Double Containment: Place the primary container inside a secondary clear plastic bag (Ziploc type) to contain any fugitive odors.
-
Labeling:
-
Storage: Store in a Satellite Accumulation Area (SAA) inside a fume hood until pickup. Do not store near acid waste containers.[2]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for reaction mixtures containing the compound dissolved in solvents.
-
pH Check: CRITICAL. Check the pH of the waste solution.
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Log Entry: Immediately record the addition on the waste tag. Explicitly list "this compound" rather than just "Thioamide."
Trace Deactivation & Glassware Cleaning
Note: This procedure is for cleaning glassware or deactivating trace residues (<100 mg).[2] Do NOT use this for bulk disposal.
Mechanism: Hypochlorite (bleach) oxidizes the thioamide (
-
Preparation: Prepare a 10% commercial bleach solution (sodium hypochlorite).[1][2]
-
Soak: Immerse contaminated glassware in the bleach bath inside a fume hood .[2]
-
Reaction Time: Allow to soak for 1-2 hours. You may observe a slight exotherm or color change.[2]
-
Rinse: Rinse glassware with water.[2] The rinsate can be flushed down the drain with copious water if permitted by local municipal codes for dilute bleach; otherwise, collect rinsate as non-hazardous aqueous waste.[2]
Visual Decision Workflows
Figure 1: Waste Segregation Decision Tree
Use this logic to determine the correct waste stream immediately after generation.[1]
Caption: Decision logic for segregating thioamide waste. Note the critical pH check step for liquids to prevent gas evolution.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Workflow for safely managing accidental spills. Bleach decontamination ensures odor control.[1][2]
Regulatory & Compliance Context (RCRA)
While This compound is not explicitly listed on the EPA's "P" or "U" lists (unlike its analog Thioacetamide, U218), it must be characterized by the generator.[1][2]
-
Waste Classification: Due to the potential for toxicity and the presence of sulfur, it should be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) or State-Regulated Waste depending on your jurisdiction (e.g., California Title 22).[2]
-
EPA Waste Code: If the waste is ignitable (flash point <60°C in solution), assign D001 .[2] If it tests positive for reactivity (sulfide generation), assign D003 .[2] In the absence of testing, the default safest classification is Hazardous Waste (Toxic, Irritant) .
References
-
CymitQuimica. this compound CAS 17709-95-4 Product Data. Retrieved October 26, 2025.[2] Link
-
National Institutes of Health (PubChem). N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide (Analog Structure/Properties).[1][2] Retrieved October 26, 2025.[2] Link
-
Fisher Scientific. Safety Data Sheet: Thioacetamide (General Thioamide Hazards). Retrieved October 26, 2025.[2] Link
- Princeton University EHS.Waste Disposal Guide: Sulfides and Thio-Compounds. (General Lab Safety Protocol).
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2]Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 17709-95-4: N,N-Dimethyl-2-phenyl(thioacetamide) [cymitquimica.com]
- 3. N,N-Dimethyl-2-chloro-2-phenylethylamine - Wikipedia [en.wikipedia.org]
- 4. US2421031A - Process for synthesis of thioamides - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. researchgate.net [researchgate.net]
Personal Protective Equipment & Handling Guide: N,N-Dimethyl-2-phenylethanethioamide
Executive Safety Summary
N,N-Dimethyl-2-phenylethanethioamide (CAS: 17709-95-4) is a thioamide derivative typically used as a synthetic intermediate in the Willgerodt-Kindler reaction or as a building block for pharmaceutical agents.
Unlike its amide analogue, this compound introduces sulfur-specific hazards, including the potential release of hydrogen sulfide (
Immediate Action Required:
-
Engineering Control: Handle strictly within a certified chemical fume hood.
-
Stench Protocol: While less volatile than low-molecular-weight thiols, treat as a "Stench Compound" to prevent laboratory contamination; use bleach traps for waste.
-
Storage: Keep refrigerated (2–8 °C) under inert gas (Argon/Nitrogen) to prevent oxidative desulfurization.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data | Notes |
| Chemical Name | This compound | Also: N,N-Dimethylphenylthioacetamide |
| CAS Number | 17709-95-4 | Distinct from Amide analogue (18925-69-4) |
| Formula | MW: 179.28 g/mol | |
| Physical State | Yellow Crystalline Solid | May appear as viscous oil if impure |
| Melting Point | 78–86 °C | Literature varies slightly by purity [1, 2] |
| Solubility | Soluble in | Low solubility in water |
| Key Hazard | Irritant / Toxic / Stench | Releases |
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the scale of operation. The "Universal Precautions" approach is applied due to the limited specific toxicological data for this derivative.
| PPE Category | Small Scale (< 100 mg) | Preparative Scale (> 100 mg) | Rationale |
| Hand Protection | Nitrile Gloves (Double gloving recommended) | Nitrile (Inner) + Neoprene/Butyl (Outer) | Thioamides can permeate standard nitrile over time. Double gloving provides a breakthrough indicator. |
| Eye Protection | Chemical Safety Goggles | Face Shield + Goggles | Risk of ocular irritation from dust or unexpected splash during workup. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if dust risk) | Solid dust inhalation is a primary exposure vector. |
| Body Defense | Standard Lab Coat (Cotton) | Chemical-Resistant Apron (Tyvek/PVC) | Prevents contamination of street clothes; sulfur odors cling tenaciously to fabrics. |
Operational Handling Procedures
Phase A: Receipt & Storage[7]
-
Inspection: Upon receipt, inspect the container for sulfurous odors. If a strong "rotten egg" smell is present, the container may have leaked or decomposed. Open only inside a fume hood.
-
Environment: Store in a dedicated "Sulfur/Thiol" secondary container (e.g., a sealed plastic jar with activated carbon packets) to prevent cross-contamination of other reagents.
-
Conditions: Maintain at 2–8 °C . Hygroscopic nature requires storage under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis back to the amide.
Phase B: Weighing & Transfer (Solid Handling)
-
Static Control: The crystalline solid can be static-prone. Use an anti-static gun if available.
-
Containment: Do not weigh on an open bench. Move the analytical balance into the fume hood or use a "transfer vessel" method (tare vial → hood → add solid → seal → weigh).
-
Tools: Use disposable plastic spatulas. Metal spatulas can sometimes react or carry difficult-to-remove odors; if used, clean immediately with bleach solution.
Phase C: Reaction Setup (Willgerodt-Kindler Context)
If synthesizing this compound or using it as a reactant:
-
Venting: Ensure the reaction vessel is vented through a bleach scrubber (10% sodium hypochlorite solution) if heating is involved. This neutralizes any escaping
or volatile sulfur species. -
Temperature: Monitor internal temperature closely. Thioamides are thermally less stable than amides; overheating (>150 °C) can lead to rapid decomposition.
Phase D: Waste Disposal & Decontamination
The "Bleach Kill" Protocol: Never dispose of thioamide waste directly into the organic waste stream without pretreatment, as it can generate stench or react with acidic waste streams.
-
Glassware: Rinse all flasks with a 10% Bleach (Sodium Hypochlorite) solution. Let soak for 24 hours in the hood. This oxidizes the C=S bond to the safer C=O (amide) or sulfonate, eliminating odor and reducing toxicity.
-
Solvents: Collect all rinses in a dedicated "Quenched Sulfur Waste" container.
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged in Ziploc bags before disposal in the solid hazardous waste bin.
Visualized Workflows
Figure 1: Cradle-to-Grave Handling Workflow
This diagram outlines the logical flow of material to ensure containment of sulfur contaminants.
Caption: Operational workflow emphasizing containment and oxidative quenching at the disposal stage.
Figure 2: Emergency Response Decision Tree
Immediate actions based on incident type.
Caption: Emergency protocols distinguishing between spill cleanup (oxidation) and fire response (avoiding water).
Scientific Rationale & Mechanism
Why Bleach?
The thioamide functional group (
Why No Acids?
Contact with strong mineral acids (HCl,
References
-
Beilstein Journals. "Supporting information for Dimethylamine as the key intermediate... for the synthesis of thioamides." Beilstein J. Org. Chem. (2023).[1]
-
Matrix Scientific. "Product Specification: this compound." Catalog Data.
-
University of Washington EH&S. "Stench Chemicals (Thiols) Standard Operating Procedure." Lab Safety Manual.
-
National Institutes of Health (NIH). "Thioamide: Knowledge and References." PubChem / Taylor & Francis.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
